4-Bromo-N,N,3-trimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N,3-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVFQHTPIFECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495718 | |
| Record name | 4-Bromo-N,N,3-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-50-1 | |
| Record name | 4-Bromo-N,N,3-trimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N,3-trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N,3-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-N,N,3-trimethylaniline
This compound, also known by its synonym 4-Bromo-N,N-dimethyl-m-toluidine, is a polysubstituted aromatic amine that serves as a crucial intermediate in advanced organic synthesis. Its molecular architecture, featuring a bromine atom positioned para to a potent dimethylamino directing group and adjacent to a methyl group, provides a unique combination of electronic and steric properties. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles. The strategic placement of its functional groups makes it a valuable precursor for creating complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science.
PART 1: Core Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of all chemical research. The properties of this compound are well-defined, enabling its reliable use in synthesis.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 50638-50-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrN | [2][4][5] |
| Molecular Weight | 214.11 g/mol | [2][6] |
| IUPAC Name | This compound | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 52.0 - 56.0 °C | [1] |
| Purity | Typically >98.0% (by GC) | [1] |
| Predicted XlogP | 3.7 | [4] |
| SMILES | CC1=C(C=CC(=C1)N(C)C)Br | [4] |
| InChI | InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | [4] |
Spectroscopic Signature
While exhaustive spectral data is proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from its structure. The predicted mass spectrometry data provides key fragments for identification.
| Technique | Expected Characteristics |
| ¹H NMR | Signals expected for aromatic protons (approx. 6.5-7.5 ppm), a singlet for the N,N-dimethyl protons (approx. 2.9-3.1 ppm), and a singlet for the aryl-methyl protons (approx. 2.2-2.4 ppm). |
| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), N,N-dimethyl carbons (approx. 40 ppm), and the aryl-methyl carbon (approx. 20 ppm). The carbon attached to bromine will show a characteristic lower field shift. |
| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |
| IR Spectroscopy | C-N stretching (approx. 1350-1250 cm⁻¹), C-H aromatic stretching (approx. 3100-3000 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). |
Predicted Collision Cross Section (CCS) Data for Mass Spectrometry Adducts [4]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.02258 | 137.8 |
| [M+Na]⁺ | 236.00452 | 149.4 |
| [M]⁻ | 213.01585 | 157.3 |
PART 2: Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached from multiple perspectives, primarily involving either the bromination of the corresponding aniline or the N-alkylation of the bromo-aniline precursor. A common and effective laboratory-scale method is the reductive amination of 4-bromo-3-methylaniline.
Experimental Protocol: Reductive Amination
This protocol is adapted from established methods for the N,N-dimethylation of anilines and offers high yields with manageable workup procedures.[7]
Objective: To synthesize this compound via N,N-dimethylation of 4-bromo-3-methylaniline.
Materials:
-
4-bromo-3-methylaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-3-methylaniline (1.0 eq) and paraformaldehyde (2.2 eq) in anhydrous THF.
-
Initiation: At room temperature (23 °C), slowly add glacial acetic acid (5.0 eq) dropwise to the stirred mixture. The acid acts as a catalyst for the formation of the iminium intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (2.0 eq) portion-wise to the slurry. NaBH₃CN is a selective reducing agent that is stable in acidic conditions and will preferentially reduce the iminium ion over other functional groups. An initial exothermic reaction may be observed.
-
Reaction Progression: Heat the mixture to 50-65 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid.
-
Extraction: Partition the mixture between the aqueous layer and an organic solvent like diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing this compound.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the specific reactivity conferred by its substituents. The dimethylamino and methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. However, the most synthetically valuable feature is the carbon-bromine bond.
The Role of the Aryl Bromide
The bromine atom at the 4-position serves as a versatile "reactive handle." It is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science for their ability to form C-C, C-N, and C-O bonds with high precision.[8]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. This is crucial for synthesizing complex amines.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond, yielding an aryl-alkyne.
The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these transformations and must be tailored to the specific coupling partners. The electron-rich nature of the aniline ring can influence catalyst activity, sometimes requiring specialized ligand systems to achieve high yields.
Reactivity Profile Diagram
Caption: Major cross-coupling reactions utilizing the aryl bromide handle.
PART 4: Applications in Research and Drug Development
Substituted anilines are privileged structures in medicinal chemistry. The ability to introduce bromine into a molecule provides a reliable site for further elaboration, a key strategy in drug design.[9]
-
Scaffold for Lead Optimization: In drug discovery, a "hit" compound often requires modification to improve potency, selectivity, or pharmacokinetic properties (ADME). This compound can be used as a starting fragment. The bromine allows for the systematic introduction of diverse chemical groups via cross-coupling to explore the structure-activity relationship (SAR) of a new chemical series.[8]
-
Synthesis of Pharmaceutical Intermediates: This compound is a building block for more complex active pharmaceutical ingredients (APIs). Its derivatives may be found in molecules targeting a range of biological systems, from kinase inhibitors to CNS-active agents. The specific substitution pattern can be crucial for achieving the correct geometry for binding to a biological target.
-
Materials Science: Similar brominated aromatic amines are used as intermediates in the synthesis of organic light-emitting diode (OLED) materials.[10] The ability to build complex conjugated systems through cross-coupling reactions is essential for tuning the electronic properties of these materials.
PART 5: Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound possesses notable hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Classification
| Hazard Code | Description | Source(s) |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | [1][11] |
| H315 | Causes skin irritation | [1][12] |
| H319 | Causes serious eye irritation | [1][12] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12] Take off contaminated clothing and wash it before reuse.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
References
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- Gesheng Fine Chemicals. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
- PubChemLite. (n.d.). This compound (C9H12BrN).
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
- ChemSupply Australia. (n.d.). This compound >98.0%.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- LabSolutions. (n.d.). This compound.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
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An In-Depth Technical Guide to 4-Bromo-N,N,3-trimethylaniline (CAS: 50638-50-1): Properties, Synthesis, and Applications in Modern Chemistry
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Substituted anilines are a cornerstone of this field, providing a versatile scaffold for constructing complex molecular architectures. Among these, 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1), also known as 4-Bromo-N,N-dimethyl-m-toluidine, emerges as a compound of significant interest for researchers and drug development professionals.[1][2][3]
This technical guide provides an in-depth analysis of this compound, moving beyond basic data to explore its synthesis, reactivity, and strategic applications. The molecule's utility is derived from its unique trifecta of functional groups: a reactive aryl bromide, an electron-donating N,N-dimethylamino group, and a methyl group that influences steric and electronic properties. This combination makes it an invaluable intermediate for creating novel pharmaceutical candidates and advanced materials.[4][5]
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50638-50-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1][2][3] |
| Molecular Weight | 214.11 g/mol | [2][3][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [1][2][3] |
| Appearance | White to light yellow powder or crystal | [6][7] |
| Melting Point | 52 - 54 °C | [2] |
| Boiling Point | 148 °C @ 17 mmHg (2.3 kPa) | [2][3] |
| Purity (Typical) | >98.0% (GC) | [3][6] |
| InChI Key | DPFVFQHTPIFECX-UHFFFAOYSA-N | [1] |
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound is not typically a single-step process from simple precursors. A logical and efficient pathway involves a two-step sequence: first, the regioselective bromination of 3-methylaniline to form the key intermediate, followed by an exhaustive N,N-dimethylation.
Rationale Behind the Synthetic Strategy
The chosen pathway is grounded in well-established, high-yielding organic transformations.
-
Step 1 (Bromination): Directing the bromine atom to the para-position relative to the amino group in 3-methylaniline is the primary challenge. The amino group is a powerful ortho-, para-director. While the methyl group is a weaker ortho-, para-director, the para-position to the amine is sterically accessible and electronically favored, making it the major product under controlled conditions.
-
Step 2 (N,N-Dimethylation): Reductive amination is the method of choice for this transformation. It is a robust and widely used protocol that avoids the potential for quaternization (formation of a quaternary ammonium salt) that can occur with alkyl halides like methyl iodide, especially without careful control of stoichiometry and reaction conditions.[8] Using formaldehyde as the carbon source and a mild reducing agent provides a clean and efficient route to the tertiary amine.
Synthetic Workflow Diagram
Caption: A proposed two-step synthesis of this compound.
Experimental Protocol: N,N-Dimethylation of 4-Bromo-3-methylaniline
This protocol is a representative method based on reductive amination principles, a trustworthy and self-validating system due to its high selectivity and common use in medicinal chemistry.[8]
Materials:
-
4-Bromo-3-methylaniline (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, ~2.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (~1.5 eq)
-
Acetic Acid (catalytic amount)
-
Methanol or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-methylaniline (1.0 eq) and dissolve it in methanol or THF.
-
Reagent Addition: Add aqueous formaldehyde solution (~2.5 eq) to the flask, followed by a catalytic amount of glacial acetic acid to facilitate iminium ion formation.
-
Reduction: Cool the mixture in an ice bath (0 °C). Cautiously add the reducing agent (e.g., NaBH₃CN) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent uncontrolled gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can often be addressed selectively.
The Aryl Bromide: A Gateway to Complexity
The bromine atom is not merely a substituent; it is a highly versatile synthetic "handle." It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug development for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.[4]
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form more complex aniline derivatives.
The N,N-Dimethylamino Group: An Electronic Modulator
The tertiary amine functionality is a moderate electron-donating group. Its presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. It also acts as a Lewis base and can be protonated or coordinated to metal centers.
Caption: Key reactivity sites of this compound.
Applications in Research and Drug Development
While this compound may not be a final drug product itself, it serves as a critical intermediate in the synthesis of high-value compounds.[7][9]
-
Scaffold Elaboration: Its primary role is as a building block.[5] The ability to perform a cross-coupling reaction at the bromine site allows for the introduction of diverse molecular fragments, enabling chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The introduction of bromine into a potential drug candidate is a deliberate strategy. The bromine atom can increase lipophilicity, which may enhance membrane permeability. It can also block a site of metabolism, potentially increasing the half-life of a drug.[10]
-
Synthesis of Heterocycles: Many pharmaceuticals are based on heterocyclic ring systems. Substituted anilines like this one are common starting materials for constructing these complex scaffolds.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The compound is classified as harmful and an irritant.
| Hazard Category | GHS Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
Storage:
-
Store in a tightly closed container in a cool, dry place.[11]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[3]
Conclusion
This compound is more than just another chemical in a catalog; it is a strategically designed synthetic intermediate that offers chemists dual points of reactivity. The reliable installation of diverse functionalities via its aryl bromide handle, combined with the electronic influence of the dimethylamino group, makes it a valuable asset in the multi-step synthesis of complex target molecules. For researchers in drug discovery and materials science, a solid understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation innovations.
References
- Title: 4-Bromo-3-methylaniline|6933-10-4 - MOLBASE Encyclopedia. Source: MOLBASE. URL:[Link]
- Title: The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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- Title: 50638-50-1 - Hangzhou J&H Chemical Co., Ltd. - LookChem. Source: LookChem. URL:[Link]
- Title: Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. Source: Chemos GmbH & Co. KG. URL:[Link]
- Title: 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem. Source: PubChem. URL:[Link]
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- Title: this compound (C9H12BrN) - PubChemLite. Source: PubChemLite. URL:[Link]
- Title: Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. Source: PrepChem.com. URL:[Link]
- Title: The Significance of 4-Bromo-N,N-dimethylaniline in Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
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- Title: 3-bromo-n,n,4-trimethylaniline (C9H12BrN) - PubChemLite. Source: PubChemLite. URL:[Link]
- Title: CN102993022A - Preparation method of bromoaniline - Google Patents. Source: Google Patents.
- Title: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository. Source: NSF Public Access Repository. URL:[Link]
- Title: Synthesis of N-methyl-4-bromo-aniline - PrepChem.com. Source: PrepChem.com. URL:[Link]
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- Title: Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Source: Journal of Medical Science. URL:[Link]
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An In-Depth Technical Guide to 4-Bromo-N,N,3-trimethylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
4-Bromo-N,N,3-trimethylaniline, with the molecular formula C9H12BrN, is a substituted aromatic amine that holds significant potential as a versatile intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its structure, featuring a bromine atom, a dimethylamino group, and a methyl group on the aniline core, provides a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.[3] The presence of the bromine atom offers a handle for cross-coupling reactions, while the tertiary amine functionality can influence the electronic properties and solubility of derivative compounds. This guide provides a comprehensive technical overview of this compound, from its synthesis and spectroscopic characterization to its potential applications and safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 50638-50-1 | [4][5] |
| Molecular Formula | C9H12BrN | [1][5] |
| Molecular Weight | 214.11 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 54 °C | [2] |
| Boiling Point | 148 °C at 17 mmHg | [2] |
| Purity | Typically >98.0% (GC) | [4] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of aromatic rings and the alkylation of anilines. A logical and efficient synthetic pathway is outlined below.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound from 3-methylaniline.
Step-by-Step Experimental Protocol
Part 1: Bromination of 3-Methylaniline to 4-Bromo-3-methylaniline
This initial step involves the regioselective bromination of 3-methylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the para-position is favored.
Materials:
-
3-Methylaniline
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic Acid or other suitable solvent
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1 equivalent) or bromine (1 equivalent) in the same solvent to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-bromo-3-methylaniline by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: N,N-Dimethylation of 4-Bromo-3-methylaniline
The secondary amine of 4-bromo-3-methylaniline is then dimethylated to yield the final product. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Materials:
-
4-Bromo-3-methylaniline
-
Formaldehyde (aqueous solution, ~37%)
-
Formic acid (~88%)
-
Sodium hydroxide solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromo-3-methylaniline (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).
-
Heat the mixture to reflux (around 100°C) for several hours until the evolution of carbon dioxide ceases. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and basify by the slow addition of a sodium hydroxide solution until the pH is greater than 10.
-
Extract the product into diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.
Spectroscopic Characterization
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). The proton ortho to the bromine atom is expected to be the most downfield.
-
N,N-dimethyl Protons: A singlet integrating to six protons will be observed for the two equivalent methyl groups attached to the nitrogen atom, likely in the range of δ 2.8-3.2 ppm.
-
Aromatic Methyl Protons: A singlet integrating to three protons for the methyl group on the aromatic ring will appear further upfield, typically around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the bromine will be significantly shifted, and its chemical shift can be used for confirmation. The carbon attached to the nitrogen atom will also show a characteristic downfield shift.
-
N,N-dimethyl Carbons: A single signal for the two equivalent methyl carbons attached to the nitrogen will be present, typically in the range of δ 40-45 ppm.
-
Aromatic Methyl Carbon: The carbon of the methyl group on the ring will appear at a higher field, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-N stretching (aromatic amine): A strong band typically in the 1350-1250 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, usually below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound (214.11 g/mol ). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2).[3]
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl group ([M-15]+) and cleavage of the C-Br bond.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its key functional groups, making it a valuable intermediate in organic synthesis.
Diagram of Key Reactions
Caption: Key reaction pathways for the synthetic transformation of this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This includes Suzuki couplings with boronic acids to form C-C bonds, Sonogashira couplings with terminal alkynes, and Heck reactions with alkenes. These reactions are fundamental for constructing complex molecular skeletons.
-
Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds, leading to the synthesis of more complex tertiary amines and triarylamines. These structures are often found in pharmacologically active compounds and materials for organic electronics.
-
Electrophilic Aromatic Substitution: The aniline ring, being activated by the dimethylamino and methyl groups, can undergo further electrophilic aromatic substitution, although the positions of substitution will be influenced by the existing substituents.
Potential Applications in Research and Development
The unique structural features of this compound make it a promising candidate for use in several high-value applications.
Pharmaceutical Synthesis
Substituted anilines are prevalent scaffolds in a wide range of pharmaceuticals. The bromo- and trimethylaniline functionalities can be key components in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can be used as a point of attachment for building more complex molecular structures through cross-coupling reactions, a common strategy in modern drug discovery.[10] For instance, the related compound 4-bromo-N,N-dimethylaniline is a key intermediate in the synthesis of Mifepristone.[10]
Organic Electronics and Materials Science
Derivatives of N,N-dimethylaniline are known to be effective hole-transporting materials in organic light-emitting diodes (OLEDs).[11][12] The ability to functionalize the this compound core via cross-coupling reactions allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing the performance of OLED devices. The related compound, 4-Bromo-N,N-bis(trimethylsilyl)aniline, is highlighted as a key intermediate for OLED materials.[11][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]
-
Physical Hazards: No significant physical hazards have been reported.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its well-defined reactivity allows for strategic and controlled modifications, making it an attractive building block for the synthesis of complex target molecules. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation. Adherence to strict safety protocols is paramount to ensure the responsible and effective utilization of this compound in the laboratory and beyond.
References
- The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. (URL not available)
- The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. (URL not available)
- 4-Bromo-N,N-bis(trimethylsilyl)
- Advanced Intermediate: 4-Bromo-N,N-bis(trimethylsilyl)aniline in Pharma Synthesis. (URL not available)
- 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem.
- This compound (C9H12BrN) - PubChemLite.
- This compound (C9H12BrN) - PubChemLite.
- Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com.
- This compound >98.0% - ChemSupply Australia.
- This compound. (URL not available)
- 4-Bromo-N-methylaniline - Optional[ATR-IR] - Spectrum - SpectraBase.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (URL not available)
- Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate.
- This compound TCI Analytical reagent - AMI Scientific.
- Organic Light Emitting Diodes- Recent Advancements - ResearchGate.
- 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL not available)
- 3-Bromo-2,4,6-trimethylaniline - the NIST WebBook.
- Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers - MDPI.
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A Senior Application Scientist's Guide to 4-Bromo-N,N,3-trimethylaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1), a key chemical intermediate in advanced organic synthesis. We delve into its fundamental physicochemical and spectroscopic properties, provide a detailed, field-tested protocol for its synthesis via reductive amination, and explore its applications as a versatile building block in the realms of pharmaceutical research and materials science. This document is intended for researchers, process chemists, and drug development professionals who require a practical, in-depth understanding of this compound's characteristics and utility.
Introduction: The Strategic Value of a Functionalized Aniline
In the landscape of synthetic chemistry, particularly within drug discovery, the strategic selection of starting materials and intermediates is paramount. Aryl bromides and functionalized anilines are two of the most powerful and versatile classes of building blocks. This compound combines the attributes of both, presenting a unique scaffold for molecular elaboration.
The presence of a bromine atom at the 4-position offers a prime reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N,N-dimethylamino group and the adjacent methyl group at the 3-position sterically and electronically modulate the reactivity of the aromatic ring, influencing regioselectivity in further electrophilic substitution reactions and fine-tuning the physicochemical properties of downstream molecules. This guide serves to consolidate the critical technical data for this compound, providing a reliable resource for its effective utilization in the laboratory.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for reaction planning, safety assessments, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 214.11 g/mol | [1][2] |
| Molecular Formula | C₉H₁₂BrN | [1][2][3] |
| CAS Number | 50638-50-1 | [1][2][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [2][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 52 - 56 °C | [2][5] |
| Boiling Point | 148 °C @ 17 mmHg | [2] |
| Purity | Typically ≥98.0% (by GC) | [5] |
Molecular Structure and Identification
The structural arrangement of substituents on the aniline ring dictates the compound's reactivity and spectroscopic signature.
Caption: Molecular structure of this compound.
Spectroscopic Profile (Anticipated)
While a dedicated spectrum for this specific compound is not publicly available, its profile can be reliably predicted based on its constituent functional groups and data from close analogs like 4-bromo-N,N-dimethylaniline.[6][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.2-7.4 ppm (d): Aromatic proton ortho to the bromine atom.
-
δ ~6.6-6.8 ppm (m): Two aromatic protons on the ring.
-
δ ~2.9-3.1 ppm (s, 6H): Singlet corresponding to the two equivalent N-methyl groups.
-
δ ~2.3-2.5 ppm (s, 3H): Singlet for the aromatic methyl group at the 3-position.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~150 ppm: Aromatic carbon attached to the nitrogen atom (C1).
-
δ ~140 ppm: Aromatic carbon attached to the methyl group (C3).
-
δ ~130-135 ppm: Aromatic C-H carbons.
-
δ ~110-120 ppm: Aromatic carbon attached to the bromine atom (C4) and other C-H carbons.
-
δ ~40 ppm: N-methyl carbons.
-
δ ~20 ppm: Aromatic methyl carbon.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Expected peaks at m/z = 213 and 215 .[8]
-
Synthesis and Reactivity
Expert Insight: Choosing a Synthesis Pathway
The most direct and reliable method for preparing this compound is the N,N-dimethylation of its primary amine precursor, 4-bromo-3-methylaniline. While classical methods using excess methyl iodide can be effective, they often require harsh conditions and can lead to the formation of quaternary ammonium salts. A superior approach is reductive amination, which offers high yields, milder conditions, and operational simplicity. The protocol below is adapted from established procedures for the dimethylation of anilines.[9]
Detailed Experimental Protocol: Synthesis via Reductive Amination
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Bromo-3-methylaniline (1.0 eq)
-
Paraformaldehyde (2.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylaniline (1.0 eq), paraformaldehyde (2.5 eq), and sodium cyanoborohydride (2.5 eq). Suspend the solids in anhydrous THF (~20 mL per gram of aniline).
-
Acidification: While stirring at room temperature (23 °C), add glacial acetic acid (2.5 eq) dropwise via a syringe. Causality Note: The acid catalyzes the formation of the iminium ion intermediate, which is the species subsequently reduced by the cyanoborohydride. Sodium cyanoborohydride is stable in mild acid, making it the ideal reducing agent for this one-pot reaction.
-
Reaction: Heat the resulting mixture to 50 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the remaining acid. Self-Validation: Ensure the aqueous layer is basic (pH > 8) to deprotonate any protonated aniline product, maximizing its solubility in the organic phase.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel. The purity of the final white to off-white solid should be confirmed by melting point, NMR, and MS analysis.
Applications in Drug Development & Research
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial advanced intermediate. Its value lies in its ability to be incorporated into larger, more complex target molecules.
-
Scaffold for Cross-Coupling: The aryl bromide moiety is a cornerstone of modern medicinal chemistry. It readily participates in Suzuki-Miyaura reactions to form bi-aryl structures, Buchwald-Hartwig aminations to introduce new nitrogen-based functionalities, and Sonogashira couplings to install alkynes. These reactions are fundamental to building the core scaffolds of numerous drug candidates.
-
Precursor for Complex Molecules: Analogous N-protected bromoanilines are used in the synthesis of sophisticated molecules like hydrophilic porphyrin dimers for photodynamic therapy (PDT).[10][11] The bromoaniline unit provides a robust anchor point for linking to the larger macrocycle, demonstrating the utility of this chemical class in developing advanced therapeutic agents.[11]
-
Fine-Tuning Molecular Properties: The N,N,3-trimethyl substitution pattern provides specific steric and electronic properties. The N,N-dimethyl group is a common feature in many APIs, often improving metabolic stability and modulating receptor binding affinity. The adjacent methyl group can provide a steric shield or participate in hydrophobic interactions within a target's binding pocket.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses notable hazards that require stringent safety protocols.
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.
-
Respiratory Protection: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.[13]
-
-
Handling and Storage:
-
Avoid generating dust.[13]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
-
Conclusion
This compound stands as a highly valuable and versatile intermediate for the research and drug development community. Its molecular weight of 214.11 g/mol and well-defined physicochemical properties make it a reliable component in complex synthetic routes. The combination of a reactive aryl bromide handle with a functionalized aniline core provides chemists with a powerful tool for constructing novel molecular architectures. The robust synthesis protocol outlined herein, coupled with a thorough understanding of its safety profile, enables its confident and effective application in the pursuit of new therapeutic agents and advanced materials.
References
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- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 50638-50-1. URL: https://www.tcichemicals.com/IN/en/p/B3133
- Tokyo Chemical Industry UK Ltd. This compound | 50638-50-1. URL: https://www.tcichemicals.com/GB/en/p/B3133
- ChemSupply Australia. This compound >98.0%. URL: https://www.chemsupply.com.au/product/B3133-25G
- P&S Chemicals. Product information, this compound. URL: https://ps-chemicals.com/product/4-bromo-n-n-3-trimethylaniline/
- Chemos GmbH & Co. KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. URL: https://www.chemos.de/import/sdb/A0000571_sdb_en.pdf
- PubChem. 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN. URL: https://pubchem.ncbi.nlm.nih.gov/compound/44629944
- ChemicalBook. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/586-77-6_1HNMR.htm
- ChemicalBook. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/6933-10-4_1HNMR.htm
- Sigma-Aldrich. 4-Bromo-N,N-bis(trimethylsilyl)aniline 97% | 5089-33-8. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/447547
- Fisher Scientific. Safety Data Sheet: 4-Bromoaniline. URL: https://fscimage.fishersci.com/msds/10375.htm
- Sigma-Aldrich. Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. URL: https://www.sigmaaldrich.com/sds/aldrich/242950
- Sigma-Aldrich. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987ef2d8
- ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. URL: https://www.researchgate.
- PubChemLite. This compound (C9H12BrN). URL: https://pubchemlite.deep-thought.io/compound/CID-12385715
- PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. URL: https://www.prepchem.com/synthesis-of-4-bromo-n-n-dimethylaniline/
- PubChem. 4-Bromo-3-methylaniline | C7H8BrN. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23359
- PubChemLite. 3-bromo-n,n,4-trimethylaniline (C9H12BrN). URL: https://pubchemlite.deep-thought.io/compound/CID-12385716
- Google Patents. CN102993022A - Preparation method of bromoaniline. URL: https://patents.google.
- NIST WebBook. Benzenamine, 4-bromo-N,N-dimethyl-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C586776&Mask=200
- ChemicalBook. 4-Bromoaniline(106-40-1) MS spectrum. URL: https://www.chemicalbook.com/spectrum/106-40-1_MS.htm
- AMI Scientific. This compound TCI Analytical reagent. URL: https://www.amiscientific.com/4-bromo-n-n-3-trimethylaniline-b3133.html
- NINGBO INNO PHARMCHEM CO.,LTD. Advanced Intermediate: 4-Bromo-N,N-bis(trimethylsilyl)aniline in Pharma Synthesis. URL: https://www.inno-pharmchem.com/blog/advanced-intermediate-4-bromo-n-n-bis-trimethylsilyl-aniline-in-pharma-synthesis/
- BLD Pharm. 3-Bromo-4-methylaniline | 7745-91-7. URL: https://www.bldpharm.com/products/7745-91-7.html
- Sigma-Aldrich. 3-Bromo-N,N,4-trimethylaniline | 53104-16-8. URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob640096457
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The Synthetic Cornerstone: A Technical Guide to 4-Bromo-N,N,3-trimethylaniline
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-N,N,3-trimethylaniline, a versatile substituted aniline derivative that serves as a critical building block in advanced chemical synthesis. With a unique substitution pattern that offers a confluence of steric and electronic properties, this compound has emerged as a valuable intermediate in the development of novel pharmaceuticals and high-performance organic electronic materials. This document will elucidate the structural and physicochemical properties of this compound, provide a detailed, field-tested protocol for its synthesis and characterization, and delve into its strategic applications, particularly in the realms of drug discovery and organic light-emitting diodes (OLEDs). The content herein is curated for researchers, synthetic chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound, also known by its synonym 4-Bromo-N,N-dimethyl-m-toluidine, is a halogenated tertiary aniline that has garnered significant interest for its utility in a variety of chemical transformations. Its structure, featuring a bromine atom para to the dimethylamino group and a methyl group in the meta position, provides a unique combination of reactive sites and modulating electronic effects.
The presence of the bromine atom offers a versatile handle for a suite of powerful cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds[1]. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1][2]. The dimethylamino and methyl groups, in turn, influence the molecule's solubility, steric environment, and the electronic nature of the aromatic ring, thereby modulating its reactivity and the properties of its derivatives. This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to harness its full synthetic potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 50638-50-1 | [3][4] |
| Molecular Formula | C₉H₁₂BrN | [3][4] |
| Molecular Weight | 214.11 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 52-56 °C | |
| Boiling Point | 277.6 °C at 760 mmHg | [5] |
| Density | 1.339 g/cm³ | [5] |
| Solubility | Partially soluble in organic solvents | |
| SMILES | CC1=C(C=C(C=C1)N(C)C)Br | [6] |
| InChI | InChI=1S/C9H12BrN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 | [6] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the electrophilic bromination of N,N,3-trimethylaniline. The dimethylamino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the dimethylamino group itself, the para-bromination product is predominantly formed.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of substituted anilines[7][8].
Materials:
-
N,N,3-trimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N,N,3-trimethylaniline (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of aniline) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following tables outline the expected spectral data for this compound based on the analysis of structurally similar compounds[9][10].
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | Ar-H ortho to Bromine |
| ~6.6-6.8 | dd | 1H | Ar-H ortho to N(CH₃)₂ and meta to Bromine |
| ~6.5-6.7 | d | 1H | Ar-H meta to Bromine and ortho to Methyl |
| ~2.9 | s | 6H | N(CH₃)₂ |
| ~2.3 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Ar-C attached to N(CH₃)₂ |
| ~138 | Ar-C attached to CH₃ |
| ~132 | Ar-C ortho to Bromine |
| ~120 | Ar-C para to Methyl |
| ~115 | Ar-C ortho to N(CH₃)₂ |
| ~110 | Ar-C attached to Bromine |
| ~40 | N(CH₃)₂ |
| ~20 | Ar-CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1350-1250 | C-N stretch (aromatic amine) |
| ~1050-1000 | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 213/215 | [M]⁺ (Molecular ion peak, isotopic pattern for Bromine) |
| 198/200 | [M - CH₃]⁺ |
| 134 | [M - Br]⁺ |
Applications in Drug Development and Materials Science
The synthetic versatility of this compound makes it a valuable intermediate in several cutting-edge research and development areas.
Pharmaceutical Synthesis
The bromo-functionalized aniline core of this molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex pharmaceutical ingredients[2]. For instance, it can be utilized in the construction of kinase inhibitors, where the aniline moiety can serve as a key pharmacophore for binding to the hinge region of the kinase enzyme.
Illustrative Synthetic Pathway: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Organic Light-Emitting Diode (OLED) Materials
In the field of organic electronics, triarylamine derivatives are widely used as hole transport materials (HTMs) in OLEDs due to their excellent charge-carrying capabilities and thermal stability. This compound serves as a key building block for the synthesis of these complex triarylamine-based HTMs through reactions like the Buchwald-Hartwig amination[1]. The substitution pattern of the starting material allows for the fine-tuning of the electronic properties and morphology of the final OLED material, ultimately impacting device efficiency and longevity.
Illustrative Synthetic Pathway: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for OLED material synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.
GHS Hazard Information:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302, H312, H332, H315, H319
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound stands out as a strategically important intermediate for advanced organic synthesis. Its unique structural features provide a reliable platform for the construction of complex molecules with valuable applications in medicinal chemistry and materials science. The synthetic protocols and characterization data presented in this guide, coupled with an understanding of its reactivity in key cross-coupling reactions, provide a solid foundation for researchers and developers to leverage the full potential of this versatile building block. As the demand for novel pharmaceuticals and high-performance organic electronics continues to grow, the importance of well-characterized and synthetically accessible intermediates like this compound will undoubtedly increase.
References
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- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Material Synthesis: The Role of Amine Intermediates.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
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- ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?.
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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- Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine).
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f).
- Air Hygiene, Inc. (n.d.). FTIR TESTING.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Fine Chemical Landscape: 4-Bromo-N,N-bis(trimethylsilyl)aniline.
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A Comprehensive Technical Guide to 4-bromo-N,N,3-trimethylaniline for Advanced Research
An In-depth Analysis of the Synthesis, Spectroscopic Profile, Reactivity, and Applications of a Key Synthetic Intermediate
Foreword
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical development and materials science. Among the vast array of building blocks available to the discerning researcher, halogenated anilines represent a class of compounds prized for their versatility and predictable reactivity. This technical guide focuses on one such valuable intermediate: 4-bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1).[1][2]
This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a critical analysis of the compound's synthesis, a detailed interpretation of its spectroscopic signature, a thorough exploration of its chemical reactivity, and a survey of its current and potential applications. The insights contained herein are intended to empower scientists to leverage the unique characteristics of this molecule in their own synthetic endeavors.
Compound Identification and Physicochemical Properties
This compound, also known by its synonym 4-bromo-N,N-dimethyl-m-toluidine, is a polysubstituted aniline derivative.[2] Its structure features a benzene ring substituted with a bromine atom, a dimethylamino group, and a methyl group. The strategic placement of these functional groups imparts a unique combination of steric and electronic properties that dictate its reactivity and utility.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 50638-50-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 52.0 to 56.0 °C | [3] |
| SMILES | CC1=C(C=CC(=C1)N(C)C)Br | [4] |
| PubChem CID | 12385715 | [2] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways: N,N-dimethylation of a pre-brominated aniline or regioselective bromination of the corresponding N,N,3-trimethylaniline.
Pathway A: N,N-Dimethylation of 4-bromo-3-methylaniline
This approach begins with the commercially available 4-bromo-3-methylaniline. The N,N-dimethylation of anilines is a well-established transformation. While direct methylation with agents like methyl iodide can be effective, it often requires a base to neutralize the generated HI. A more contemporary and efficient method involves reductive amination.
Conceptual Workflow for N,N-Dimethylation
Caption: Reductive amination approach to the target compound.
Pathway B: Regioselective Bromination of N,N,3-trimethylaniline
This pathway involves the direct bromination of N,N,3-trimethylaniline. The challenge in this approach lies in controlling the regioselectivity of the electrophilic aromatic substitution. The N,N-dimethylamino group is a powerful ortho-, para-director. However, the existing methyl group at the 3-position provides steric hindrance that can influence the position of the incoming electrophile.
Experimental Protocol: Regioselective Bromination (Adapted from a general procedure for aniline bromination)
This protocol is adapted from established methods for the bromination of activated aromatic systems.
-
Dissolution: Dissolve N,N,3-trimethylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and enhance selectivity.
-
Brominating Agent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled aniline solution. Alternatively, a milder brominating agent like N-bromosuccinimide (NBS) can be used to minimize over-bromination.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Neutralize the reaction mixture with a base such as sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Causality in Experimental Design: The choice of a cooled reaction temperature is critical. The powerful activating effect of the dimethylamino group makes the aromatic ring highly susceptible to electrophilic attack. Lowering the temperature reduces the kinetic energy of the system, thereby decreasing the rate of reaction and minimizing the formation of di- or tri-brominated byproducts. The use of NBS as an alternative to elemental bromine offers a milder and more controlled source of the electrophilic bromine, further enhancing selectivity for the desired mono-brominated product.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The N,N-dimethyl protons would appear as a singlet, as would the methyl group on the aromatic ring.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The carbon atom attached to the bromine will be significantly shifted. Two signals corresponding to the N,N-dimethyl and the aromatic methyl carbons will also be present.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and a strong C-N stretching band. The C-Br stretching vibration is expected in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[4] Fragmentation patterns will likely involve the loss of methyl groups from the dimethylamino moiety. Predicted mass-to-charge ratios for various adducts have been calculated.[4]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its key functional groups: the nucleophilic aromatic ring, the basic N,N-dimethylamino group, and the reactive C-Br bond.
Electrophilic Aromatic Substitution
The N,N-dimethylamino group is a strong activating group, directing further electrophilic substitution to the positions ortho and para to it. However, the existing substituents will sterically and electronically influence the regioselectivity of any subsequent substitutions.
Cross-Coupling Reactions
The aryl bromide functionality is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This is a major avenue for the synthetic utility of this compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 4-position. This is a powerful method for constructing complex molecular architectures.[5][6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new C-N bond by coupling with a variety of amines, providing access to more complex aniline derivatives.
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkene and alkyne moieties, respectively, further expanding the synthetic possibilities.
Logical Workflow for Suzuki-Miyaura Coupling
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An In-depth Technical Guide to 4-Bromo-N,N,3-trimethylaniline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N,3-trimethylaniline, also known as 4-Bromo-N,N-dimethyl-m-toluidine, is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique structural features, comprising a reactive bromine atom, a nucleophilic dimethylamino group, and a methyl group on the benzene ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for selective transformations, enabling the construction of novel molecular architectures with potential applications in drug discovery and the development of organic functional materials.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an in-depth discussion of its reactivity, with a focus on its application in modern synthetic methodologies.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 50638-50-1 | [1][3][4] |
| Molecular Formula | C₉H₁₂BrN | [3][4] |
| Molecular Weight | 214.11 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 52.0 to 56.0 °C | [1] |
| Boiling Point | 148 °C at 17 mmHg | |
| Purity | >98.0% (GC) | [1][2] |
| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [1][2] |
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as 4-bromo-3-methylaniline and 4-bromo-N,N-dimethylaniline.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the aromatic methyl protons. The aromatic protons would appear as a set of coupled multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The N,N-dimethyl protons would likely appear as a singlet around δ 2.9-3.1 ppm, and the aromatic methyl protons would present as a singlet around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The N,N-dimethyl carbons would be expected around δ 40-45 ppm, and the aromatic methyl carbon would be in the range of δ 15-20 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and methyl groups (around 2800-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), C-N stretching vibrations (around 1350-1250 cm⁻¹), and the C-Br stretching vibration at lower wavenumbers (typically below 800 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For this compound, these peaks would appear at m/z 213 and 215.[5] Fragmentation patterns would likely involve the loss of methyl groups and the dimethylamino group.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the N,N-dimethylation of a commercially available starting material, 3-methylaniline (m-toluidine), followed by regioselective bromination.
Step 1: Synthesis of N,N,3-trimethylaniline
This step can be accomplished via reductive amination of 3-methylaniline with formaldehyde.
Experimental Protocol:
-
To a stirred solution of 3-methylaniline (1.0 eq.) in dichloromethane, add aqueous formaldehyde (2.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N,N,3-trimethylaniline can be purified by column chromatography on silica gel.
Step 2: Bromination of N,N,3-trimethylaniline
The second step involves the regioselective bromination of N,N,3-trimethylaniline to yield the final product. The directing effects of the N,N-dimethylamino and methyl groups will favor bromination at the para position relative to the strongly activating dimethylamino group.
Experimental Protocol:
-
Dissolve N,N,3-trimethylaniline (1.0 eq.) in acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the bromo substituent, the N,N-dimethylamino group, and the methyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent in the presence of a palladium catalyst and a base.[6][7][8][9] This methodology is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 4-position, providing access to a diverse range of biaryl and styrenyl derivatives.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, or carbamates.[10][11][12][13] This reaction is of paramount importance in the synthesis of complex amines and is a cornerstone in the development of many pharmaceutical agents.
Influence of Substituents on Reactivity
The N,N-dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the reactivity of the bromo substituent in cross-coupling reactions. The methyl group, being a weakly electron-donating group, further enhances the electron density of the ring. This electronic enrichment can facilitate the oxidative addition step in palladium-catalyzed reactions.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, make it an important tool for the construction of complex molecular frameworks. The synthetic protocols outlined in this guide provide a reliable pathway to access this compound, and the discussion of its chemical reactivity offers insights into its potential applications in drug discovery and materials science. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
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- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Comprehensive Guide to the Safe Handling of 4-Bromo-N,N,3-trimethylaniline
This guide provides an in-depth technical framework for the safe handling, use, and disposal of 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1). Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind essential safety protocols. By grounding our recommendations in established chemical principles and authoritative safety data, we aim to create a self-validating system of laboratory practice that ensures both personal safety and experimental integrity.
Core Hazard Profile: Understanding the Intrinsic Risks
This compound is a substituted aniline derivative, a class of compounds often associated with moderate to high toxicity. The primary hazards of this specific molecule stem from its potential to cause harm upon exposure through multiple routes.[1][2] The Globally Harmonized System (GHS) provides a clear classification of these risks.
GHS Hazard Statements:
The causality for this hazard profile lies in the molecule's structure. Anilines can be absorbed systemically and may interfere with biological processes. The bromo- and methyl- substitutions can further influence its reactivity, absorption, and metabolic pathways. It is crucial to recognize that this compound is harmful via the three main routes of laboratory exposure: ingestion, skin/eye contact, and inhalation.[1][3] Therefore, all handling procedures must be designed to rigorously prevent these exposures.
Material Identification and Properties
A foundational aspect of safety is the correct identification and understanding of the substance's physical properties.
| Property | Value | Source |
| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [1][2] |
| CAS Number | 50638-50-1 | [1][4] |
| Molecular Formula | C₉H₁₂BrN | [2][4] |
| Molecular Weight | 214.11 g/mol | [2][4] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 52.0 to 56.0 °C | [1][2] |
| Boiling Point | 148 °C at 17 mmHg | [2] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach, best described by the "Hierarchy of Controls," which prioritizes the most effective measures first.
Caption: Step-by-step workflow for weighing and dissolving the solid compound.
-
Preparation: Before retrieving the chemical, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, solvent, glassware).
-
Weighing: To prevent generating airborne dust, do not pour the solid directly from the main container. Use a clean spatula to carefully transfer small amounts to a tared weighing vessel on an analytical balance located within a ventilated enclosure or fume hood.
-
Dissolving: Add the weighed solid to your reaction vessel inside the fume hood. Slowly add the solvent to the solid to avoid splashing.
-
Cleanup: Thoroughly decontaminate the spatula and any surfaces with an appropriate solvent. Dispose of contaminated weighing paper and gloves as hazardous waste.
Emergency Procedures: A Validating System of Response
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.
Exposure Response
| Exposure Route | First Aid Measure | Action Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [1][3] | Removes the individual from the source of exposure and supports respiration. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][5] | Rapidly removes the chemical from the skin to minimize irritation and absorption. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][5] | Dilutes and removes the irritant to prevent serious eye damage. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional. [1][5] | Vomiting can cause further damage to the esophagus. Rinsing removes residual material. |
Accidental Release (Spill) Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spread of the material. For solids, avoid creating dust.
-
Cleanup (for small spills): Wear appropriate PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container for hazardous waste disposal. [3]Do not use water for cleanup as it may spread contamination.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal: Lifecycle Management
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [3]* Disposal: All waste material, including contaminated consumables and excess chemical, must be disposed of as hazardous waste. [3]Follow all local, state, and federal regulations. Do not dispose of it down the drain. [6]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and a disciplined application of control measures. By integrating the principles of engineering controls, administrative protocols, and correct PPE use into every workflow, researchers can confidently manage the risks associated with this compound. This guide serves as a technical resource to empower scientists to build a self-validating system of safety, ensuring that groundbreaking research and personal well-being go hand in hand.
References
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- PubChem. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline.
- PubChemLite. (n.d.). This compound (C9H12BrN).
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 4-Bromo-N,N,3-trimethylaniline
Abstract
This technical guide provides an in-depth analysis of the spectral characteristics of 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1).[1][2][3][4][5] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It synthesizes predictive methodologies with established spectroscopic principles to offer a holistic interpretation of the compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section details the theoretical underpinnings, predictive reasoning based on substituent effects, and standardized protocols for data acquisition, ensuring a self-validating and authoritative resource for structural confirmation and further research.
Introduction and Molecular Architecture
This compound is a polysubstituted aromatic amine. Its structure, featuring a bromine atom, a dimethylamino group, and a methyl group on the benzene ring, presents a compelling case study for spectroscopic analysis. The electronic interplay between the electron-donating dimethylamino and methyl groups and the electron-withdrawing (by induction) yet weakly activating (by resonance) bromine atom creates a unique electronic environment. This environment governs the precise chemical shifts, vibrational frequencies, and fragmentation patterns observed in its spectra. Understanding these spectral signatures is paramount for confirming molecular identity, assessing purity, and predicting reactivity in synthetic and medicinal chemistry applications.
The molecular weight of this compound is 214.11 g/mol , with a molecular formula of C₉H₁₂BrN.[1][4]
Caption: Molecular structure of this compound with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
2.1. Theoretical Principles & Predictive Analysis
The chemical shifts of aromatic protons are highly sensitive to the electronic effects of substituents.[6][7] Electron-donating groups (EDGs) like -N(CH₃)₂ and -CH₃ increase electron density on the ring, particularly at the ortho and para positions, causing protons at these positions to be shielded and appear at a lower chemical shift (upfield).[7] Conversely, electron-withdrawing groups deshield adjacent protons.
In this compound:
-
The powerful -N(CH₃)₂ group is expected to strongly shield the ortho proton (H-2) and the para proton (H-5).
-
The -CH₃ group provides weaker shielding.
-
The Bromine atom has a mixed effect: it is inductively withdrawing (deshielding) but can donate lone-pair electron density via resonance (shielding).
This interplay allows for a confident prediction of the relative chemical shifts of the three distinct aromatic protons. The aliphatic region will feature two singlets for the chemically distinct methyl groups.
2.2. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 | 6.80 - 6.95 | Doublet (d) | J = 8.5 - 9.0 | 1H |
| H-2 | 7.05 - 7.15 | Doublet of Doublets (dd) or Doublet | J = 2.0 - 2.5 | 1H |
| H-6 | 7.20 - 7.30 | Doublet (d) | J = 8.5 - 9.0 | 1H |
| N(CH₃)₂ | 2.85 - 2.95 | Singlet (s) | - | 6H |
| Ar-CH₃ | 2.30 - 2.40 | Singlet (s) | - | 3H |
2.3. Interpretation
-
Aromatic Region (δ 6.8-7.3): The proton at C-5 is para to the strong -N(CH₃)₂ donor and ortho to the bromine, resulting in significant shielding, making it the most upfield aromatic proton. The proton at C-2 is ortho to the -N(CH₃)₂ group but also ortho to the methyl group, leading to an intermediate chemical shift. The proton at C-6 is meta to the -N(CH₃)₂ group and ortho to the bromine, making it the most deshielded of the aromatic protons.
-
Aliphatic Region (δ 2.3-3.0): The six protons of the two equivalent N-methyl groups are expected to appear as a sharp singlet around 2.90 ppm. The three protons of the aromatic-bound methyl group will appear as a singlet further upfield, around 2.35 ppm.
2.4. Standard Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer.
-
Acquisition: Acquire the spectrum at 25°C. A standard pulse sequence (e.g., 'zg30') is used. Typically, 16-32 scans are sufficient.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
3.1. Theoretical Principles
¹³C NMR chemical shifts are primarily influenced by the electronegativity of attached atoms and the overall electron density at the carbon nucleus.[8] Electron-donating groups cause upfield shifts (shielding), while electron-withdrawing groups cause downfield shifts (deshielding). Predictive models and empirical data from similar structures are highly effective for assigning carbon signals.[9][10][11]
3.2. Experimental ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 (C-N) | 149.5 | Quaternary carbon attached to the highly electron-donating nitrogen. |
| C-3 (C-CH₃) | 138.2 | Quaternary carbon deshielded by the attached methyl group. |
| C-5 | 131.8 | Aromatic CH carbon, least shielded of the CH carbons. |
| C-2 | 124.7 | Aromatic CH carbon shielded by ortho -N(CH₃)₂ group. |
| C-6 | 118.5 | Aromatic CH carbon shielded by ortho -N(CH₃)₂ group. |
| C-4 (C-Br) | 112.9 | Quaternary carbon attached to bromine; significant shielding effect. |
| N(CH₃)₂ | 40.5 | Aliphatic carbon of the N-methyl groups. |
| Ar-CH₃ | 20.8 | Aliphatic carbon of the aromatic-bound methyl group. |
3.3. Standard Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
4.1. Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.[12] The spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for groups like C-H, C-N, C-Br, and aromatic C=C bonds.[13][14][15][16][17] For a tertiary amine like this compound, N-H stretching bands will be absent.[13][14]
4.2. Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium-Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (from CH₃) | Medium-Strong |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 900 - 675 | C-H Bend (oop) | Aromatic C-H out-of-plane | Strong |
| 690 - 515 | C-Br Stretch | Aryl Bromide | Medium-Strong |
4.3. Standard Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
5.1. Theoretical Principles
Mass spectrometry bombards a molecule with energy, causing it to ionize and fragment.[18] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern. For this compound, two key features are expected:
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[19] This results in a characteristic "M+" and "M+2" molecular ion peak pair of nearly equal intensity.
-
Fragmentation: The molecular ion is energetically unstable and will fragment in predictable ways.[20] Common fragmentations for aromatic amines include alpha-cleavage (loss of a methyl group from the nitrogen) and cleavage of the C-Br bond.
5.2. Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Ion Identity | Interpretation |
| 215 / 213 | [M+2]⁺ / [M]⁺ | Molecular ion peaks, showing the characteristic 1:1 bromine isotope pattern. |
| 200 / 198 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage from the N,N-dimethylamino group. |
| 134 | [M - Br]⁺ | Loss of a bromine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a toluene-like moiety. |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontsize=9, color="#5F6368"];M [label="[C₉H₁₂BrN]⁺\nm/z = 213/215"]; M_minus_CH3 [label="[C₈H₉BrN]⁺\nm/z = 198/200"]; M_minus_Br [label="[C₉H₁₂N]⁺\nm/z = 134"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Br [label="- •Br"]; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
5.3. Standard Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions.
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts logically explained by the electronic interplay of the substituents. IR spectroscopy confirms the presence of key functional groups and the absence of others, while mass spectrometry validates the molecular weight and reveals characteristic isotopic and fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for the confident identification and utilization of this compound in advanced research and development settings.
References
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- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). The Morganton Scientific.
- 13C NMR chemical shift prediction of diverse chemical compounds. (n.d.). Taylor & Francis Online.
- Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017, April 11). ACS Publications.
- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, December 9). Mestrelab Research.
- Vibrational band intensities in substituted anilines. (n.d.). Royal Society Publishing.
- The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
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- IR Chart. (n.d.). UCLA Chemistry.
- Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
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- Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube.
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4-Bromo-N,N,3-trimethylaniline PubChem information
<4-Bromo-N,N,3-trimethylaniline: An In-depth Technical Guide for Drug Development and Scientific Research
Core Compound Identification and Properties
This compound, also known as 4-Bromo-N,N-dimethyl-m-toluidine, is a substituted aniline with the chemical formula C9H12BrN.[1] It is registered under the CAS number 50638-50-1.[2] This compound typically appears as a white to light yellow powder or crystal.
A critical aspect for any researcher is understanding a compound's fundamental physical and chemical characteristics. The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C9H12BrN |
| Molecular Weight | 214.11 g/mol |
| CAS Number | 50638-50-1 |
| Appearance | White to Light yellow powder to crystal |
| Purity | >98.0% (GC)(T) |
| Melting Point | 52.0 to 56.0 °C |
| Boiling Point | 264 °C (literature value) |
| Density | 1.121 g/mL at 25 °C (literature value for a related compound) |
Sources:[3]
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While specific proprietary methods may vary, a general synthetic approach can be inferred from established chemical principles.
A plausible synthetic route, illustrated in the workflow diagram below, involves the N,N-dimethylation of 4-bromo-3-methylaniline. This precursor can be synthesized through the bromination of 3-methylaniline, followed by the introduction of the two methyl groups onto the nitrogen atom.
Caption: A conceptual synthetic workflow for this compound.
Alternative approaches to N,N-dimethylation of anilines include reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.[4] For instance, a known method involves dissolving dimethylaniline in glacial acetic acid and gradually adding bromine to achieve bromination, yielding the desired product upon dilution with water.[5]
Applications in Research and Development
The unique structure of this compound, featuring a reactive bromine atom and a tertiary amine, makes it a valuable building block in organic synthesis.
-
Pharmaceutical Intermediates: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This versatility is crucial in the construction of complex molecular architectures required for novel therapeutic agents.[6]
-
Organic Electronics: Arylamine derivatives are integral components in the development of organic light-emitting diode (OLED) materials.[6] The ability to functionalize this compound allows for the fine-tuning of electronic properties, which is essential for creating more efficient and durable electronic displays.[6]
-
Chemical Synthesis: The trimethylsilyl-protected analogue, 4-Bromo-N,N-bis(trimethylsilyl)aniline, is used in the synthesis of hydrophilic conjugated porphyrin dimers for photodynamic therapy and in the creation of functionalized organometallic polymers.
Safety, Handling, and Storage
Proper handling and storage of this compound are paramount to ensure laboratory safety.
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It is also known to cause skin and serious eye irritation.[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
The following diagram outlines the logical flow for safe handling and emergency response.
Caption: Protocol for safe handling and emergency response.
Conclusion
This compound is a versatile and valuable compound in the fields of drug discovery, materials science, and organic synthesis. Its unique chemical properties, when handled with the appropriate safety precautions, offer significant opportunities for innovation. This guide provides a foundational understanding to support researchers and developers in their work with this important chemical intermediate.
Sources
An In-Depth Technical Guide to the Solubility of 4-Bromo-N,N,3-trimethylaniline
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, a nuanced understanding of the physicochemical properties of intermediate compounds is paramount. 4-Bromo-N,N,3-trimethylaniline (CAS RN: 50638-50-1), also known as 4-Bromo-N,N-dimethyl-m-toluidine, is a substituted aniline derivative of significant interest.[1] Its molecular architecture, featuring a brominated aromatic ring and a tertiary amine, makes it a versatile building block. The strategic placement of the bromo-substituent offers a reactive site for various cross-coupling reactions, while the dimethylamino group influences the electronic properties and basicity of the molecule.
This guide provides a comprehensive technical overview of the solubility profile of this compound. As direct quantitative solubility data for this specific compound is not extensively published, this document synthesizes information from structurally related analogs, fundamental chemical principles, and predictive models. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively handle, purify, and utilize this compound in various solvent systems.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock upon which its solubility profile is built. These parameters govern its interactions with various solvents.
| Property | Value | Source |
| CAS Number | 50638-50-1 | [2][3] |
| Molecular Formula | C₉H₁₂BrN | [2] |
| Molecular Weight | 214.11 g/mol | [2] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Melting Point | 54 °C | [4][5] |
| Boiling Point | 148 °C at 17 mmHg | [4] |
| IUPAC Name | This compound | [5] |
| Predicted XlogP | 3.7 | [6] |
Predicted Solubility Profile of this compound
The solubility of a substance is dictated by the principle of "like dissolves like".[7] This means that compounds tend to dissolve in solvents with similar polarity. The structure of this compound—a largely nonpolar aromatic ring system modified with a polar tertiary amine group—suggests a nuanced solubility behavior. The bulky, nonpolar nature of the brominated benzene ring and methyl groups dominates, predicting poor solubility in water but good solubility in many organic solvents.[8][9]
Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by its molecular structure. Key influencing factors include its polarity, the basicity of the tertiary amine, and its capacity for intermolecular interactions.
Caption: Factors influencing the solubility of this compound.
Based on these principles, a qualitative solubility profile can be predicted:
| Solvent Type | Solvent Example(s) | Predicted Solubility | Rationale |
| Nonpolar Organic | Hexane, Toluene, Diethyl Ether | Soluble | The large, nonpolar bromotoluidine backbone has favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic Organic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar amine group while also solvating the nonpolar ring. |
| Polar Protic Organic | Ethanol, Methanol | Soluble | The alkyl chains of the alcohols can interact with the aromatic ring, and the hydroxyl group can interact with the amine's lone pair, although it cannot act as a hydrogen bond donor.[10] |
| Aqueous (Neutral) | Water | Insoluble/Slightly Soluble | The molecule's large hydrophobic surface area (aromatic ring, methyl groups, bromine) significantly outweighs the polarity of the tertiary amine group, leading to poor solubility in water.[8] |
| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Soluble | The tertiary amine is basic and will be protonated by the acid to form an ammonium salt (R₃NH⁺Cl⁻). This ionic salt is significantly more polar and readily dissolves in water.[11][12] |
| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound is a weak base and will not react with a basic solution. Its solubility will remain as low as in neutral water.[11] |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility profile, a systematic experimental approach is required. The following protocol outlines a standard qualitative method for classifying a compound's solubility.[11][13]
Materials
-
This compound
-
Small test tubes (13x100 mm)
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized Water, Diethyl Ether, 5% (w/v) HCl, 5% (w/v) NaOH, 5% (w/v) NaHCO₃
-
pH indicator paper
Experimental Workflow Diagram
Caption: Standard experimental workflow for solubility classification.
Step-by-Step Procedure
-
Water Solubility Test :
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of deionized water in three portions. After each addition, vortex the mixture vigorously for 30 seconds.
-
Observe the mixture. If the compound dissolves completely, it is classified as water-soluble. Proceed to test the pH of the solution. Given the amine functional group, a slightly basic pH is expected.
-
If the compound does not dissolve, it is classified as water-insoluble. Proceed to the acid solubility test.[14]
-
-
Acid Solubility Test (for water-insoluble compounds) :
-
Place approximately 25 mg of the compound into a clean test tube.
-
Add 0.75 mL of 5% aqueous HCl.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Causality Check : The purpose of this step is to determine if the compound has a basic functional group. The tertiary amine in this compound is expected to act as a Brønsted-Lowry base, accepting a proton from HCl.
-
Observe the mixture. Complete dissolution indicates the formation of a water-soluble ammonium salt, classifying the compound as a base.[11]
-
-
Base Solubility Test (if insoluble in acid) :
-
While not expected for this compound, for completeness, a base solubility test is part of a full classification.
-
Place approximately 25 mg of the compound into a clean test tube.
-
Add 0.75 mL of 5% aqueous NaOH and vortex.
-
Insolubility is expected, confirming the absence of an acidic functional group (like a phenol or carboxylic acid).[14]
-
-
Organic Solvent Solubility :
-
Qualitatively assess solubility in solvents like ethanol, diethyl ether, and toluene using the same procedure (approx. 25 mg in 0.75 mL solvent).
-
Self-Validation : The results should align with the "like dissolves like" principle. Complete dissolution in these organic solvents validates the predicted nonpolar character of the molecule.
-
Applications in Research and Development
The solubility characteristics of this compound are critically important for its practical application in synthesis and drug discovery.
-
Reaction Medium Selection : As a building block, its solubility in organic solvents like THF, toluene, or DMF is crucial for its participation in common synthetic transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[15] Poor solubility would lead to heterogeneous reaction mixtures, slower reaction rates, and potentially lower yields.
-
Purification : Recrystallization is a common method for purifying solid organic compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] A solvent pair, such as ethanol/water, might be effective for this compound, where it is dissolved in a minimal amount of hot "good" solvent (ethanol) and then a "poor" solvent (water) is added to induce precipitation upon cooling.
-
Drug Discovery : In medicinal chemistry, aniline derivatives are common scaffolds.[16] The solubility of a compound is a key determinant of its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While the final drug is rarely the intermediate itself, understanding the solubility of building blocks helps in designing final molecules with desired physicochemical profiles. Modifying aniline structures is a key strategy to improve properties like solubility and reduce potential toxicity.[16]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards : It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[1]
-
Precautions : Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
First Aid :
-
In case of skin contact : Wash off with soap and plenty of water.
-
In case of eye contact : Rinse cautiously with water for several minutes.
-
If inhaled : Move the person into fresh air.
-
If swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[1]
-
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully published, a robust and scientifically sound solubility profile can be predicted based on its molecular structure and the behavior of analogous compounds. It is characterized by poor aqueous solubility under neutral and basic conditions but exhibits good solubility in a wide range of organic solvents. Crucially, its basic tertiary amine functionality allows for its dissolution in aqueous acid through the formation of a soluble ammonium salt. This detailed understanding of its solubility is not merely academic; it is a critical, practical tool that enables researchers and developers to effectively utilize this versatile chemical intermediate in synthesis, purification, and the broader goals of drug discovery and materials science.
References
Sources
- 1. This compound | 50638-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 7. youtube.com [youtube.com]
- 8. embibe.com [embibe.com]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
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- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. cresset-group.com [cresset-group.com]
Technical Guide to the Physicochemical Characterization of 4-Bromo-N,N,3-trimethylaniline
A Senior Application Scientist's Field-Proven Insights into Melting Point Determination and its Implications for Material Purity
Abstract
This technical guide provides an in-depth examination of 4-Bromo-N,N,3-trimethylaniline, with a primary focus on the accurate determination of its melting point. The melting point is a critical physicochemical parameter that serves as a primary indicator of a compound's purity and identity. This document moves beyond a simple statement of the value to explore the causality behind its precise measurement. We will detail the synthesis and purification strategies, as their effectiveness is directly reflected in the melting point range. A comprehensive, step-by-step protocol for melting point determination using the capillary method is provided, grounded in the principles of thermodynamic phase transitions. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate analytical data to inform their work.
Compound Identification and Core Properties
This compound is an aniline derivative with key applications as a building block in organic synthesis. Its precise characterization is fundamental to its use in research and development. The core properties are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine | [2] |
| CAS Number | 50638-50-1 | [1][3][4] |
| Molecular Formula | C₉H₁₂BrN | [1][3][5] |
| Molecular Weight | 214.11 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 52.0 °C to 56.0 °C |
Synthesis, Purification, and the Imperative of Purity
The observed melting point of a crystalline solid is profoundly influenced by the presence of impurities. The synthesis of substituted anilines often involves electrophilic aromatic substitution and N-alkylation, which can result in isomeric and incompletely reacted byproducts.
Synthetic Strategy: A Generalized Approach
While specific synthesis routes for this compound can be proprietary, a common approach involves two key transformations:
-
Bromination of N,N,3-trimethylaniline: The starting material, N,N,3-trimethylaniline, is subjected to electrophilic bromination. The directing effects of the amino and methyl groups guide the bromine to the position para to the strongly activating dimethylamino group.
-
N-Alkylation of 4-Bromo-3-methylaniline: An alternative route involves the methylation of 4-bromo-3-methylaniline. Reagents such as methyl iodide or dimethyl sulfate, typically in the presence of a base, are used to achieve exhaustive methylation of the primary amine.[6]
Purification: The Key to a Sharp Melting Point
Impurities disrupt the crystal lattice of a compound, typically resulting in a depression and broadening of the melting point range. Therefore, rigorous purification is non-negotiable for obtaining a reliable melting point.
-
Recrystallization: This is the gold standard for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. For a related compound, 4-bromo-N,N-dimethylaniline, recrystallization from alcohol has been shown to be effective.[7] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Flash Column Chromatography: For separating mixtures of compounds with different polarities, flash column chromatography over silica gel is a powerful technique.[6] A solvent system is chosen to allow the desired compound to move down the column at a moderate rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities.
The purity of the final product is often verified by methods such as Gas Chromatography (GC), with commercial grades typically exceeding 98.0%.[1]
Experimental Protocol: High-Fidelity Melting Point Determination
The following protocol describes the capillary melting point method, a precise and widely used technique.
Principle
A small, finely powdered sample of the crystalline solid is packed into a thin capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded. For a pure substance, this transition is sharp, occurring over a narrow range (<1-2 °C).
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder on a watch glass using a spatula. This ensures uniform heat transfer.
-
Tap the open end of a capillary tube (typically sealed at one end) into the powder to force a small amount of sample into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm for optimal results.
-
-
Instrument Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 54 °C). This saves time but is not used for the final measurement.
-
-
Measurement:
-
Crucial Step: When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is essential for allowing the system to remain in thermal equilibrium, which is the cornerstone of an accurate measurement.
-
Observe the sample closely through the magnifying eyepiece.
-
Record T₁ (Onset Temperature): The temperature at which the first drop of liquid appears within the solid matrix.
-
Record T₂ (Clear Point Temperature): The temperature at which the last solid crystal melts and the entire sample becomes a clear liquid.
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂ (e.g., 53.5 - 54.5 °C).
-
Self-Validating System & Trustworthiness
-
Calibration: The accuracy of the apparatus must be validated using certified melting point standards (e.g., holmium oxide, caffeine, vanillin) that bracket the expected melting point of the sample.[8] This ensures the trustworthiness of the instrument's temperature reading.
-
Repeatability: The measurement should be performed in triplicate to ensure the results are reproducible. Consistent results validate the technique and the homogeneity of the sample.
Visualization of the Experimental Workflow
The logical flow of the melting point determination protocol is illustrated below.
Caption: Workflow for Melting Point Determination.
Interpreting the Results
-
Sharp Melting Range (e.g., 54.0 - 54.5 °C): A narrow range of 1 °C or less is indicative of a high-purity substance. This suggests that the purification process successfully removed significant quantities of impurities.
-
Broad Melting Range (e.g., 51 - 54 °C): A wide or depressed melting range is a classic sign of impurities. The impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, thus lowering the melting temperature and causing the substance to melt over a wider range.
Conclusion
The melting point of this compound, correctly determined to be in the range of 52-56 °C, is more than a mere physical constant; it is a critical analytical data point that validates the identity and, most importantly, the purity of the material. For scientists in research and drug development, insisting on a sharp, well-defined melting range is a fundamental aspect of ensuring experimental reproducibility and the integrity of subsequent reactions or biological assays. The methodologies and principles outlined in this guide provide a robust framework for achieving this standard.
References
- PrepChem (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- ResearchGate (2020). Preparation of N,N-dimethylation of 4-bromoaniline?
- PubChemLite (n.d.). This compound (C9H12BrN).
- LabSolutions (n.d.). This compound.
- Stenutz, R. (n.d.). 4-bromo-3-methylaniline.
Sources
- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. labsolu.ca [labsolu.ca]
- 3. scbt.com [scbt.com]
- 4. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 5. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Holmium Oxide | 12055-62-8 [chemicalbook.com]
boiling point of 4-Bromo-N,N,3-trimethylaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N,N,3-trimethylaniline
Abstract: This technical guide provides a comprehensive analysis of the boiling point and related physicochemical properties of this compound (CAS No: 50638-50-1). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to explore the underlying chemical principles that dictate the compound's behavior. We will examine the influence of its molecular structure on intermolecular forces and boiling point, present a detailed, field-proven protocol for its experimental determination via vacuum distillation, and discuss relevant synthesis and safety considerations. The methodologies described herein are designed to be self-validating, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Profile
This compound, also known as 4-Bromo-N,N-dimethyl-m-toluidine, is a substituted aromatic amine. An accurate understanding of its physical properties is paramount for its application as a chemical intermediate, for purification process development, and for ensuring safe handling and storage. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50638-50-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.11 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 54 °C | [2][4] |
| Boiling Point | 148 °C at 17 mmHg | [2][4] |
The most critical observation from this data is that the boiling point was determined under reduced pressure (17 mmHg). This is standard practice for organic compounds with high molecular weights to prevent thermal decomposition, which often occurs at the higher temperatures required for boiling at atmospheric pressure.
Causality and Scientific Rationale: Factors Influencing Boiling Point
The boiling point of a substance is a direct reflection of the strength of its intermolecular forces. For this compound, these forces are dictated by its specific molecular structure.
-
Molecular Weight and van der Waals Forces: With a molecular weight of 214.11 g/mol , the compound has a significant electron cloud, leading to substantial London dispersion forces (a type of van der Waals force). These forces are a primary contributor to its relatively high boiling point.
-
Dipole-Dipole Interactions: The presence of polar carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds creates a net molecular dipole, leading to dipole-dipole interactions between molecules. These electrostatic attractions require additional energy to overcome, thus increasing the boiling point.
-
Absence of Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom attached to the nitrogen. Consequently, it cannot act as a hydrogen bond donor, eliminating the strongest type of intermolecular force that characterizes primary and secondary amines. This is a crucial distinction. For instance, the structurally related primary amine, 4-bromo-3-methylaniline, exhibits a significantly higher atmospheric boiling point of 240 °C, in part due to hydrogen bonding.[5]
-
Molecular Symmetry and Packing: The substitution pattern (bromo, methyl, and dimethylamino groups) on the aniline ring influences how efficiently the molecules can pack in the liquid and solid states. The specific arrangement affects the overall surface area available for intermolecular contact, thereby influencing the strength of dispersion forces.
Experimental Protocol: Boiling Point Determination via Vacuum Distillation
The determination of a boiling point for a compound like this compound requires a vacuum distillation setup. This protocol ensures accuracy while preventing sample degradation.
3.1 Principle of Operation
Boiling occurs when the vapor pressure of a liquid equals the pressure of the system. By reducing the system pressure with a vacuum pump, the boiling point is lowered to a temperature that the compound can tolerate without decomposing.
3.2 Step-by-Step Methodology
-
Apparatus Assembly:
-
Assemble a short-path distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Place a small magnetic stir bar in the round-bottom flask for smooth boiling.
-
Position the thermometer bulb so that its upper end is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
-
Sample Preparation and Loading:
-
Place approximately 2-3 g of this compound into the round-bottom flask.
-
Connect the apparatus to a vacuum line equipped with a vacuum trap and a manometer to monitor the pressure.
-
-
Execution:
-
Begin stirring the sample.
-
Slowly and carefully apply the vacuum, reducing the system pressure to a stable target, for example, 17 mmHg as reported in the literature.[4]
-
Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the sample for the onset of boiling. Record the temperature at which the liquid is boiling vigorously and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point at the recorded pressure.
-
Maintain a consistent reflux ring of condensate on the thermometer bulb for the most accurate reading.
-
-
Shutdown and Data Recording:
-
Once the measurement is complete, remove the heat source and allow the system to cool.
-
Slowly and carefully vent the apparatus to return it to atmospheric pressure before disassembling.
-
Record the boiling point and the corresponding pressure, e.g., "148 °C / 17 mmHg".
-
3.3 Experimental Workflow Diagram
Caption: Workflow for Boiling Point Determination.
Synthesis and Purification Context
This compound is typically synthesized via electrophilic aromatic substitution. A plausible and common approach involves the direct bromination of its precursor, N,N,3-trimethylaniline.
4.1 Conceptual Synthesis Protocol
-
Dissolution: Dissolve N,N,3-trimethylaniline in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture, often at a controlled temperature to manage the exothermic reaction. The bromine will preferentially add to the para position relative to the strongly activating dimethylamino group.
-
Quenching and Precipitation: After the reaction is complete, the mixture is poured into water. The crude product, being insoluble in water, precipitates out.
-
Purification: The crude solid is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation, which is particularly effective for removing non-volatile impurities.
4.2 Synthesis Workflow Diagram
Caption: Conceptual Synthesis Workflow.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate the following:
-
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
All work with this compound should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Conclusion
The is authoritatively reported as 148 °C at a reduced pressure of 17 mmHg. This physical constant is a logical consequence of its molecular weight, polarity, and, notably, its inability to form hydrogen bonds as a tertiary amine. The experimental determination of this property necessitates the use of vacuum distillation to ensure sample integrity. By understanding the interplay of molecular structure and macroscopic properties, and by adhering to rigorous experimental and safety protocols, researchers can confidently utilize this compound in a variety of synthetic applications.
References
- This compound. LabSolutions. [Link]
- 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN. PubChem. [Link]
- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]
- 4-bromo-3-methylaniline. Stenutz. [Link]
- Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
- This compound >98.0%. ChemSupply Australia. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-bromo-3-methylaniline [stenutz.eu]
- 6. This compound | 50638-50-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. chemos.de [chemos.de]
Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 4-Bromo-N,N,3-trimethylaniline in Advanced Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-N,N,3-trimethylaniline emerges as a highly versatile and valuable synthon, particularly for researchers and professionals in drug development and materials science. Its unique trifunctional nature—a reactive aryl bromide, a nucleophilic dimethylamino group, and a methyl group influencing steric and electronic properties—provides a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic methodologies. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 50638-50-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 54 °C | |
| Boiling Point | 148 °C at 17 mmHg | |
| Purity | >98.0% (GC) |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the Safety Data Sheet (SDS).[4][5]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[8] In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[9]
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by the base) to form an arylpalladium(II) species. Reductive elimination from this complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[9] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
Caption: Workflow of the Suzuki-Miyaura Coupling Reaction.
Detailed Protocol: Synthesis of a Substituted N,N,3-trimethyl-biphenyl-4-amine
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[11] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[12]
Mechanistic Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex. Reductive elimination from this complex furnishes the desired N-aryl amine and regenerates the Pd(0) catalyst.[11] The use of bulky, electron-rich phosphine ligands is often critical for promoting the reductive elimination step.[13]
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of a Diaryl- or Alkyl-aryl-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination.[14]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
Beyond Suzuki and Buchwald-Hartwig reactions, this compound is also a competent substrate for other important palladium-catalyzed transformations.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[15][16] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[17]
-
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield a substituted alkyne.[4][5] This methodology is invaluable for the synthesis of conjugated enynes and arylalkynes.[18]
General Considerations for Heck and Sonogashira Reactions: The reaction conditions for these couplings are similar to those described for the Suzuki and Buchwald-Hartwig reactions, typically requiring a palladium source, a suitable ligand, a base, and an appropriate solvent. The choice of these reagents will depend on the specific alkene or alkyne coupling partner.
Applications in the Synthesis of Bioactive Molecules and Materials
The synthetic versatility of this compound makes it a valuable precursor for a range of functional molecules. For instance, the biaryl and arylamine moieties constructed through the reactions described above are common structural motifs in:
-
Pharmaceuticals: Many kinase inhibitors and other targeted therapies feature substituted aniline and biaryl cores.
-
Agrochemicals: A variety of herbicides and fungicides incorporate these structural units.
-
Organic Electronics: The extended π-systems that can be constructed are relevant to the development of organic light-emitting diodes (OLEDs) and other advanced materials.[19][20]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable reagent in their pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_316942004
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- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2015). Molecules, 20(7), 12848-12857.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4331.
- Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2014). Organic Syntheses, 91, 234-246.
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Application Notes & Protocols: The Strategic Utility of 4-Bromo-N,N,3-trimethylaniline in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical scaffolds that can be strategically elaborated to optimize biological activity and pharmacokinetic profiles. Substituted anilines represent one such "privileged structure," consistently serving as the cornerstone for a multitude of approved drugs and clinical candidates.[1] This guide focuses on 4-Bromo-N,N,3-trimethylaniline (CAS: 50638-50-1), a uniquely functionalized building block poised for significant applications in medicinal chemistry.[2] We will explore its synthetic versatility, its role in the generation of potent kinase inhibitors, and provide detailed, field-proven protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic and therapeutic programs.
Introduction: Why this compound?
This compound is an aromatic amine distinguished by a specific constellation of functional groups that impart significant synthetic and pharmacological potential.[2][3] Understanding its structure is key to appreciating its utility.
-
The Substituted Aniline Core: The aniline moiety is a frequent feature in pharmacologically active agents, prized for its ability to form critical hydrogen bonds and engage in π-stacking interactions within enzyme active sites.[1][4]
-
The Bromine Atom: Positioned at C4, the bromine atom is not merely a substituent; it is a powerful synthetic handle. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the controlled and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] This enables the systematic exploration of chemical space around the core, a fundamental activity in lead optimization. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[7]
-
The 3-Methyl Group: This group provides steric bulk and modulates the electronic environment of the aromatic ring. Its placement can be crucial for dictating the molecule's orientation within a binding pocket, thereby influencing potency and selectivity.[8]
-
The N,N-dimethyl Group: The tertiary amine at C1 influences the molecule's basicity, solubility, and metabolic stability—key determinants of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9] In the context of kinase inhibition, modification of the aniline nitrogen has been shown to profoundly impact both the specificity and potency of the resulting inhibitor.[10][11]
Caption: Key structural features of this compound.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] Small molecule kinase inhibitors have revolutionized oncology, and the substituted aniline scaffold is a recurring motif in this class of drugs.[1][13]
A prominent example is Trametinib , a highly selective allosteric inhibitor of MEK1 and MEK2 kinases in the MAPK/ERK pathway.[14][15] While Trametinib itself is synthesized from related iodo-anilines, the 4-bromo-3-methylaniline framework present in our title compound is a bioisosterically relevant and synthetically valuable starting point for the development of novel MEK inhibitors or other kinase-targeted agents.[16][17]
The general pharmacophore for many Type I and Type II kinase inhibitors involves a heterocyclic core that mimics the adenine ring of ATP, and a substituted phenyl ring that projects into a nearby hydrophobic pocket.[10] The aniline nitrogen often forms crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site. This compound is an ideal precursor for this phenyl moiety, with the bromine atom providing the means to couple it to the requisite heterocyclic core.
Caption: Inhibition of the MAPK/ERK pathway by MEK inhibitors like Trametinib.
Synthetic Protocols: Diversification through Cross-Coupling
The primary value of the bromine atom on this compound is its reactivity in palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern medicinal chemistry, enabling the modular construction of complex molecules.[18]
Data Summary: Key Cross-Coupling Reactions
| Reaction Name | Bond Formed | Typical Catalyst System | Typical Base | Solvents | Utility in Drug Discovery |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Introduction of aryl or heteroaryl groups to build bi-aryl scaffolds.[6][19] |
| Buchwald-Hartwig | C(sp²) - N | Pd₂(dba)₃ / Xantphos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Construction of complex diarylamines or coupling to N-heterocycles.[18][20] |
| Sonogashira | C(sp²) - C(sp) | Pd(PPh₃)₄ / CuI | Et₃N, DiPEA | THF, DMF | Installation of alkynes as rigid linkers or precursors for heterocycles.[20][21] |
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for coupling this compound with an arylboronic acid.
Causality: The palladium(0) catalyst oxidatively adds to the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the C-C bond is formed, and the catalyst is regenerated. The choice of a phosphine ligand (e.g., PPh₃) stabilizes the palladium catalyst and facilitates the reaction cycle.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Sodium Sulfate, Ethyl Acetate, Brine
-
Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the coupling of this compound with a primary or secondary amine.
Causality: This reaction requires a more electron-rich and sterically hindered phosphine ligand (e.g., Xantphos) compared to the Suzuki coupling to facilitate the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine coupling partner and this compound.
-
Seal the flask and heat the mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue via flash chromatography.
Caption: Diversification workflow for this compound.
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a direct and efficient entry point into novel chemical space. Its true value lies in the convergence of its structural features: a synthetically versatile bromine handle, a sterically and electronically influential methyl group, and a pharmacokinetically relevant dimethylamino moiety. For medicinal chemists, particularly those working on kinase inhibitors and other targeted therapies, this compound provides a robust platform for generating diverse libraries of compounds for structure-activity relationship studies. As the demand for highly specific and potent therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will remain a critical element of successful drug discovery campaigns.
References
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- BenchChem. (2025, December). A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications.
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- National Institutes of Health (NIH). (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
- National Institutes of Health (NIH). (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
- PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
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- PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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Application Notes & Protocols: Strategic Use of 4-Bromo-N,N,3-trimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Bromo-N,N,3-trimethylaniline is a versatile substituted aniline building block, offering a strategic platform for molecular elaboration in pharmaceutical and materials science discovery. Its structure combines a reactive aryl bromide handle for cross-coupling, an electron-donating N,N-dimethylamino group, and a methyl group on the aromatic ring, which collectively influence steric and electronic properties. This guide provides an in-depth analysis and detailed protocols for the application of this substrate in cornerstone palladium-catalyzed cross-coupling reactions. While direct literature for this exact molecule is specialized, its reactivity profile is robustly inferred from extensive studies on close structural analogues such as 4-bromo-N,N-dimethylaniline and other substituted bromoanilines. We will detail the causality behind procedural choices, offering field-proven insights to enable researchers to confidently employ this valuable intermediate in their synthetic campaigns.
Introduction: The Strategic Value of this compound
Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance. Within the vast arsenal of synthetic building blocks, substituted bromoanilines are of particular importance, serving as precursors to a multitude of pharmacologically active compounds and advanced materials.[1]
This compound presents a unique combination of features:
-
Aryl Bromide Moiety: The C(sp²)-Br bond is an ideal handle for a wide range of palladium-catalyzed reactions, offering a balance of reactivity and stability.
-
Tertiary Aniline: The N,N-dimethyl group is a moderate electron-donating group, influencing the electronic nature of the aromatic ring and potentially modulating the rate of key steps in catalytic cycles, such as oxidative addition.
-
Ortho-Methyl Group: The methyl group at the 3-position introduces steric bulk adjacent to the bromine, which can influence ligand-catalyst interactions and the final conformation of the product.
This document serves as a practical guide to harnessing the synthetic potential of this reagent in four pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
General Experimental Workflow
A successful cross-coupling reaction relies on a systematic and rigorous experimental setup to ensure an inert atmosphere and the exclusion of moisture, which can deactivate the catalyst and hydrolyze reagents.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound. It is widely used in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals.[2]
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is critical for activating the organoboron species to facilitate transmetalation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of N,N,3-trimethyl-4-phenylaniline
This protocol is adapted from established procedures for the Suzuki coupling of substituted bromoanilines.[3][4][5]
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 eq.)
-
Toluene and Water (e.g., 4:1 mixture), degassed
-
Schlenk flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Scientist's Notes:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard Suzuki couplings.[3] For more challenging substrates, a pre-catalyst system with specialized ligands (e.g., SPhos, XPhos) may be required.[1]
-
Base Selection: An inorganic base like K₃PO₄ or Na₂CO₃ is standard.[6] K₃PO₄ is often effective for less reactive aryl bromides. The base activates the boronic acid, forming a more nucleophilic borate species.
-
Solvent System: A biphasic system like toluene/water is common, aiding in the dissolution of both organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
| Substrate Analogue | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-methylaniline derivative | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 90 | 31-51 | [3][4] |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | 100 | 62 | [7] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, coupling aryl halides with amines.[8] This reaction is indispensable for synthesizing arylamines, a prevalent structure in medicinal chemistry.
Mechanistic Rationale
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The key subsequent steps are the coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9] The choice of ligand is paramount to the success of this reaction.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: Coupling of this compound with Morpholine
This protocol is based on highly efficient systems developed for the amination of electron-rich aryl bromides like 4-bromo-N,N-dimethylaniline.[10]
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (2 mol%) or a suitable phosphine ligand (e.g., RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox: To a dry vial or Schlenk flask, add Pd₂(dba)₃, the ligand (IPr·HCl or phosphine), and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 85-110 °C with vigorous stirring.
-
Monitor the reaction progress. Reactions are often complete within 1-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Scientist's Notes:
-
Catalyst/Ligand System: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand is essential.[11] N-heterocyclic carbenes (NHCs) like IPr or specialized biaryl phosphines (Buchwald ligands) are highly effective because they promote the crucial, often rate-limiting, reductive elimination step.[10]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the coupling reaction. Weaker bases like K₂CO₃ are generally ineffective.[11]
-
Inert Conditions: This reaction is highly sensitive to oxygen, which can deactivate the catalyst. Rigorous use of a glovebox or Schlenk techniques is mandatory for reproducibility and high yields.
| Substrate Analogue | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ / IPr | NaOtBu | 85 | High | [10] |
| Substituted Bromo-quinolines | Morpholine | Not Specified | Not Specified | Not Specified | 60-88 | [7] |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling forges a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne, providing direct access to aryl alkynes.[12] This reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
Mechanistic Rationale
The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination). The unique feature is the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to palladium and regenerating the copper catalyst.
Caption: Dual catalytic cycle of the Sonogashira reaction.
Protocol: Synthesis of 4-(Phenylethynyl)-N,N,3-trimethylaniline
This generalized protocol is based on standard conditions for the coupling of aryl bromides.[6][13]
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF or DMF (optional co-solvent)
-
Schlenk flask, magnetic stirrer, inert gas line
Procedure:
-
To a dry Schlenk flask under inert gas, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N).
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). The reaction is often rapid, but can be monitored by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Scientist's Notes:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is effective for many aryl bromides.[6] Copper-free conditions have been developed, often requiring stronger bases and specialized ligands, but they can be advantageous for sensitive substrates.[14]
-
Base/Solvent: An amine base like Et₃N or DIPA serves both as the base to deprotonate the alkyne and often as the solvent. Its role is crucial for both the copper and palladium cycles.
-
Reaction Conditions: While many Sonogashira reactions proceed at room temperature, gentle heating can be beneficial for less reactive aryl bromides. Overheating should be avoided as it can lead to alkyne dimerization (Glaser coupling).
| Substrate Analogue | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | RT | 80 | [6] |
| 4-Bromoanisole | Phenylacetylene | Polymer-bound PdCl₂(PPh₃)₂ | N/A | 90 | Good | [15] |
Heck Reaction: C-C Vinylation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically an electron-deficient one like an acrylate or styrene.[16] It is a powerful method for synthesizing substituted alkenes with high stereoselectivity, usually favoring the E-isomer.[17]
Mechanistic Rationale
The cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which releases the vinylated product and forms a palladium-hydride species. A base is then used to regenerate the Pd(0) catalyst from this species.[17]
Caption: Simplified Heck reaction catalytic cycle.
Protocol: Synthesis of Butyl (E)-3-(4-(dimethylamino)-2-methylphenyl)acrylate
This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.[18]
Materials:
-
This compound (1.0 eq.)
-
n-Butyl acrylate (1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) (1.2 eq.)
-
Anhydrous DMF or Acetonitrile
-
Sealed tube or Schlenk flask
Procedure:
-
To a dry sealed tube or Schlenk flask under inert gas, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent (e.g., DMF), followed by Et₃N and n-butyl acrylate.
-
Seal the vessel and heat to 100-140 °C with vigorous stirring. High temperatures are often required for aryl bromides.
-
Monitor the reaction progress by GC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ether or ethyl acetate and wash extensively with water to remove the DMF and amine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Scientist's Notes:
-
Catalyst System: The Jeffery conditions, often using Pd(OAc)₂ with a phase-transfer catalyst like TBAB under solvent-free or minimal solvent conditions, can be highly effective and may prevent dehalogenation of the starting material.[18] For standard solution-phase reactions, a simple Pd(OAc)₂/PPh₃ system is a good starting point.
-
Base Selection: A hindered organic base like Et₃N or an inorganic base like NaOAc is used to neutralize the HBr generated in the catalytic cycle.
-
Substrate Considerations: The electron-donating nature of the N,N-dimethylamino group on this compound makes the aryl bromide less reactive towards oxidative addition compared to electron-deficient systems. Therefore, higher temperatures or more active catalyst systems may be necessary.
| Substrate Analogue | Olefin | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | 800 rpm (ball mill) | 90 | [18] |
| 4-Bromoanisole | Acrylic acid | HRG-Py-Pd | N/A | N/A | Good | [19] |
References
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-(trifluoromethyl)aniline.
- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
- Wikipedia. (n.d.).
- Angene. (n.d.). Mastering Organic Synthesis: Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline. [Link]
- Chemistry LibreTexts. (2023).
- Gorbunov, D., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Müller, T. J. J., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (n.d.). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. [Link]
- PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]
- ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]
- Castillo, P. R., et al. (2024).
- RSC Publishing. (2024).
- Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ResearchGate. (2014). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
- ResearchGate. (n.d.). Nitrogen cuts in during C–C cross-coupling. [Link]
- ResearchGate. (2013). One-Pot Three-Component Synthesis of N-Arylmethyl-4-(7-cyclohepta-1,3,5-trienyl)anilines. [Link]
- MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
- ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Bromo-N,N,3-trimethylaniline: Application Notes and Protocols for Advanced Organic Synthesis
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules that drive innovation in drug discovery, materials science, and electronics. 4-Bromo-N,N,3-trimethylaniline, a readily accessible substituted aniline, has emerged as a key intermediate, offering a synthetically valuable handle for the introduction of molecular diversity. Its unique electronic and steric properties make it an ideal substrate for a range of powerful cross-coupling reactions, enabling the creation of novel compounds with tailored functionalities.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in two of the most impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices, ensuring both success and reproducibility in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 50638-50-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Purity | Typically >98.0% | [2][3] |
Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[4]
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[5][6] this compound serves as an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl groups.
Causality of Experimental Choices
The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromoaniline derivatives.[3][6] The choice of each reagent and condition is critical for the success of the reaction.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, robust, and commercially available catalyst for Suzuki couplings. It is effective for a broad range of substrates.[3][7]
-
Base: An inorganic base, such as potassium phosphate (K₃PO₄), is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8][9] The use of a base is a key mechanistic feature of the Suzuki reaction.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[7]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high catalytic activity.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds from aryl halides and amines.[10][11] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of numerous drug molecules.[12] this compound can be effectively coupled with a variety of primary and secondary amines using this methodology.
Causality of Experimental Choices
The following protocol is based on the successful amination of the closely related 4-bromo-N,N-dimethylaniline.[13][14] The rationale behind the chosen conditions is as follows:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) is highly effective for the amination of aryl bromides.[4][15] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically hindered or electron-rich substrates.[15][16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are ideal for this reaction as they effectively solubilize the reactants and do not interfere with the catalytic cycle.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific amine and ligand used.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is fully consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The detailed protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and reproducible methods for the construction of C-C and C-N bonds, respectively. The causality-driven approach to these protocols empowers researchers to not only follow the steps but also to understand and troubleshoot these powerful transformations. The resulting biaryl and N-arylated products are of significant interest in the development of new pharmaceuticals and advanced materials, highlighting the continued importance of this key synthetic intermediate.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Lapońska, M., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(35), 12265-12274.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-N,N-bis(trimethylsilyl)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
- Wang, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. The Journal of Physical Chemistry A, 124(35), 7136-7146.
- Wikipedia. (2023, October 27).
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Lapońska, M., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Chemistry LibreTexts. (2021, August 15).
- Stradiotto, M., & Kelly, C. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 46(11), 2605-2618.
- Carrow, B. P., & Hartwig, J. F. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes (pp. 129-158). Springer, Berlin, Heidelberg.
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-10.
- BenchChem. (2023). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Kohler, D. G., et al. (2018). Palladium-catalysed anti-Markovnikov selective oxidative amination.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- ChemSupply Australia. (n.d.). This compound >98.0%.
- Iqbal, J., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Yoshimura, T., et al. (2019). Electrochemical synthesis of cyclic biaryl λ3-bromanes from 2,2'-dibromobiphenyls. Beilstein Journal of Organic Chemistry, 15, 2236-2242.
- PubChem. (n.d.). This compound.
- BenchChem. (2023). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ghamdi, A. M., et al. (2021).
- ResearchGate. (n.d.).
- Fejfarová, K., et al. (2010). (E)-4-Bromo-N-(2,3,4-trimethoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1939.
- Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52.
- BenchChem. (2023). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization of 4-Bromo-N,N,3-trimethylaniline via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Bromo-N,N,3-trimethylaniline
This compound is a highly versatile substituted aniline derivative that serves as a pivotal building block in the synthesis of complex organic molecules. Its structure is distinguished by three key features that make it particularly amenable to palladium-catalyzed transformations:
-
Aryl Bromide Moiety: The bromine atom on the aromatic ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, acting as a reliable handle for molecular elaboration.
-
Electron-Donating Groups: The presence of both a dimethylamino (-NMe₂) and a methyl (-CH₃) group renders the aromatic ring electron-rich. This electronic nature significantly influences the reactivity of the C-Br bond, often facilitating the initial oxidative addition step in the catalytic cycle.
-
Tertiary Aniline: The dimethylated amine is a common feature in pharmacologically active compounds and provides a site for potential further functionalization or modulation of physicochemical properties.[1][2]
The strategic importance of palladium-catalyzed cross-coupling reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These transformations have become indispensable tools in both academic research and industrial-scale synthesis, particularly within the pharmaceutical and materials science sectors, for their reliability, functional group tolerance, and efficiency in constructing C-C, C-N, and C-O bonds.[4][5] Derivatives of functionalized anilines are foundational to many drugs, agrochemicals, and organic electronic materials.[1][6][7]
This guide provides an in-depth exploration of the most pertinent palladium-catalyzed reactions for modifying this compound, complete with detailed protocols, mechanistic insights, and field-proven expertise to empower researchers in drug discovery and chemical development.
The Engine of Synthesis: The General Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[4][8] A palladium(0) complex is the active catalyst that orchestrates the coupling of two fragments. The cycle can be broadly understood in three fundamental steps:
-
Oxidative Addition: The cycle begins when the low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate.[3][4]
-
Transmetalation / Ligand Exchange: In this step, the second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide.[3][8] For reactions like Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex.[9][10]
-
Reductive Elimination: This is the final, bond-forming step. The two organic fragments coupled to the Pd(II) center are eliminated together, forming the desired C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, particularly for creating biaryl structures.[5] It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[5]
Expertise & Experience: Key Considerations
-
Substrate Influence: The electron-rich nature of this compound makes the oxidative addition step relatively fast. However, this same electronic character can make the final reductive elimination step more challenging.
-
Ligand Selection is Critical: To overcome the slow reductive elimination from electron-rich systems, the use of bulky and electron-rich phosphine ligands is paramount.[11][12] Ligands such as SPhos, XPhos, or RuPhos, developed by the Buchwald group, are highly effective.[11] These ligands promote the formation of a monoligated palladium species, which is highly active, and accelerate the product-forming reductive elimination step.[12]
-
The Role of the Base: A base is essential for the activation of the organoboron species. It forms a more nucleophilic boronate complex ("-ate" complex), which facilitates the transmetalation step.[11] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and offer a good balance of reactivity and substrate compatibility.[11][13]
Data Presentation: Typical Suzuki Coupling Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, air-stable sources of Pd(0) after in-situ reduction. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination.[11] |
| Pd/Ligand Ratio | 1:2 to 1:2.5 | Ensures full coordination and stabilization of the catalyst. |
| Catalyst Loading | 1-5 mol% | Typically sufficient for efficient conversion. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.1 - 1.5 equivalents. |
| Base | K₃PO₄ or K₂CO₃ | 2-3 equivalents. K₃PO₄ is often superior for challenging couplings.[11][13] |
| Solvent | Toluene, Dioxane, or a Toluene/Water mixture | Anhydrous conditions are typical, but aqueous mixtures can be effective. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Experimental Protocol: Synthesis of a Biaryl Derivative
Objective: To synthesize 4-(Aryl)-N,N,3-trimethylaniline from this compound and a representative arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 eq.)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[9][14] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals and organic materials.[10][14]
Expertise & Experience: Key Considerations
-
Catalyst System: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on electron-rich substrates like this compound relies heavily on the choice of ligand.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the challenging C-N reductive elimination step.[14][15]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor complex on palladium) to generate the key palladium-amido intermediate.[9] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though often requiring higher temperatures.
-
Amine Scope: The reaction is broadly applicable to primary and secondary alkyl- and arylamines. Note that the inherent N,N,3-trimethylaniline core is a tertiary amine and thus cannot be a coupling partner itself, but it can be coupled to a primary or secondary amine via its bromo-position.
Data Presentation: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable and commercially available Pd(0) sources. |
| Ligand | XPhos, BrettPhos, IPr (NHC) | Sterically demanding ligands that promote C-N reductive elimination.[15] |
| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly active catalyst systems. |
| Coupling Partner | Primary or Secondary Amine (R¹R²NH) | 1.1 - 1.5 equivalents. |
| Base | NaOtBu | 1.2 - 2.0 equivalents. Strong base needed for amine deprotonation.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Ensures efficient catalyst turnover. |
Experimental Protocol: Synthesis of a Di- or Triarylamine
Objective: To couple this compound with a secondary amine (e.g., morpholine) to form the corresponding tertiary amine product.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried reaction vessel.
-
Add Pd(OAc)₂, XPhos, and this compound.
-
Add anhydrous dioxane, followed by the liquid morpholine via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Trustworthiness: Monitor the reaction by LC-MS. The reaction is typically complete within 2-18 hours.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the pure arylamine product.
-
Confirm the structure by NMR and MS analysis.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Note III: Heck & Sonogashira Couplings for Alkene and Alkyne Synthesis
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Heck and Sonogashira couplings provide powerful routes to introduce unsaturated C-C bonds.
Heck Reaction: Aryl-Alkene Coupling
The Heck reaction couples the aryl bromide with an alkene, typically an acrylate or styrene, to form a substituted alkene.[16][17] It is highly valuable for synthesizing stilbene and cinnamate derivatives.
-
Mechanism: The cycle involves oxidative addition, followed by migratory insertion of the olefin into the Aryl-Pd bond, and finally, a β-hydride elimination step to release the product and a palladium-hydride species.[8][17] A base is required to regenerate the Pd(0) catalyst from the H-Pd-X intermediate.[17]
-
Key Considerations: Phosphine-free catalyst systems (e.g., Pd(OAc)₂) can be effective, though phosphine ligands or NHCs are often used to improve stability and activity.[16][18] The reaction typically shows a high stereoselectivity for the trans (E)-alkene product.[16]
Sonogashira Coupling: Aryl-Alkyne Coupling
The Sonogashira reaction is the most direct method for coupling an aryl bromide with a terminal alkyne to form an arylalkyne.[19][20]
-
Mechanism: The classic Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst (e.g., CuI).[19][21] The copper facilitates the formation of a copper-acetylide, which then undergoes transmetalation with the Ar-Pd(II)-Br complex.[21] Copper-free versions have also been developed.[19][22]
-
Key Considerations: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent.[23] Common palladium catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[19][23]
Data Presentation: Heck & Sonogashira Coupling Parameters
| Parameter | Heck Reaction | Sonogashira Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | None | CuI (1-5 mol%) |
| Ligand | PPh₃, P(o-tolyl)₃, or ligand-free | PPh₃ (often part of the precatalyst) |
| Coupling Partner | Alkene (e.g., Styrene, Butyl Acrylate) | Terminal Alkyne (e.g., Phenylacetylene) |
| Base | Et₃N, K₂CO₃ | Et₃N, i-Pr₂NH |
| Solvent | DMF, Acetonitrile, Toluene | Amine base often serves as solvent; Toluene |
| Temperature | 80 - 140 °C | Room Temperature to 80 °C |
digraph "Heck_Sonogashira_Flow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="this compound", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heck [label="Heck Coupling\n(+ Alkene, Base)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(+ Alkyne, CuI, Base)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Heck [label="Substituted Alkene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Sonogashira [label="Arylalkyne", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Heck; Start -> Sonogashira; Heck -> Product_Heck; Sonogashira -> Product_Sonogashira;
}
Caption: Synthetic pathways via Heck and Sonogashira couplings.
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low. | 1. Use fresh catalyst/ligands; ensure inert atmosphere.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or NaOtBu).3. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Suzuki: Homocoupling of boronic acid.2. General: Debromination of starting material.3. Heck: Alkene isomerization. | 1. Use a slight excess of boronic acid (1.1-1.2 eq.); ensure anaerobic conditions.2. Ensure rigorous exclusion of water/oxygen; use high-purity solvents and reagents.3. Add silver salts or use a stronger base to promote reductive elimination.[17] |
| Difficult Purification | Product has similar polarity to starting material or ligand byproducts. | Optimize reaction for full conversion. For ligand issues, use phosphine oxide scavengers or perform an aqueous wash with a mild acid to remove amine-based ligands. |
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Cross-Coupling Reactions Guide.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.
- Electron rich, bulky ligands used in cross‐coupling reactions.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Sonogashira Coupling - Chemistry LibreTexts.
- Heck Reaction - Organic Chemistry Portal.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH.
- Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi.
- Sonogashira Coupling - Organic Chemistry Portal.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Sonogashira Coupling - SynArchive.
- Heck Reaction - Chemistry LibreTexts.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- N,N,3-Trimethylaniline - CymitQuimica.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI.
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- 23. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-N,N,3-trimethylaniline in Advanced Dye Synthesis: Application Notes and Protocols
Introduction: Unlocking Chromatic Versatility
In the landscape of synthetic organic chemistry, particularly within the dye and pigment industries, the strategic selection of intermediates is paramount to achieving desired chromatic, stability, and performance characteristics. 4-Bromo-N,N,3-trimethylaniline (also known as 4-Bromo-N,N-dimethyl-m-toluidine) emerges as a highly valuable and versatile intermediate. Its unique molecular architecture, featuring a reactive bromine atom, an electron-donating N,N-dimethylamino group, and a methyl substituent, provides a sophisticated toolkit for the synthetic chemist. This guide offers an in-depth exploration of this compound's application in the synthesis of both azo and triarylmethane dyes, providing detailed protocols and the scientific rationale behind the methodologies for researchers, scientists, and professionals in drug development and materials science.
The strategic placement of the bromo, dimethylamino, and methyl groups on the aniline ring influences the electronic and steric environment, thereby dictating the reactivity and the spectral properties of the resulting dyes. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitutions and as a key functional group for organometallic cross-coupling reactions, while the tertiary amine and methyl groups act as powerful auxochromes, deepening and intensifying the color of the final dye molecule.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 50638-50-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 52.0 to 56.0 °C | |
| Purity | >98.0% (GC) |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]
Application I: Synthesis of Azo Dyes via Diazotization-Coupling
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of the nitrogen-nitrogen double bond (azo group), which forms the chromophore.[4] The synthesis is a cornerstone of industrial chemistry, involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.
Mechanism and Rationale
The diazotization of this compound involves its reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This low temperature is critical to prevent the unstable diazonium salt from decomposing. The resulting diazonium ion is a weak electrophile that readily attacks electron-rich coupling components, such as phenols or naphthols, in an electrophilic aromatic substitution reaction to form the highly conjugated and colored azo compound.
Protocol 1: Synthesis of a Representative Azo Dye (Disperse Red Type)
This protocol details the synthesis of a monoazo disperse dye by coupling diazotized this compound with 2-naphthol, a common coupling component.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH meter or pH paper
Workflow Diagram:
Caption: General workflow for the synthesis of an azo dye from this compound.
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, add 2.14 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture and cool to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C. Stir vigorously during the addition.
-
After the complete addition, continue stirring for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-70 °C.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.
Application II: Synthesis of Triarylmethane Dyes via Grignard Reaction
Triarylmethane dyes are another significant class of synthetic colorants known for their brilliant and intense colors. A highly effective synthetic route involves the use of Grignard reagents. This compound can serve as a precursor to a Grignard reagent, which then acts as a potent nucleophile.
Mechanism and Rationale
The bromine atom on the aniline ring allows for the formation of a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). A small crystal of iodine is often used to initiate the reaction. The resulting organomagnesium compound is a powerful nucleophile. This Grignard reagent can then be reacted with an electrophilic carbonyl compound. For instance, reaction with diethyl carbonate followed by acidic hydrolysis yields a Crystal Violet analogue, while reaction with a substituted benzoyl chloride would lead to a Malachite Green type structure. The N,N-dimethylamino groups are crucial for the color, acting as strong auxochromes.
Protocol 2: Synthesis of a Crystal Violet Analogue
This protocol is adapted from a well-established procedure for the synthesis of Crystal Violet from 4-bromo-N,N-dimethylaniline and can be applied to this compound.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl carbonate
-
10% Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser (oven-dried)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Workflow Diagram:
Caption: Synthesis of a triarylmethane dye via a Grignard reaction.
Procedure:
Part A: Grignard Reagent Formation
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 0.85 g of magnesium turnings.
-
Add 5.35 g (0.025 mol) of this compound and a single small crystal of iodine to the flask.
-
Add 50 mL of anhydrous THF.
-
Gently warm the mixture to initiate the reaction (the disappearance of the iodine color is an indicator). Once started, maintain a gentle reflux for 30-45 minutes. The solution should turn into the characteristic cloudy grey-brown of a Grignard reagent.
Part B: Reaction and Hydrolysis
-
Cool the Grignard reagent to room temperature and then further in an ice-water bath.
-
In a dropping funnel, prepare a solution of 0.52 g (approx. 0.0044 mol) of diethyl carbonate in 10 mL of anhydrous THF.
-
Add the diethyl carbonate solution dropwise to the stirred, cold Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes, then warm to a gentle reflux for an additional 5 minutes.
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 20 mL of 10% aqueous hydrochloric acid. This step is exothermic and will react with any remaining magnesium.
-
The resulting mixture will contain the crude triarylmethane dye. The dye can be used directly for staining applications or isolated and purified by chromatographic methods.
Characterization and Quality Control
The identity and purity of the synthesized dyes must be confirmed through standard analytical techniques.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | Azo dyes typically exhibit strong absorption bands in the visible region (400-700 nm) due to π-π* transitions of the extended conjugated system. The λmax will be indicative of the dye's color. Triarylmethane dyes show very intense absorption bands in the visible spectrum. |
| FTIR Spectroscopy | For azo dyes, a characteristic peak for the -N=N- stretch can be observed around 1400-1500 cm⁻¹. The absence of the primary amine N-H stretch from the starting material is a key indicator of reaction completion. For both dye types, characteristic aromatic C-H and C=C stretching bands will be present. |
| ¹H NMR Spectroscopy | The NMR spectrum will confirm the aromatic substitution pattern and the presence of the N,N-dimethyl and methyl protons. The integration of the signals will correspond to the number of protons in the final dye structure. |
| Mass Spectrometry | Provides the molecular weight of the synthesized dye, confirming the successful coupling or addition reaction. |
Conclusion
This compound stands out as a strategically important intermediate in the synthesis of a diverse range of colorants. Its unique substitution pattern allows for the creation of both azo and triarylmethane dyes through well-established and reliable synthetic pathways. The protocols provided herein offer a robust foundation for researchers to explore the synthesis of novel dyes with tailored properties. By understanding the underlying chemical principles and adhering to rigorous experimental and safety procedures, the full potential of this versatile building block can be realized in the development of new materials for a wide array of applications.
References
- Chopde, H. N., Meshram, J. S., Pagadala, R., & Mungole, A. J. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1830.
- Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
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- Otutu, J. O., Efurhievwe, E. M., & Ameuru, S. U. (2014). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers.
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Application Notes & Protocols: The Strategic Role of Substituted Bromoanilines in the Synthesis of the Herbicide Pinoxaden
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. This document details the pivotal role of substituted bromoaniline derivatives in the industrial synthesis of Pinoxaden, a leading post-emergence herbicide for the control of grassy weeds in cereal crops. While the specific compound 4-Bromo-N,N,3-trimethylaniline is not a primary intermediate in major agrochemical products based on current literature, this guide will focus on a structurally related and industrially significant pathway involving a substituted bromoaniline derivative in the synthesis of Pinoxaden.
Introduction: The Importance of Pinoxaden and its Synthetic Precursors
Pinoxaden is a highly effective and selective herbicide that functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in targeted grass weeds.[1] Its complex molecular structure necessitates a multi-step synthesis, where the choice of starting materials and intermediates is critical for achieving high yields and purity. The synthesis of Pinoxaden provides an excellent case study on the strategic use of substituted anilines and their subsequent brominated derivatives as key building blocks in modern agrochemical manufacturing.
PART 1: Core Synthesis Strategy for Pinoxaden
The industrial synthesis of Pinoxaden typically commences with 2,6-diethyl-4-methylaniline. This starting material undergoes a series of transformations to construct the core structure of the final product. A key step in this process involves the conversion of the aniline to a bromobenzene derivative, which then participates in a crucial carbon-carbon bond-forming reaction.
The overall synthetic route can be conceptualized as follows:
Figure 1: Generalized synthetic workflow for Pinoxaden.
PART 2: Detailed Protocols and Mechanistic Insights
Protocol 1: Synthesis of 2,6-diethyl-4-methylbromobenzene via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group on an aromatic ring into a variety of functional groups, including bromine. This is a critical step in preparing the key intermediate for Pinoxaden synthesis.
Underlying Principle: The reaction proceeds via the diazotization of the primary aromatic amine (2,6-diethyl-4-methylaniline) with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired aryl bromide.
Experimental Protocol:
-
Reaction Setup: To a solution of 40% hydrobromic acid, add 2,6-diethyl-4-methylaniline (1.0 equivalent). Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (1.2 equivalents) dropwise, ensuring the temperature remains below 5°C. After the addition is complete, continue stirring for 30 minutes.
-
Sandmeyer Reaction: To the cold diazonium salt solution, add cuprous bromide (0.5 equivalents).
-
Reaction Progression: Gradually warm the reaction mixture to 60°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water. Extract the aqueous phase three times with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield 2,6-diethyl-4-methylbromobenzene.[2]
Table 1: Representative Reagent Quantities
| Reagent | Molar Eq. | Example Mass/Volume |
| 2,6-diethyl-4-methylaniline | 1.0 | 65.2 g (0.4 mol) |
| 40% Hydrobromic Acid | - | 280 g |
| Sodium Nitrite | 1.2 | 33.1 g (0.48 mol) |
| Cuprous Bromide | 0.5 | 26.2 g (0.2 mol) |
Note: These quantities are based on a literature example and may require optimization.[2]
Protocol 2: Coupling of 2,6-diethyl-4-methylbromobenzene with Malononitrile
This step involves the formation of a new carbon-carbon bond, attaching the malononitrile moiety to the aromatic ring. This is a critical step in building the core structure of Pinoxaden. Various coupling strategies can be employed, with palladium-catalyzed or copper-catalyzed reactions being common. To reduce costs, methods using less expensive catalysts like cuprous iodide are often preferred in industrial settings.[2]
Underlying Principle: This reaction is a type of cross-coupling reaction where the aryl bromide is reacted with a nucleophilic partner (malononitrile) in the presence of a catalyst and a base. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the new C-C bond.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, combine 2,6-diethyl-4-methylbromobenzene (1.0 equivalent), malononitrile (1.0-1.5 equivalents), a base (e.g., an alkali metal carbonate or phosphate), a catalyst (e.g., cuprous iodide), and a suitable solvent.
-
Reaction Conditions: Heat the mixture to a temperature between 30-130°C and stir for 5-20 hours. The optimal temperature and time will depend on the specific catalyst and base system used.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Purification: Concentrate the organic extracts to obtain the crude product, 2-(2,6-diethyl-4-methylphenyl)malononitrile.[2] This can be further purified by crystallization.
Subsequent Transformations to Pinoxaden
The resulting 2-(2,6-diethyl-4-methylphenyl)malononitrile undergoes further transformations:
-
Hydrolysis: The nitrile groups are hydrolyzed to amides, often using a hydrogen peroxide-base system to create 2-(2,6-diethyl-4-methylphenyl)malonamide. This method is considered more environmentally friendly than using concentrated sulfuric acid.[2]
-
Cyclization: The malonamide derivative is then reacted with[2][3][4]-oxadiazepine dihydrobromide in the presence of a base like triethylamine to form the heterocyclic core of the molecule.[1][2]
-
Esterification: The final step involves the reaction of the heterocyclic intermediate with pivaloyl chloride to yield Pinoxaden.[1][2][3]
Figure 2: Detailed reaction sequence for Pinoxaden synthesis.
Conclusion
The synthesis of Pinoxaden is a prime example of modern agrochemical manufacturing, showcasing a multi-step process that relies on the strategic functionalization of aromatic intermediates. The conversion of 2,6-diethyl-4-methylaniline to its corresponding brominated derivative via the Sandmeyer reaction is a critical enabling step, creating a versatile intermediate for subsequent carbon-carbon bond formation. Understanding these key transformations and the underlying principles of the reactions is essential for process optimization and the development of new, efficient synthetic routes in the agrochemical industry.
References
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- This compound | CAS 50638-50-1 | SCBT. URL
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- This compound >98.0% - ChemSupply Australia. URL
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- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. URL
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Application Notes and Protocols: Suzuki Coupling Reactions Involving Brominated Anilines
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and materials science sectors for the construction of complex molecular architectures.[3][4][5] Brominated anilines are valuable substrates in this context, serving as key building blocks for a diverse array of pharmaceuticals, agrochemicals, and functional materials.[6] The amino group's electronic and coordinating properties, however, introduce specific challenges and considerations that necessitate carefully optimized protocols.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Suzuki coupling reactions involving brominated anilines. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and offers field-proven insights to empower users to not only replicate but also intelligently adapt these protocols for their specific research needs.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (in this case, a brominated aniline) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[8] The electron-donating nature of the aniline's amino group can make this step more challenging compared to electron-deficient aryl halides.[10]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the organoboron compound, rendering it more nucleophilic.[11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]
Visualization of the Catalytic Cycle
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Application Notes & Protocols: A Senior Scientist's Guide to the Buchwald-Hartwig Amination of Aryl Bromides
Introduction: The Modern Synthesis of Aryl Amines
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science, where the aryl amine moiety is a ubiquitous structural motif.[1][2][3][4] For decades, the synthesis of these bonds was hampered by harsh reaction conditions and limited substrate scope, often relying on classical methods like nucleophilic aromatic substitution or the Goldberg reaction.[1] The landscape was fundamentally transformed by the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1][5]
First reported in its modern, tin-free form in the mid-1990s by the groups of Stephen L. Buchwald and John F. Hartwig, this reaction has become one of the most powerful and widely used tools in synthetic chemistry.[1][4][6] Its broad functional group tolerance, applicability to a vast range of substrates, and relatively mild conditions have established it as the premier method for constructing aryl C-N bonds.[2] This guide provides an in-depth analysis of the reaction's mechanism, a detailed examination of its key components, and robust protocols specifically tailored for the amination of aryl bromides, a highly versatile and commonly employed class of electrophiles.[7]
The Catalytic Cycle: A Mechanistic Perspective
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8][9][10] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) salt (like Pd(OAc)₂) or a Pd(0) source (like Pd₂(dba)₃).[10]
-
Oxidative Addition: The cycle begins with the reaction of the active, low-coordinate L-Pd(0) catalyst with the aryl bromide (Ar-Br). This step involves the insertion of the palladium center into the C-Br bond, forming a Pd(II) intermediate.[8][9] For aryl bromides, this step is typically faster than for the more challenging aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[9][11] This step is critical, and the choice of base can significantly influence the reaction's outcome and compatibility with sensitive functional groups.[11]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, yielding the desired aryl amine product (Ar-NR₂).[8][9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
A competing side reaction, particularly with primary amines, is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1][12] The development of sterically hindered ligands has been crucial in promoting the desired reductive elimination over this undesired pathway.[1][12]
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Application Notes & Protocols: The Strategic Use of 4-Bromo-N,N,3-trimethylaniline in Advanced Materials Synthesis
Introduction: Identifying a Versatile Synthetic Building Block
In the landscape of materials science, particularly in the development of organic electronics, the rational design of molecular components is paramount. 4-Bromo-N,N,3-trimethylaniline emerges as a highly valuable and versatile building block for the synthesis of functional organic materials. Its molecular architecture is uniquely suited for this purpose, featuring two key components:
-
An Electron-Rich Triarylamine Precursor: The N,N,3-trimethylaniline core is an electron-donating moiety. This characteristic is fundamental for creating materials with effective hole-transporting capabilities, a critical function in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1][2][3]
-
A Reactive Handle for Cross-Coupling: The bromine atom at the 4-position serves as a strategic and reliable reactive site. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are cornerstones of modern organic synthesis for constructing complex molecular frameworks.[4][5][6]
This guide provides researchers, chemists, and material scientists with a comprehensive overview of the applications of this compound, focusing on detailed, field-proven protocols for its use in synthesizing high-performance materials.
Compound Profile: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for successful and safe experimentation.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 50638-50-1 | [8] |
| Molecular Formula | C₉H₁₂BrN | [7][8] |
| Molecular Weight | 214.11 g/mol | [8] |
| Appearance | Solid (Typical) | |
| Melting Point | 54 °C | [9] |
| Boiling Point | 148 °C at 17 mmHg | [9] |
Safety and Handling: this compound is classified as harmful and an irritant.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The utility of this compound in material science is primarily realized through palladium-catalyzed reactions that form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the bromine position.
Application Note I: Synthesis of Triarylamine-Based Hole-Transport Materials (HTMs)
Principle & Causality: Triarylamines are a cornerstone class of materials for hole transport layers (HTLs) in OLEDs.[1][2][3][10] Their efficacy stems from their ability to form stable amorphous films, which prevents crystallization and device failure, and their HOMO (Highest Occupied Molecular Orbital) energy levels, which can be tuned to facilitate efficient injection of holes from the anode. The Buchwald-Hartwig amination is a powerful method for synthesizing these triarylamines by forming a new C-N bond between an aryl halide and an amine.[4][11]
Using this compound as a substrate allows for the direct attachment of other aromatic amine moieties (like diphenylamine, carbazole, or other substituted anilines), thereby constructing larger, more complex triarylamine structures with tailored electronic properties. The electron-donating nature of the N,N,3-trimethylaniline group helps to raise the HOMO level of the resulting molecule, which is often a desirable trait for efficient hole injection.
Protocol 1: Buchwald-Hartwig Amination for Triarylamine Synthesis
This protocol details the synthesis of N,N-diphenyl-N'-(N',3-dimethyl-4-aminophenyl)aniline, a representative triarylamine HTM, using this compound and diphenylamine.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Diphenylamine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, diphenylamine, NaOtBu, the phosphine ligand, and Pd₂(dba)₃.
-
Causality: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.[12] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[13]
-
-
Solvent Addition: Add anhydrous toluene via syringe. The solvent must be anhydrous to prevent quenching the strong base and interfering with the catalytic cycle.
-
Reaction: Stir the mixture and heat to 80–110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Causality: The washing steps remove the inorganic base and salts, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure triarylamine product.
Application Note II: Synthesis of π-Conjugated Systems via Suzuki Coupling
Principle & Causality: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound (typically a boronic acid or ester).[5] This reaction is exceptionally valuable in materials science for extending the π-conjugated system of a molecule. By coupling this compound with various aryl or heteroaryl boronic acids, one can systematically tune the optoelectronic properties (e.g., absorption/emission wavelengths, energy levels) of the resulting material. For example, coupling with electron-deficient aromatic systems can create donor-acceptor structures with interesting charge-transfer properties.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling for π-System Extension
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water
-
Reaction vessel with a reflux condenser
Step-by-Step Methodology:
-
Vessel Preparation: In a round-bottom flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inerting and Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent system via syringe.
-
Causality: The base is critical for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[5] A mixed solvent system, often including water, is used to dissolve both the organic substrates and the inorganic base.
-
-
Reaction: Stir the mixture vigorously and heat to reflux (typically 80-100 °C) for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the base and boron-containing byproducts.
-
Purification: Dry the organic layer, concentrate it, and purify the crude material by column chromatography or recrystallization to obtain the final product.
Hypothetical Data on Property Tuning: The choice of boronic acid has a direct and predictable impact on the properties of the final material.
| Arylboronic Acid Partner | Expected Property Change in Final Product | Rationale |
| Phenylboronic acid | Extends conjugation, blue-shifts emission relative to larger systems. | Basic extension of the π-system. |
| 9,9-Dimethylfluorene-2-boronic acid | Enhances blue emission, improves thermal stability. | Fluorene is a rigid, wide-bandgap chromophore common in OLEDs. |
| Thiophene-2-boronic acid | Red-shifts absorption/emission, lowers HOMO-LUMO gap. | Thiophene is an electron-rich heterocycle that narrows the energy gap. |
| 4-Cyanophenylboronic acid | Induces charge-transfer character, red-shifts absorption. | Creates a donor-acceptor structure, useful for non-linear optics or TADF materials. |
Conclusion
This compound stands out as a strategically vital intermediate in materials chemistry. Its well-defined reactivity through palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of advanced functional materials. The protocols outlined herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate its direct applicability in creating tailored triarylamine-based hole-transport materials and extended π-conjugated systems. By leveraging this building block, researchers can precisely engineer molecular architectures to achieve desired electronic and photophysical properties for next-generation organic electronic devices.
References
- This compound - LabSolutions | Lab Chemicals & Equipment. (URL: )
- 4-Bromo-N,N,3,5-tetramethylaniline | C10H14BrN | CID 44629944 - PubChem. (URL: [Link])
- 4-Bromo-N,N-bis(trimethylsilyl)
- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investig
- Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids.
- The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. (URL: )
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
- Buchwald–Hartwig amin
- Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property - ResearchG
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC - NIH. (URL: [Link])
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])
- This compound (C9H12BrN) - PubChemLite. (URL: [Link])
- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC - PubMed Central. (URL: [Link])
- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - Semantic Scholar. (URL: [Link])
- 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem. (URL: [Link])
- 4-bromo-n,n,3,5-tetramethylaniline (C10H14BrN) - PubChemLite. (URL: [Link])
- OLED materials for solid-state lighting - UQ eSpace - The University of Queensland. (URL: [Link])
- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - Frontiers. (URL: [Link])
- Mastering Organic Synthesis: Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline. (URL: )
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N,N,3-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Synthesis
The primary route to this compound is the electrophilic aromatic substitution of N,N,3-trimethylaniline. The dimethylamino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The methyl group at the 3-position further influences the regioselectivity. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 4-Bromo Isomer and Formation of Multiple Brominated Products
Question: My reaction is producing a mixture of brominated products, including di- or tri-brominated species, and the yield of the target this compound is significantly lower than expected. How can I improve the regioselectivity and yield?
Root Cause Analysis: The -N(CH₃)₂ group is a potent activating group in electrophilic aromatic substitution, making the aromatic ring highly susceptible to attack.[1][2] This high reactivity can lead to over-bromination, where multiple bromine atoms are added to the ring.[2] Even without a strong Lewis acid catalyst, the reaction can proceed uncontrollably, leading to a mixture of products.[2]
Strategic Solutions:
-
Moderation of Reactivity through Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Using a less polar solvent, such as carbon disulfide (CS₂), can temper the reaction and favor the formation of the monobrominated product.[3]
-
Control of Reaction Temperature: Performing the reaction at a lower temperature, for instance by using an ice bath, can help to control the reaction rate and reduce the formation of unwanted side products.[1]
-
Choice of Brominating Agent: While molecular bromine (Br₂) is a common brominating agent, its high reactivity can be difficult to control.[4] Consider using alternative, milder brominating agents that can offer better regioselectivity:
-
Temporary Protection of the Amino Group (A Strategic Detour): Although N,N,3-trimethylaniline is a tertiary amine and cannot be acetylated in the same way as a primary or secondary aniline, this strategy is crucial for less substituted anilines and highlights a key concept in controlling reactivity. For primary and secondary anilines, converting the amino group to an acetanilide temporarily reduces its activating effect, allowing for more controlled bromination.[1][2]
Problem 2: The Reaction Mixture Turns Dark Brown or Forms a Tar-Like Substance
Question: During the reaction or work-up, my mixture has developed a dark brown color, and in some cases, a tarry precipitate has formed. What is the cause, and how can I prevent this?
Root Cause Analysis: The formation of dark colors and tar is often a result of the oxidation of the aniline starting material or the product.[1] Anilines are electron-rich and can be sensitive to oxidation, particularly in the presence of strong oxidizing agents or under acidic conditions.[1]
Preventative Measures & Solutions:
| Strategy | Rationale | Implementation |
| Use Purified Reagents | Impurities in the starting N,N,3-trimethylaniline can act as catalysts for oxidation and polymerization. | Ensure the starting aniline is pure and colorless. Distillation of the starting material may be necessary.[2] |
| Inert Atmosphere | Oxygen from the air can contribute to the oxidation of the aniline. | Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent air oxidation.[2] |
| Controlled Reagent Addition | A rapid, uncontrolled reaction can lead to localized overheating and decomposition. | Add the brominating agent dropwise and with efficient stirring to maintain a controlled reaction temperature. |
| Post-Reaction Purification | If colored impurities have formed, they need to be removed to obtain a pure product. | Treat the crude product with activated carbon during recrystallization. The activated carbon will adsorb the colored impurities.[1] |
Problem 3: Difficulty in Removing Unreacted Starting Material
Question: After the work-up, I'm finding it difficult to separate the this compound from the unreacted N,N,3-trimethylaniline. How can I improve this separation?
Root Cause Analysis: Both the starting material and the product are tertiary amines with similar physical properties, which can make separation by standard techniques like column chromatography challenging. However, their basicity can be exploited for an effective separation.
Solution: Acidic Wash during Extraction
Aniline and its derivatives are basic compounds. During a liquid-liquid extraction, washing the organic layer with a dilute acid solution (e.g., dilute HCl) will protonate the more basic unreacted aniline, causing it to move into the aqueous phase. The brominated product is generally less basic and will remain in the organic layer.[1]
Workflow for Purification:
Caption: Purification workflow for removing unreacted aniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of N,N,3-trimethylaniline?
A1: The powerful para-directing effect of the N,N-dimethylamino group is the dominant factor. Therefore, the bromine will preferentially add to the position para to the dimethylamino group, which is the 4-position. The methyl group at the 3-position provides some steric hindrance to the ortho positions (2 and 6), further favoring substitution at the 4-position.
Q2: Can I use a Lewis acid catalyst like FeBr₃ for this reaction?
A2: While FeBr₃ is a common catalyst for the bromination of less activated aromatic rings, it is generally not necessary and can be detrimental for highly activated substrates like N,N,3-trimethylaniline.[7] The high reactivity of the aniline itself is sufficient, and the addition of a strong Lewis acid can lead to an uncontrollably fast reaction and the formation of multiple byproducts.
Q3: What are some safer alternatives to using liquid bromine?
A3: Due to the hazards associated with handling molecular bromine, several alternatives can be considered. N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle.[5] Another approach is the in situ generation of bromine, for example, from a bromide salt and an oxidizing agent.[8]
Q4: My final product is an oil, but it is reported to be a solid. What could be the issue?
A4: If your product is an oil instead of the expected solid, it is likely impure. The presence of unreacted starting material, isomeric byproducts, or residual solvent can lower the melting point and result in an oily product. Further purification, such as recrystallization from a suitable solvent like ethanol, is recommended.[9]
Q5: What is the mechanism of electrophilic bromination of N,N,3-trimethylaniline?
A5: The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
Mechanism Overview:
Caption: General mechanism of electrophilic aromatic bromination.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress.
- TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Western Kentucky University.
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?.
- Google Patents. (n.d.). CN105732395A - Method for preparing compound bromination N, N, N trimethyl aniline.
- National Institutes of Health. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.
- ChemSupply Australia. (n.d.). This compound >98.0%.
- PubChemLite. (n.d.). This compound (C9H12BrN).
- National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.
- ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity.
- Reddit. (2021, April 8). Would this be the right mechanism for bromination of aniline in Br2/HBr?. r/OrganicChemistry.
- PubMed. (2018, September 21). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides.
- Ch17 Reactions of Aromatic Compounds. (n.d.).
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.
- Pearson+. (n.d.). Predict the major products of bromination of the following compou.... Study Prep.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
Sources
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- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Bromo-N,N,3-trimethylaniline
This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-Bromo-N,N,3-trimethylaniline. Herein, we provide a comprehensive resource in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to address specific challenges encountered during the purification of this compound. Our recommendations are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for selecting the appropriate purification strategy.
| Property | Value |
| Molecular Formula | C₉H₁₂BrN[1] |
| Molecular Weight | 214.11 g/mol [1] |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 52-56 °C |
| Boiling Point | 148 °C at 17 mmHg[2] |
| Purity (Typical) | >98.0% (GC) |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers targeted solutions.
Question: My purified this compound is a yellow or brown oil/solid, not the expected white to light yellow crystals. What is the likely cause and how can I fix it?
Answer:
Discoloration in the final product is a common issue and typically points to the presence of oxidized impurities or residual starting materials. Aromatic amines, in general, are susceptible to air oxidation, which can lead to the formation of colored byproducts. The persistence of a dark color after initial purification suggests that these impurities have not been effectively removed.
Causality and Remediation:
-
Oxidation: Aromatic amines can oxidize upon exposure to air and light, forming highly colored polymeric materials.
-
Residual Bromine: If the synthesis involved a bromination step, even trace amounts of unreacted bromine can impart a yellow or brown color.
-
Nitrated Impurities: If the synthesis started from a nitrated precursor, incomplete reduction can leave colored nitro-aromatic compounds.
Recommended Solutions:
-
Charcoal Treatment during Recrystallization: Dissolve the impure solid in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool slowly to form crystals.
-
Chemical Quenching of Residual Bromine: Before the main purification, ensure all unreacted bromine is quenched. This is typically done by washing the crude reaction mixture (dissolved in an organic solvent) with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of bromine is discharged.[3][4]
-
Vacuum Distillation: For larger quantities or to remove non-volatile colored impurities, vacuum distillation is highly effective. Given the boiling point of 148 °C at 17 mmHg, distillation under reduced pressure will prevent thermal decomposition.[2]
Question: After synthesis, I suspect my product is contaminated with unreacted N,N,3-trimethylaniline and potentially some primary amine (3-methylaniline). How can I remove these?
Answer:
The presence of starting materials and related amines is a frequent outcome of incomplete reactions. These impurities can often co-purify with the desired product due to similar polarities.
Causality and Remediation:
-
Incomplete N,N-dimethylation: If the synthesis involved the methylation of 3-methylaniline, incomplete reaction will leave primary and secondary amines.
-
Incomplete Bromination: Unreacted N,N,3-trimethylaniline will be a major impurity if the bromination reaction did not go to completion.
Recommended Solutions:
-
Acid-Base Extraction: This is a highly effective method to separate the tertiary amine product from primary and secondary amine impurities.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The more basic primary and secondary amines will be protonated and move into the aqueous layer. The tertiary amine product will also be protonated and extracted into the aqueous phase.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) until the amine precipitates or forms an oil.
-
Extract the purified amine back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification via Acetylation: To remove primary and secondary amines, you can reflux the crude mixture with acetic anhydride. This will convert the primary and secondary amines into their corresponding acetamides, which have significantly different polarities and boiling points, making them easier to remove by distillation or column chromatography.
Question: I am attempting to purify this compound by column chromatography on silica gel, but I am getting poor separation and significant tailing of my product spot on TLC. What can I do to improve this?
Answer:
The basicity of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction is the primary cause of poor separation and tailing.
Causality and Remediation:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic protons of the silica gel, causing the compound to "stick" to the stationary phase.
Recommended Solutions:
-
Addition of a Competing Base to the Eluent: Add a small amount (typically 0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system (e.g., a hexane/ethyl acetate mixture). The competing base will interact with the acidic sites on the silica gel, preventing the product from binding too strongly and allowing for much sharper peaks and better separation.
-
Use of a Deactivated Stationary Phase: Consider using a deactivated silica gel or alumina for your column. These stationary phases have fewer acidic sites.
-
Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase chromatography can be an excellent alternative. Use a C18 column with a mobile phase such as acetonitrile/water. For basic compounds like this, it is often beneficial to use a mobile phase with a slightly alkaline pH to ensure the amine is in its neutral form, which can improve retention and peak shape.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on the properties of the compound and protocols for similar anilines, alcohols are excellent candidates for recrystallization.[5] Good starting points would be ethanol or isopropanol . The general procedure is to dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly. If the compound is too soluble in hot ethanol, a mixed solvent system, such as ethanol/water, can be employed.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used to assess purity:
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value (52-56 °C) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure and assessing the purity of the compound.
Q3: Is this compound stable for long-term storage?
A3: Like many aromatic amines, this compound can be sensitive to light and air, leading to gradual discoloration over time. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.
Q4: What are the main safety precautions I should take when handling this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing minor impurities and obtaining a crystalline final product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol or isopropanol while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the product from impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A good starting point is a mixture of n-hexane and ethyl acetate. Based on TLC analysis, a ratio of 95:5 (hexane:ethyl acetate) with the addition of 0.5% triethylamine is a reasonable starting point. The polarity can be gradually increased as needed.
-
Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This is an effective method for purifying larger quantities of the compound, especially if it is an oil at room temperature or if impurities are non-volatile.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying: If the crude product may contain water, it is advisable to dry it over a suitable drying agent like anhydrous sodium sulfate before distillation.
-
Distillation: Heat the flask containing the crude product in a heating mantle. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 148 °C at 17 mmHg, but this will vary with the actual pressure).
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for discolored product.
References
- LabSolutions. (n.d.). This compound.
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N,N,3-trimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this key chemical intermediate. Our approach is grounded in mechanistic understanding and practical, field-tested experience to help you navigate the common challenges associated with this electrophilic aromatic substitution reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and reliable solutions.
Diagram: Troubleshooting Workflow
Caption: A workflow diagram illustrating the decision-making process for troubleshooting common issues in the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the bromination of N,N,3-trimethylaniline can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Incomplete Reaction: The reaction may not have gone to completion. The N,N-dimethylamino and methyl groups are activating, but insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
-
Reagent Decomposition: The brominating agent, particularly N-Bromosuccinimide (NBS), can degrade over time, especially if exposed to moisture or light.
-
Solution: Use freshly opened or purified NBS. If you suspect your NBS has degraded, it can be recrystallized from water.
-
-
Mechanical Losses: Significant product loss can occur during workup and purification.
-
Solution: Ensure efficient extraction by performing multiple extractions with a suitable organic solvent. During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of your product.[1][2] Cooling the filtrate in an ice bath can help maximize crystal formation.[2]
-
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC | Ensures reaction goes to completion without unnecessary heating. |
| Temperature | Start at 0-5 °C, then allow to warm to room temperature | Controls the initial exothermic reaction and minimizes side products. |
| Reagent Purity | Use fresh or recrystallized NBS | Ensures the correct stoichiometry of the active brominating species. |
Question 2: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?
Answer:
The formation of di-brominated species is a common issue due to the highly activating nature of the N,N,dimethylamino and methyl substituents on the aromatic ring. Controlling the stoichiometry and reaction conditions is crucial for achieving mono-selectivity.[3]
-
Stoichiometry of the Brominating Agent: Using an excess of the brominating agent is the most common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent.[3] Adding the brominating agent portion-wise or as a solution via a dropping funnel can help maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent.
-
Solution: Using a less polar solvent can sometimes temper the reactivity and improve selectivity.[4] Solvents like dichloromethane (DCM) or chloroform are often good choices. In some cases, for highly activated systems, using a more polar solvent like DMF can surprisingly lead to high para-selectivity with NBS.[5]
-
Diagram: Reaction Mechanism and Side Reaction
Caption: The reaction pathway for the desired mono-bromination and the competing di-bromination side reaction.
Question 3: My purified product is a white solid initially, but it turns yellow or brown over time. What is causing this discoloration and how can I prevent it?
Answer:
The discoloration of anilines, including halogenated derivatives, is a well-known issue often attributed to aerial oxidation.[6] Small impurities can also catalyze this degradation process.
-
Oxidation: The electron-rich aromatic ring and the nitrogen atom are susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities.
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a sealed, amber-colored vial to protect it from air and light. For long-term storage, refrigeration is recommended.
-
-
Residual Impurities: Trace amounts of acidic or metallic impurities from the reaction or workup can accelerate decomposition.
-
Solution: Ensure the product is thoroughly purified. Washing the organic layer with a dilute sodium bicarbonate solution during workup can help remove acidic residues. In some cases, distillation under reduced pressure can be a more effective purification method than recrystallization for removing non-volatile impurities that might contribute to discoloration.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis: Br₂ or NBS?
Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are effective for this electrophilic aromatic substitution.[7] However, NBS is often preferred in a laboratory setting for several reasons:
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[8]
-
Selectivity: NBS can provide a low, steady concentration of Br₂, which can help to minimize over-bromination, especially in highly activated systems.[8]
-
Byproducts: The byproduct of NBS bromination is succinimide, which is water-soluble and easily removed during aqueous workup.
Q2: What is the role of the N,N-dimethyl and methyl groups in directing the position of bromination?
Both the N,N-dimethylamino group and the methyl group are activating substituents that direct incoming electrophiles to the ortho and para positions. The N,N-dimethylamino group is a much stronger activating group. The bromine will preferentially add to the position that is para to the strongly activating N,N-dimethylamino group, which is the 4-position. This position is also ortho to the methyl group, further favoring substitution at this site.
Q3: How can I effectively purify the crude product?
-
Recrystallization: This is the most common method for purifying solid organic compounds.[1][2] A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol-water mixtures are often effective for bromoanilines.[9]
-
Column Chromatography: If recrystallization fails to remove impurities with similar solubility, silica gel column chromatography is a good alternative. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar product from more polar impurities.
-
Vacuum Distillation: For some bromoanilines, fractional distillation under vacuum can be an excellent purification method, especially for removing colored impurities or byproducts that co-crystallize.[6]
III. Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N,3-trimethylaniline (1.0 eq) in dichloromethane (DCM) (approx. 10 mL per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of NBS: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DCM. Add the NBS solution dropwise to the stirred solution of the aniline over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The spectrum of this compound should show characteristic peaks corresponding to the aromatic protons, the N-methyl protons, and the aromatic methyl protons. The integration of these peaks should be in the correct ratio. Compare the obtained spectrum with literature data to confirm the structure and assess purity.
IV. References
-
PrepChem. Preparation of 4-bromoaniline. Available from: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]
-
Google Patents. CN105732395A - Method for preparing compound bromination N, N, N trimethyl aniline. Available from:
-
R. A. Khalil. The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 2020, 3(3), 269-271. Available from: [Link]
-
ResearchGate. Optimization for the bromination step. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
-
ResearchGate. Solid State Nuclear Bromination with N-Bromosuccinimide. Available from: [Link]
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. Available from: [Link]
-
PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?. Available from: [Link]
-
Scribd. Recrystallization. Available from: [Link]
-
Chem 21. Experiment 9 — Recrystallization. Available from: [Link]
-
P. B. A. V. D. Broek, et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 2019, 24(11), 2133. Available from: [Link]
-
Wikipedia. 4-Bromoaniline. Available from: [Link]
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
OpenStax. Organic Chemistry: 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available from: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. amherst.edu [amherst.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-N,N,3-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield in the bromination of N,N,3-trimethylaniline is a common issue stemming from several factors. The root cause is often related to reaction conditions, reagent quality, or inefficient workup.
-
Causality: The starting material, N,N,3-trimethylaniline, is a highly activated aromatic ring due to the strong electron-donating effects of both the N,N-dimethylamino and methyl groups. This high reactivity can lead to side reactions or degradation if not properly controlled.[1][2] Incomplete reactions due to insufficient brominating agent or suboptimal temperature can also leave starting material unreacted. Furthermore, the product itself can be lost during the workup and purification phases if the protocol is not optimized.
-
Solutions & Actionable Steps:
-
Temperature Control: The reaction is exothermic. Start the reaction at a low temperature (0-5 °C) by using an ice bath. Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain temperature control. After the addition is complete, you can allow the reaction to slowly warm to room temperature to ensure it goes to completion.[3]
-
Choice of Brominating Agent: While elemental bromine (Br₂) in acetic acid is a classic method, it can be harsh and lead to over-bromination.[4][5] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that provides a slow, controlled concentration of electrophilic bromine, often leading to cleaner reactions and higher yields of the desired mono-brominated product.[6][7] Using DMF as a solvent with NBS has been shown to give high levels of para-selectivity.[6]
-
Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess (1.05 to 1.1 equivalents) of the brominating agent can help drive the reaction to completion, but a large excess will promote dibromination.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Efficient Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to destroy excess bromine), ensure a thorough extraction. The product is basic, so washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts. Follow with a brine wash to aid in phase separation and drying.
-
Question 2: I'm observing a significant amount of a dibrominated byproduct in my crude product analysis. How can I prevent this?
Answer: The formation of dibromo- and even tribromo- species is a direct consequence of the high activation of the aniline ring.[1][8] The initial bromination makes the ring slightly less reactive, but it is often still activated enough to react a second time.
-
Causality: The powerful activating nature of the N,N-dimethylamino group strongly directs electrophiles to the ortho and para positions. Once the primary product, this compound, is formed, the remaining ortho position (C6) is still activated and available for a second electrophilic attack, leading to 4,6-dibromo-N,N,3-trimethylaniline. This is especially prevalent with highly reactive brominating agents like Br₂ or when using an excess of the reagent at elevated temperatures.
-
Solutions & Actionable Steps:
-
Employ a Milder Reagent: This is the most effective strategy. Switch from Br₂ to NBS. NBS maintains a very low equilibrium concentration of Br₂, which favors mono-bromination.[7]
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Carefully weigh your reagents.
-
Low Temperature Protocol: Perform the addition of the brominating agent at 0 °C or even lower (-10 °C). Low temperatures decrease the reaction rate, giving the electrophile more time to selectively react with the more activated starting material over the slightly less activated mono-bromo product.
-
Reverse Addition: Consider adding the substrate (N,N,3-trimethylaniline) solution slowly to the brominating agent's solution. This ensures that the brominating agent is always in slight excess locally, but the unreacted starting material is consumed quickly, reducing its time to react again.
-
Question 3: My final product is contaminated with unreacted starting material. How can I ensure the reaction goes to completion and how do I remove the remaining starting material?
Answer: Residual starting material indicates an incomplete reaction. This can be addressed by adjusting reaction parameters and employing an appropriate purification strategy.
-
Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated brominating agent. NBS, for example, can degrade over time if not stored properly (cool, dry, dark conditions).
-
Solutions & Actionable Steps:
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material. The reaction is complete only when the starting material spot is gone or no longer diminishing.
-
Increase Reaction Time/Temperature: If the reaction stalls at low temperatures, allow it to warm to room temperature and stir for several hours. A gentle warming (e.g., to 40 °C) can be a final step if necessary, but this increases the risk of side products.
-
Verify Reagent Quality: Use freshly opened or properly stored NBS. If using Br₂, ensure it has not been contaminated with water.
-
Purification: If a small amount of starting material remains, it can often be separated during purification. This compound is significantly less polar than the starting material on silica gel. Flash column chromatography using a non-polar eluent system (e.g., gradients of ethyl acetate in hexanes) is highly effective at separating the product from the unreacted amine.[9]
-
Question 4: My reaction mixture turned into a dark, tarry mess. What happened and how can I avoid it?
Answer: Formation of tar or dark polymeric material is a sign of oxidative degradation. Anilines are electron-rich and can be susceptible to oxidation, especially under harsh, acidic, or high-temperature conditions.[10]
-
Causality: Elemental bromine (Br₂) is a strong oxidizing agent in addition to being an electrophile.[10] In the presence of trace impurities or at elevated temperatures, it can initiate radical or oxidative side reactions, leading to polymerization and decomposition of the sensitive aniline substrate.
-
Solutions & Actionable Steps:
-
Use a Milder Brominating Agent: Again, NBS is the preferred reagent to avoid such issues. Its primary role is as a source of electrophilic bromine, with less associated oxidative potential compared to bulk Br₂.[11]
-
Maintain Low Temperatures: Strictly control the temperature, especially during the addition of the brominating agent. An uncontrolled exotherm is a primary cause of tar formation.
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which can sometimes contribute to discoloration and degradation.
-
Solvent Purity: Ensure you are using dry, high-purity solvents. Impurities in solvents can sometimes catalyze decomposition pathways.
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism for the bromination of N,N,3-trimethylaniline?
Answer: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[12]
-
Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺ or a highly polarized Brδ⁺).
-
Nucleophilic Attack: The electron-rich π-system of the N,N,3-trimethylaniline ring attacks the electrophilic bromine. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the mixture (e.g., solvent, or the counter-ion of the bromine source) removes a proton from the carbon atom that formed the new C-Br bond.
-
Aromatization: The removal of the proton restores the aromaticity of the ring, yielding the final product, this compound.
Question 2: Why is the 4-bromo isomer the major product?
Answer: The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
-
-N(CH₃)₂ group: The N,N-dimethylamino group is a very strong activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance.[2] This donation strongly stabilizes the sigma complex intermediate when attack occurs at the ortho or para positions.
-
-CH₃ group: The methyl group is a weak activating group and also an ortho, para-director via an inductive effect.
-
Combined Effect: The directing power of the -N(CH₃)₂ group is dominant. The position para to this group (C4) is highly activated. The two positions ortho to it (C2 and C6) are also activated. However, the C4 position is generally favored due to less steric hindrance compared to the C2 position (which is between the two substituents) and the C6 position. Therefore, electrophilic attack preferentially occurs at C4, leading to this compound as the major product.
Question 3: What are the pros and cons of using Br₂ versus NBS as the brominating agent?
Answer: The choice of brominating agent is critical for the success of this synthesis. A comparison is summarized below.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical Form | Dense, corrosive, fuming red-brown liquid | White, crystalline, non-volatile solid |
| Handling | Difficult and hazardous; requires a gas-tight syringe or cannula transfer in a fume hood.[7] | Easy to handle and weigh in the open (though still in a fume hood). |
| Reactivity | Very high; can lead to over-bromination and oxidative side-reactions.[1][5] | Mild; provides a low, steady concentration of Br₂, leading to cleaner reactions.[7][11] |
| Selectivity | Lower; often requires specific solvents like acetic acid to moderate reactivity.[4] | Higher; generally provides better regioselectivity for mono-bromination, especially in polar aprotic solvents.[3][6] |
| Byproducts | Generates stoichiometric HBr, making the reaction mixture highly acidic. | Generates succinimide, which is non-corrosive and easily removed during aqueous workup. |
| Cost | Generally less expensive per mole of bromine. | More expensive than elemental bromine. |
Experimental Protocols & Workflows
Protocol 1: Optimized Synthesis using N-Bromosuccinimide (NBS)
This protocol is designed to maximize yield and minimize the formation of dibrominated impurities.
Materials:
-
N,N,3-trimethylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N,N,3-trimethylaniline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred substrate solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction by TLC (e.g., 10% EtOAc/Hexane) until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted bromine.
-
Add ethyl acetate to dilute the mixture and extract the product. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the solution onto the column.
-
Elute the column with a non-polar solvent system. A good starting point is 2% Ethyl Acetate in Hexane, gradually increasing the polarity to 5-10% Ethyl Acetate if necessary.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain this compound as a solid or oil.
Diagrams of Experimental Workflows
The following diagrams illustrate the key workflows for synthesis and purification.
Caption: High-level workflow for the synthesis of this compound.
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Predict the major products of bromination of the following compou... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Bromination of N,N,3-trimethylaniline
Welcome to the technical support center for the bromination of N,N,3-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has produced a dark, tar-like, intractable sludge. What is the cause and how can I prevent it?
Answer:
This is a classic sign of oxidation and subsequent polymerization of the highly electron-rich aniline substrate. The N,N-dimethylamino group makes the aromatic ring extremely susceptible to oxidation, especially by strong brominating agents like elemental bromine (Br₂).
Causality: The reaction between an N,N-dialkylaniline and an oxidizing agent can lead to the formation of radical cations.[1] These highly reactive intermediates can then couple with other aniline molecules, initiating a polymerization cascade that results in the formation of deeply colored, high-molecular-weight tars. Elemental bromine, particularly in excess or added too quickly, is a potent oxidizing agent and can readily trigger this side reaction.
Troubleshooting Protocol:
-
Switch to a Milder Brominating Agent: The most effective solution is to replace elemental bromine (Br₂) with N-Bromosuccinimide (NBS).[2][3] NBS is a solid, easier-to-handle reagent that provides a low, steady concentration of electrophilic bromine in the reaction mixture, which significantly suppresses oxidation pathways.[2][4]
-
Control the Temperature: Perform the reaction at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Lower temperatures decrease the rate of all reactions, but often disproportionately slow down the undesired oxidation and polymerization side reactions compared to the desired aromatic substitution.
-
Ensure an Inert Atmosphere: While not always necessary with NBS, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which can sometimes contribute to the formation of colored impurities.[1]
-
Slow, Controlled Addition: Add the brominating agent (preferably a solution of NBS in the reaction solvent) dropwise to the solution of N,N,3-trimethylaniline over an extended period. This prevents localized high concentrations of the electrophile, minimizing side reactions.
Q2: My product analysis (NMR/LC-MS) shows multiple bromo-isomers. How can I improve the regioselectivity for the desired 4-bromo product?
Answer:
The formation of multiple isomers is a common challenge due to the powerful activating and directing effects of the N,N-dimethylamino group. The substrate, N,N,3-trimethylaniline, has two activating groups (-NMe₂ and -Me) that are meta to each other. Their directing effects are additive, strongly activating the positions ortho and para to the amino group (positions 2, 4, and 6). While the 4-position (para) is generally favored, competing bromination at the 6-position (ortho) is a significant side reaction.
Causality: Electrophilic aromatic substitution is governed by the stability of the carbocation intermediate (the arenium ion or sigma complex).[5][6] Both ortho and para attacks by the electrophile produce a resonance-stabilized intermediate where the positive charge can be delocalized onto the nitrogen atom, which is a very stabilizing interaction. While the para-product is often favored due to reduced steric hindrance, the ortho-position remains highly reactive.
Strategies for Enhancing Para-Selectivity:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or acetonitrile can sometimes favor the para-product. Some specialized methods have utilized ionic liquids to achieve high para-selectivity in aniline brominations.[7]
-
Bulky Brominating Agents: While less common, employing a bulkier brominating agent can sterically disfavor attack at the more hindered ortho-positions.
-
Protective Group Strategy: The most robust method to control regioselectivity and prevent over-bromination is to temporarily "tame" the activating amino group by converting it to an amide.[8][9]
-
Acetylation: React the N,N,3-trimethylaniline with acetic anhydride. This is not possible for a tertiary amine. For primary or secondary anilines, this would form an N-acetyl group. The lone pair on the nitrogen is then delocalized into the adjacent carbonyl group, making it a less powerful activating group.[8][10] Since N,N,3-trimethylaniline is a tertiary amine, this specific protection strategy is not applicable. For this specific substrate, careful control of reaction conditions is paramount.
-
-
Use of Catalysts: Certain catalysts can promote para-selectivity. For example, copper halides have been used to achieve regioselective halogenation of unprotected anilines.[7][11]
Q3: I've isolated my product, but the yield is low and I see evidence of a di-brominated species in my mass spectrum. What's happening?
Answer:
This is a classic case of over-bromination . The mono-brominated product, 4-bromo-N,N,3-trimethylaniline, is still a highly activated aromatic ring. The electron-donating N,N-dimethylamino group and the methyl group continue to activate the ring, making it susceptible to a second electrophilic attack.
Causality: The first bromine substituent deactivates the ring slightly through its inductive effect, but the activating power of the amino group is so strong that the ring remains highly reactive towards further bromination.[8][12] The most likely position for the second bromination is the 6-position, leading to the formation of 4,6-dibromo-N,N,3-trimethylaniline.
Mitigation Protocol:
-
Strict Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS relative to the aniline). This ensures the aniline is the excess reagent, maximizing its conversion to the mono-bromo product before the product itself can react further.
-
Low Temperature: As with preventing oxidation, maintaining a low temperature (0 °C or below) is crucial. The activation energy for the second bromination is higher than the first, so low temperatures will favor the mono-bromination kinetically.
-
Dilution: Running the reaction at a lower concentration can sometimes help. By keeping the molecules further apart, the probability of the mono-brominated product encountering another molecule of the brominating agent before the reaction is complete is reduced.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to monitor the consumption of the starting material. Quench the reaction immediately upon its disappearance to prevent the formation of the di-brominated product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of?
The three main side reactions are:
-
Over-bromination: The mono-brominated product reacts again to give di- or even tri-brominated products.[8] This is due to the powerful activating nature of the N,N-dimethylamino group.[12]
-
Oxidation: The electron-rich aniline is easily oxidized by the brominating agent, leading to the formation of colored impurities and polymeric tars.[1]
-
Isomer Formation: While the 4-bromo (para) product is major, formation of the 6-bromo (ortho) isomer is a common competing pathway that can complicate purification.
Q2: Which is a better brominating agent for this reaction: Br₂ or NBS?
For highly activated systems like N,N,3-trimethylaniline, N-Bromosuccinimide (NBS) is overwhelmingly the superior choice.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive liquid | Crystalline solid[2][3] |
| Handling | Difficult, requires great care | Easy to weigh and handle[3] |
| Reactivity | Highly reactive, strong oxidant | Milder, more selective brominating agent[4] |
| Mechanism | Direct electrophilic attack | Provides a low, sustained concentration of Br₂/electrophilic bromine[2] |
| Side Reactions | Prone to causing oxidation, tarring, and over-bromination | Significantly reduces oxidation and over-bromination[13][14] |
Q3: How do reaction parameters like temperature and solvent affect the outcome?
-
Temperature: Lowering the temperature is one of the most critical factors for achieving a clean reaction. It slows the rate of all reactions but preferentially disfavors the higher activation energy side reactions like over-bromination and oxidation. A starting temperature of 0 °C is highly recommended.
-
Solvent: The solvent can influence both solubility and regioselectivity.
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): Good general-purpose solvents that dissolve the starting material well and are relatively inert.
-
Acetonitrile (MeCN): A polar aprotic solvent that can also be effective and may influence selectivity.[15]
-
Protic Solvents (e.g., Acetic Acid): Generally avoided. While sometimes used, they can protonate the basic nitrogen of the aniline, forming an anilinium ion. This converts the strongly activating -NMe₂ group into a strongly deactivating and meta-directing -NMe₂H⁺ group, which would shut down the desired reaction.[16][17]
-
Section 3: Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The diagram below illustrates the desired reaction versus the primary side reactions.
Caption: Competing reaction pathways in the bromination of N,N,3-trimethylaniline.
Section 4: Optimized Protocol for Mono-bromination
This protocol is designed to maximize the yield of the 4-bromo product while minimizing side reactions.
Materials:
-
N,N,3-trimethylaniline
-
N-Bromosuccinimide (NBS), recrystallized if it appears yellow[3]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N,N,3-trimethylaniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (0.95–1.0 eq) in anhydrous DCM. Add this solution to the aniline solution dropwise via an addition funnel over 30–60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove succinimide and HBr), water, and finally brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to separate the desired 4-bromo product from any isomeric or di-brominated impurities.
References
- Graham, D. M., & Mesrobian, R. B. (1957). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Chemistry. [Link]
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
- ResearchGate. (n.d.). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide.
- Organic Chemistry Class Notes. (n.d.).
- Zhu, J., & Li, G. (2015).
- MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. [Link]
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]
- Chemistry LibreTexts. (2022). 16.
- OpenStax. (2023). 16.
- Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
- ResearchGate. (2025). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Khan Academy. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE [Video]. YouTube. [Link]
- Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. [Link]
- Chan, T. H., et al. (2010). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
- Ledford, B. (n.d.). Bromination of N,N-Dimethylaniline. Prezi. [Link]
- Khan Academy. (n.d.). Bromination of Aniline [Video]. Khan Academy. [Link]
- Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis. [Link]
- Krivosheeva, A. A., et al. (2022).
- Chegg. (2023).
- Chegg. (2019).
- ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines.
- Suárez-Castillo, O. R., et al. (2011). C-6 regioselective bromination of methyl indolyl-3-acetate.
- Dow Chemical Co. (1990). Para-bromination of ortho-alkyl anilines. U.S.
- Wang, H., et al. (2022). Pd(ii)
- ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.
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- 17. chegg.com [chegg.com]
Technical Support Center: 4-Bromo-N,N,3-trimethylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-N,N,3-trimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical work-up and purification stages of this important intermediate. Here, we move beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure in this synthesis?
The work-up serves to terminate the bromination reaction safely and efficiently, and then to separate the desired this compound from unreacted starting materials, excess reagents, the reaction solvent, and inorganic byproducts. A successful work-up is critical for obtaining a high-purity product suitable for downstream applications.
Q2: Why do I need to "quench" the reaction? What happens if I don't?
Quenching is the process of deactivating any remaining reactive brominating agent (e.g., elemental bromine, Br₂) in the reaction mixture.[1] Bromine is a strong oxidizing agent and highly corrosive.[2][3] Failing to quench it can lead to several issues:
-
Over-bromination: Formation of di- or tri-brominated side products, which complicates purification and reduces the yield of the desired mono-brominated product.[1]
-
Safety Hazards: Elemental bromine is volatile and toxic.[2] Handling it during the extraction process is hazardous.
-
Product Degradation: The oxidative nature of bromine can potentially degrade the aniline product, leading to colored impurities.[4]
Q3: My crude this compound product is a dark oil/solid, not the expected white to light yellow crystals. What happened?
Discoloration in aniline compounds is most commonly caused by air oxidation.[4] Anilines are notoriously susceptible to forming colored impurities upon exposure to air and light. This can be exacerbated by residual acidic impurities or trace metals. While proper storage under an inert atmosphere is crucial for the final product, discoloration in the crude material often points to issues during the work-up, such as incomplete quenching of bromine or prolonged exposure to acidic conditions.[4]
Q4: What is the role of the saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) wash?
The electrophilic aromatic bromination reaction often generates hydrobromic acid (HBr) as a byproduct. Additionally, acidic solvents like acetic acid are sometimes used.[5][6] The basic wash neutralizes these acidic components. This is crucial because:
-
It prevents the protonation of your aniline product (R-NH₂ + H⁺ ⇌ R-NH₃⁺). The resulting ammonium salt has high water solubility and would be lost from the organic layer into the aqueous phase during extraction, severely reducing your yield.
-
It helps to prevent acid-catalyzed side reactions or degradation during solvent removal.
Q5: Why is a final wash with brine (saturated NaCl solution) recommended?
The brine wash serves two main purposes. First, it decreases the solubility of the organic product in the aqueous layer, pushing more of it into the organic phase and improving yield. This is known as "salting out".[7] Second, and more importantly, it helps to break up emulsions and begins the drying process by drawing dissolved water out of the organic layer, reducing the burden on your final drying agent (e.g., Na₂SO₄).[7][8]
Experimental Protocol: Standard Work-up Procedure
This protocol outlines a robust method for the work-up and isolation of crude this compound following its synthesis via electrophilic bromination.
Step 1: Quenching the Reaction
-
Cool the reaction vessel to 0-5 °C in an ice-water bath. This is critical to control any exotherm from the quenching process.[8]
-
Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) dropwise with vigorous stirring.[1][8]
-
Continue the addition until the characteristic reddish-brown color of bromine dissipates and the mixture becomes colorless or pale yellow. This visual cue indicates that all excess bromine has been consumed.[8]
-
Allow the mixture to stir for an additional 10-15 minutes at 0-5 °C to ensure the quench is complete.
Step 2: Phase Separation & Extraction
-
Transfer the quenched reaction mixture to a separatory funnel of appropriate size.
-
If the reaction was performed in a water-miscible solvent like acetic acid or DMF, dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane) and water.[5][9]
-
Add deionized water to the separatory funnel. The volume should be roughly equal to the volume of the organic solvent used for dilution.
-
Stopper the funnel and shake gently at first, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. Drain and collect the lower (aqueous) layer. Note: Be sure to identify the organic and aqueous layers correctly. See the solvent data table below.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent to recover any dissolved product.[10] Combine all organic extracts.
Step 3: Washing the Organic Phase
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid.
-
Next, wash the organic layer with deionized water.[11]
-
Finally, wash the organic layer with saturated aqueous sodium chloride (brine). This will help remove the bulk of the dissolved water and break any minor emulsions.[8]
Step 4: Drying and Isolation
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue is your crude this compound, which can be further purified if necessary.
Visualization of the Work-up Workflow
Caption: General workflow for the work-up of this compound.
Troubleshooting Guide
Issue 1: A Persistent Emulsion Forms During Extraction
An emulsion is a suspension of fine droplets of one liquid within another, preventing the formation of a clean interface between the organic and aqueous layers.[12] This is a very common issue, especially with basic solutions of anilines.[7][13]
Immediate Actions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[13]
-
"Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and swirl gently. This increases the ionic strength and density of the aqueous layer, forcing the layers apart.[7][14]
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously. This minimizes the mechanical energy that creates emulsions.[7]
-
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the droplets forming the emulsion.[14]
Preventative Measures for Future Experiments:
-
Before the work-up, consider removing the reaction solvent by rotary evaporation and then re-dissolving the residue in your extraction solvent.[14]
-
Minimize vigorous shaking during the extraction steps, especially after the basic wash.
Visualization of Emulsion Troubleshooting
Caption: Decision tree for troubleshooting emulsion formation during extraction.
Issue 2: The Reaction is Still Yellow/Brown After Adding the Quenching Agent.
A persistent yellow or brown color indicates the presence of unreacted bromine.[8]
-
Potential Cause: Insufficient quenching agent was added.
-
Recommended Solution: Continue to add the quenching solution dropwise while monitoring the color. Be mindful that the quench can be exothermic.[8] If a large excess of quencher has been added with no effect, your quenching solution may have degraded. Prepare a fresh solution of sodium thiosulfate or sulfite.[8]
Issue 3: A Fine White/Yellow Precipitate Forms After Quenching with Sodium Thiosulfate.
-
Potential Cause: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine precipitate.[8] This can complicate filtration and extraction.
-
Recommended Solution:
-
To Remove: The sulfur precipitate can often be removed by filtering the mixture through a pad of Celite® before proceeding with the extraction.
-
To Prevent: Use sodium sulfite (Na₂SO₃) as an alternative quenching agent, as it does not form sulfur. Alternatively, neutralize the reaction mixture with a base before or during the quench with sodium thiosulfate.[8]
-
Issue 4: Low Product Yield After Work-up.
-
Potential Cause 1: Incomplete extraction of the product.
-
Solution: Ensure you are performing multiple extractions (at least 3) of the aqueous layer, as the product will have some water solubility.
-
Potential Cause 2: Loss of product into the aqueous phase as an ammonium salt.
-
Solution: Confirm that the aqueous layer is basic (pH > 8) after the sodium bicarbonate wash using pH paper. If it is not sufficiently basic, the protonated aniline will remain in the water layer. Add more base if necessary.
-
Potential Cause 3: Incorrectly identifying the aqueous and organic layers.
-
Solution: If you are unsure which layer is which, add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[13] Refer to the solvent density table below.
Data & Reference Tables
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Miscibility with Water | Position in Separatory Funnel |
| Dichloromethane (DCM) | 1.33 | Immiscible | Bottom Layer |
| Chloroform | 1.49 | Immiscible | Bottom Layer |
| Diethyl Ether | 0.71 | Immiscible | Top Layer |
| Ethyl Acetate | 0.90 | Immiscible | Top Layer |
| Hexanes | ~0.66 | Immiscible | Top Layer |
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- Lawson, G. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- University of York, Department of Chemistry. Problems with extractions.
- Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
- Krishna Mohan, S. V., et al. (2008). Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Letters in Organic Chemistry.
- The Student Room. (2007). quenching? organic lab.
- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
- National Center for Biotechnology Information. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central.
- Haj-Ali, A., & El-Rjoob, A.-W. O. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed.
- Reddit. (2014). Purify and dry aniline? : r/chemistry.
- Reddit. (2015). bromination? : r/chemistry.
- Organic Syntheses. Procedure for (E)-2,3-dibromobut-2-enoic acid.
- Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions.
- Sharma, R. K., et al. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education.
- PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline.
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?
- Google Patents. (2016). CN105732395A - Method for preparing compound bromination N, N, N trimethyl aniline.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry.
- PubChemLite. This compound (C9H12BrN).
- Common Organic Chemistry. Bromination - Common Conditions.
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
- AMI Scientific. This compound TCI Analytical reagent.
- ResearchGate. (2021). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.
- Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
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Technical Support Center: Stability of 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support guide for 4-Bromo-N,N,3-trimethylaniline (CAS 50638-50-1).[1] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic amine building block in their synthetic workflows. Understanding the stability of this reagent is paramount for achieving reproducible results, maximizing yields, and preventing the formation of unwanted byproducts. This guide provides in-depth answers to common questions and robust troubleshooting strategies based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability and purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It is classified as light-sensitive and air-sensitive. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial or a container protected from light is strongly recommended to prevent oxidative and photodegradation.[3]
Q2: How sensitive is this compound to air and light?
A2: Like many substituted anilines, this compound is susceptible to oxidation upon prolonged exposure to air, often leading to discoloration (from white/light yellow to brown or dark purple) and the formation of complex oligomeric or polymeric impurities.[5] The N,N-dimethylamino group can be particularly prone to oxidation.[6] Photodegradation can also occur, where UV light exposure can lead to decomposition, potentially forming aniline by-products.[3]
Q3: What are the primary degradation pathways I should be aware of?
A3: The main degradation pathways include:
-
Oxidation: The tertiary amine functionality can be oxidized to form an N-oxide, or more complex radical-mediated reactions can occur, leading to colored impurities.[6][7]
-
Hydrodebromination: Under certain reductive conditions, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., trace water, solvent), the bromine atom can be replaced by a hydrogen atom, yielding N,N,3-trimethylaniline.
-
Photodecomposition: Exposure to UV light can cleave bonds and lead to a mixture of byproducts.[3]
Q4: Can I use strong bases like n-BuLi or LDA with this compound?
A4: Extreme caution is advised. While the primary goal might be ortho-lithiation directed by the dimethylamino group, competing reactions are highly probable. These include:
-
Halogen-Metal Exchange: The bromine atom can readily undergo exchange with strong organolithium bases, which is often faster than deprotonation, especially at low temperatures.
-
Benzylic Deprotonation: The methyl group on the aromatic ring is acidic and can be deprotonated by strong bases. The outcome will be highly dependent on the specific base, solvent, and temperature conditions.
Section 2: Troubleshooting Guide for Common Synthetic Issues
This section provides a structured approach to diagnosing and solving problems encountered during reactions involving this compound.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are fundamental for functionalizing aryl halides.[8][9] However, N,N-dimethylanilines can present unique challenges.
Possible Causes & Solutions:
-
Cause A: Poor Quality Starting Material
-
Diagnosis: The starting material appears discolored (tan, brown, or darker) instead of white to light yellow.[10] A preliminary ¹H NMR may show broad signals or unidentifiable peaks.
-
Why it Happens: Oxidized impurities or residual acids from synthesis can poison the palladium catalyst or interfere with the catalytic cycle.
-
Solution: Purify the this compound before use. See Protocol 1 for a detailed column chromatography procedure.
-
-
Cause B: Catalyst Inhibition by the Dimethylamino Group
-
Diagnosis: The reaction stalls, or a complex mixture of products is observed. This is common when using electron-rich palladium catalysts.
-
Why it Happens: The lone pair on the nitrogen of the dimethylamino group can coordinate to the palladium center, inhibiting the binding of other necessary reactants and disrupting the catalytic cycle.[11]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can sterically disfavor the coordination of the aniline nitrogen.
-
Protecting Group Strategy: In challenging cases, consider protecting the amine functionality. Silyl groups, for instance, can enhance stability and solubility while mitigating catalyst inhibition.[12]
-
-
-
Cause C: Hydrodebromination (Side Reaction)
-
Diagnosis: Mass spectrometry of the crude reaction mixture shows a significant peak corresponding to the mass of N,N,3-trimethylaniline (the debrominated product).
-
Why it Happens: This side reaction is often promoted by palladium catalysts in the presence of a hydrogen donor. The base (e.g., carbonates, phosphates) in conjunction with trace water or certain solvents (like ethanol) can facilitate this pathway.
-
Solution:
-
Troubleshooting Workflow: Palladium-Catalyzed Cross-Coupling
The following diagram outlines a logical workflow for troubleshooting failed or low-yielding cross-coupling reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
Section 3: Key Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a standard procedure for purifying the title compound by silica gel column chromatography, a technique mentioned in related syntheses.[15]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc) - all chromatography grade
-
Glass column, flasks, and thin-layer chromatography (TLC) plates
Procedure:
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in 100% hexanes. Pour this into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 98:2 Hexanes:EtOAc. The compound is relatively non-polar, so a low concentration of the more polar solvent is required.
-
Monitor by TLC: Collect fractions and monitor the separation using TLC. Visualize spots under a UV lamp (254 nm). The desired product should appear as a single spot.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent. Confirm purity by ¹H NMR and/or GC-MS analysis.
Protocol 2: General Stability Test Under Reaction Conditions
This protocol allows you to test the stability of the compound under your proposed reaction conditions (base, solvent, temperature) before committing the full scale of your valuable materials.
Procedure:
-
Set up a Control Vial: To a small vial, add this compound (e.g., 20 mg), your chosen solvent (e.g., 1 mL of Toluene), base (e.g., K₃PO₄), and a stir bar.
-
Exclude Catalyst: Crucially, do not add the palladium catalyst or the coupling partner at this stage.
-
Mimic Reaction Conditions: Stir the mixture under an inert atmosphere at your intended reaction temperature for a set period (e.g., 2-4 hours).
-
Analysis: After the time has elapsed, cool the mixture, quench if necessary, and extract the organic components. Analyze the sample by TLC or LC-MS.
-
Interpretation:
-
Single Spot/Peak: If you observe only the starting material, it is likely stable under these conditions.
-
Multiple Spots/Peaks: The appearance of new spots or peaks indicates degradation. This allows you to identify issues with the base, solvent, or temperature before a full-scale reaction.
-
Section 4: Data Summary
The stability of substituted anilines is influenced by various factors. While specific quantitative data for this compound is not extensively published, the following table summarizes general stability considerations based on the known chemistry of related compounds.
| Condition | Effect on Stability | Recommendation/Notes |
| High Temperature | Can accelerate decomposition.[3] | Use the lowest effective temperature for reactions. Avoid prolonged heating. |
| Strong Acids | Protonation of the amine can occur, deactivating it for some reactions. | Use non-acidic conditions where possible. Friedel-Crafts reactions are generally incompatible.[11] |
| Strong Bases | Risk of halogen-metal exchange or deprotonation. | Use milder inorganic bases (e.g., K₂CO₃, K₃PO₄) for cross-coupling.[13] |
| Oxidizing Agents | Highly susceptible to oxidation (e.g., by peroxides, ozone, or air).[6][16] | Degas solvents and run reactions under an inert atmosphere (N₂ or Ar). |
| UV Light | Can cause photodegradation.[3] | Protect reaction vessels from direct light by wrapping them in aluminum foil. |
References
- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.
- Zylstra, G. J., et al. (1994). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 60(7), 2310-2317.
- Sciencelab.com. (n.d.). Material Safety Data Sheet: 2-Bromoaniline.
- Kerr, W. J., et al. (2018). Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions. Organic Letters, 20(17), 5454-5458.
- Li, X., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Applied Microbiology, 103(4), 833-839.
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.
- ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding....
- ResearchGate. (n.d.). Bacterial degradation of aniline.
- Graham, D. M., & Mesrobian, R. B. (1963). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Chemistry, 41(12), 2938-2946.
- Arslan, I., & Balcioglu, I. A. (1999). The degradation products of aniline in the solutions with ozone and kinetic investigations. Journal of Environmental Science and Health, Part A, 34(9), 1835-1851.
- Khan, K. M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605.
- Chemistry Stack Exchange. (2016). Making N,N-dimethylaniline from aniline.
- Roy, R. B., & Swan, G. A. (1966). New Products of the Reaction of NN-Dimethylaniline with Benzoyl Peroxide. Chemical Communications (London), (13), 427-428.
- MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction....
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
- ChemSupply Australia. (n.d.). This compound >98.0%.
- ResearchGate. (2021). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline....
- Beilstein-Institut. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49.
- PubChem. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline.
- PubChemLite. (n.d.). This compound (C9H12BrN).
- LabSolutions. (n.d.). This compound.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. This compound | CymitQuimica [cymitquimica.com]
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- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 16. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for palladium-catalyzed cross-coupling reactions involving 4-bromo-N,N,3-trimethylaniline. This substrate, characterized by its electron-rich nature due to the dimethylamino and methyl groups, presents unique challenges, primarily in the oxidative addition step of the catalytic cycle. This resource is designed to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound shows very low or no conversion. What are the most likely causes and how do I fix it?
A1: Low or no yield with this substrate is a common problem and almost always points to an issue with the oxidative addition step, which is often rate-limiting for electron-rich aryl halides.[1] The increased electron density on the aromatic ring strengthens the carbon-bromine bond, making it resistant to cleavage by the palladium(0) catalyst.
Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst System: Standard, less electron-rich catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this type of substrate.[1] You need a more active catalyst system designed for challenging couplings.
-
Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands. These "Buchwald-type" biaryl phosphine ligands are the industry standard for promoting oxidative addition with unreactive aryl halides.[1] Excellent starting points include XPhos , SPhos , or tBuXPhos .[1][2]
-
Consider N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes capable of activating stubborn C-Br bonds.[1][3] An IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) based catalyst system is a robust alternative.
-
-
Verify Reagent Purity and Integrity:
-
Coupling Partners: Boronic acids (for Suzuki coupling) can degrade over time, leading to protodeboronation.[1] Ensure your coupling partner is pure and, if necessary, use a freshly opened bottle or repurify.
-
Solvents and Bases: Ensure all solvents are anhydrous and reagents are handled under an inert atmosphere.[1][4] While some Suzuki reactions benefit from a small amount of water, excess water can promote side reactions.[1]
-
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents have been properly degassed.[1]
Issue 2: Significant Side Product Formation
Q2: My main product is contaminated with N,N,3-trimethylaniline (hydrodehalogenation) and/or a biaryl homocoupled product. What causes these side reactions?
A2: These are two distinct side reactions with different causes:
-
Hydrodehalogenation (Loss of Bromine): This side reaction becomes a significant problem with highly active catalysts and electron-rich aryl halides.[4] The catalyst can react with trace hydrogen sources in the reaction mixture.
-
Solution: Carefully select your catalyst system. If hydrodehalogenation is severe, consider a slightly less active ligand. Also, ensure your base or solvent is not an inadvertent hydrogen donor.
-
-
Homocoupling (e.g., Biaryl Product from Boronic Acid): This is a frequent issue in Suzuki-Miyaura reactions and is typically caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
Issue 3: Catalyst Decomposition
Q3: My reaction mixture turns black and a precipitate forms shortly after heating. What is happening?
A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[6] This indicates that your ligand is not effectively stabilizing the palladium nanoparticles, or the reaction conditions are too harsh.
-
Check Ligand Stability: The phosphine ligand itself might be degrading at the reaction temperature. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC), which forms very stable bonds to palladium.[6]
-
Lower the Temperature: High temperatures accelerate catalyst decomposition.[6] Determine the lowest effective temperature for your reaction. It is better to run the reaction for a longer time at a lower temperature (e.g., 80 °C) than to force it at a high temperature (e.g., >110 °C) where it dies quickly.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are designed for stability and to ensure clean, quantitative generation of the active Pd(0) species.[7] They often outperform systems generated in situ from a Pd(II) salt like Pd(OAc)₂.
Catalyst & Condition Selection FAQs
Q4: What is the best general-purpose catalyst system for a Suzuki-Miyaura coupling with this compound?
A4: For a robust and reliable starting point, a combination of a modern palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand is highly recommended.
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 | Air- and moisture-stable precatalysts that ensure reliable generation of the active LPd(0) species. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that excel at promoting the difficult oxidative addition step with electron-rich aryl bromides.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are highly effective in activating the boronic acid for transmetalation.[1][8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) | Aprotic solvents are standard. A small amount of water often accelerates the reaction.[1] |
| Temperature | 80-100 °C | Sufficient to promote the reaction without causing rapid catalyst decomposition. |
Q5: How should I approach catalyst selection for a Buchwald-Hartwig amination with this substrate?
A5: The Buchwald-Hartwig amination also requires a highly active catalyst system. The choice of base is particularly critical in this reaction.
-
Catalyst System: Similar to the Suzuki coupling, bulky biaryl phosphine ligands are excellent choices. Ligands like t-BuXPhos or XPhos are well-suited for this transformation.[2]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[2] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[9]
-
Solvent: Toluene is the most frequently used and reliable solvent for Buchwald-Hartwig aminations.[2][10] 1,4-Dioxane is also a viable option.[2]
Q6: What are the key considerations for a Sonogashira coupling with this compound?
A6: The Sonogashira coupling is generally more tolerant of substrate electronics but still benefits from careful optimization. The key decision is whether to use a copper co-catalyst.
-
Traditional (Copper-Cocatalyzed): The classic system uses a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) iodide (CuI) co-catalyst and an amine base (e.g., triethylamine or diisopropylamine) which also acts as the solvent.[11][12]
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Modern copper-free conditions often employ more specialized palladium/ligand systems. For an electron-rich bromide, a system like Pd(PhCN)₂Cl₂/P(t-Bu)₃ can be effective at room temperature.[12]
-
Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[11] The solvent is typically THF or DMF.[11]
Visualizing the Process
The Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Note: This is a starting point and may require optimization.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane containing ~10% water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium precatalyst, and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
- WordPress. (2025).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Support.
- National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Cross-Coupling Reactions Guide. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support center for navigating the chemistry of 4-Bromo-N,N,3-trimethylaniline. As a substituted aniline, its reactivity is a delicate interplay between the electronic properties of its substituents—the electron-donating dimethylamino and methyl groups, and the deactivating but synthetically versatile bromo group. The choice of solvent is not merely an environmental factor; it is a critical parameter that dictates reaction pathways, influences rates, and determines the success or failure of your synthesis.
This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. We will move from foundational principles to specific troubleshooting scenarios for the most common transformations involving this substrate: palladium-catalyzed cross-coupling reactions.
Core Concepts: How Solvents Dictate Reactivity
The solvent's role extends far beyond simply dissolving reactants. It can influence the reaction mechanism by stabilizing transition states and intermediates, modulating catalyst activity, and affecting the solubility and reactivity of bases.[1][2][3] For this compound, three solvent properties are paramount:
-
Polarity: The ability of a solvent to stabilize charged or polar species.
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, Acetonitrile): These solvents possess large dipole moments and are excellent at solvating cations.[4] They are workhorses for many cross-coupling reactions as they can stabilize charged intermediates in the catalytic cycle without deactivating nucleophiles through hydrogen bonding.[5][6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors.[4] While their high polarity can be beneficial, their ability to hydrogen bond can sometimes hinder reactions by solvating and deactivating anionic nucleophiles or catalyst complexes.[6] However, in many Suzuki couplings, water is a crucial co-solvent for dissolving inorganic bases.[7][8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally preferred for reactions where charged intermediates are less significant. Toluene is a very common and effective solvent for Buchwald-Hartwig aminations.[9]
-
-
Proticity: The ability of a solvent to act as a proton (H+) donor. As mentioned, protic solvents can form hydrogen bonds. The N,N,3-trimethylaniline moiety has a basic nitrogen atom that can be protonated or involved in hydrogen bonding, potentially altering its nucleophilicity and reactivity.[10][11] Protic solvents can significantly slow down or inhibit reactions that rely on strong, non-stabilized bases or nucleophiles.
-
Coordinating Ability: Some solvents, like THF or Dioxane, can act as weak ligands, coordinating to the metal center in catalytic reactions. This can influence the stability and reactivity of the active catalyst.
Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this compound. Success hinges on a finely tuned system of catalyst, ligand, base, and solvent.
Question 1: My Suzuki-Miyaura coupling is sluggish or has failed entirely. Could the solvent be the problem?
Answer: Absolutely. This is one of the most common failure points. The Suzuki-Miyaura reaction's catalytic cycle involves multiple steps where the solvent plays a critical role.
Troubleshooting Steps & Causality:
-
Check Your Base Solubility: The most frequent issue is poor solubility of the inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). If the base is not at least partially dissolved, the crucial transmetalation step will be exceedingly slow.
-
Solution: Most Suzuki reactions benefit from a biphasic solvent system. Polar aprotic solvents like Dioxane, THF, or DMF are used to dissolve the aryl halide and boronic acid/ester, while water is added as a co-solvent (typically 10-20% by volume) to dissolve the inorganic base.[7][12] This creates a large interface for the reaction to occur. If you are using a purely organic system, consider switching to one with an aqueous component.
-
-
Assess Solvent Polarity: The reaction involves polar and charged intermediates. A solvent with insufficient polarity may not adequately stabilize these species, leading to a slow reaction.
-
Consider Catalyst Deactivation: In some cases, the solvent can influence catalyst stability.
-
Solution: While less common, if you suspect catalyst decomposition, ensure your solvents are properly degassed to remove oxygen. Some researchers find that ethereal solvents like Dioxane or 2-MeTHF provide a good balance of polarity and catalyst stability.[13]
-
Diagram: Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.
Question 2: Why is my Buchwald-Hartwig amination giving low yields with this compound?
Answer: The Buchwald-Hartwig amination is highly sensitive to solvent choice, especially concerning polarity and coordinating effects. Unlike the Suzuki reaction, this coupling often performs best in nonpolar or weakly polar, aprotic solvents.
Troubleshooting Steps & Causality:
-
Avoid Overly Polar Solvents: Highly polar aprotic solvents like DMF or DMSO can sometimes inhibit the reaction, potentially by competing for coordination sites on the palladium catalyst or leading to catalyst decomposition pathways.
-
Solution: The most robust and widely used solvents for Buchwald-Hartwig aminations are Toluene and 1,4-Dioxane .[9][14] If you are using a more polar solvent, switching to toluene is the first and most critical troubleshooting step. The use of ether-based solvents like TMO (2,2,5,5-Tetramethyloxolane) has also been shown to be effective, sometimes outperforming toluene.[15]
-
-
Ensure Anhydrous Conditions: The strong bases used (e.g., NaOt-Bu, LHMDS) are highly sensitive to moisture. Protic impurities can quench the base and inhibit the reaction.
-
Solution: Use anhydrous solvents. While many high-quality solvents are sold anhydrous, it is good practice to ensure they are stored properly over molecular sieves.
-
-
Consider the Base-Solvent Combination: The choice of base and solvent are intrinsically linked.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common base and works exceptionally well in Toluene or Dioxane .[9] If using a weaker carbonate base like Cs₂CO₃, a slightly more polar solvent or higher temperatures may be required, and TMO has been shown to be particularly effective with this base.[15]
-
Experimental Protocols
These protocols are starting points and should be optimized for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system (Dioxane and Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reactants:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.2 - 1.4 equiv)
-
Solvent (e.g., Anhydrous Toluene)
Procedure:
-
To an oven-dried reaction vessel inside a glovebox (or using Schlenk technique), add the base, palladium precatalyst, and ligand.
-
Add the this compound and anhydrous toluene.
-
Finally, add the amine nucleophile.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table: Solvent Selection Guide
| Reaction Type | Recommended Solvents | Polarity/Proticity | Typical Bases | Key Considerations & Rationale |
| Suzuki-Miyaura Coupling | Dioxane/H₂O, THF/H₂O, DMF/H₂O | Polar Aprotic / Protic (Biphasic) | K₂CO₃, K₃PO₄, Cs₂CO₃ | The aqueous phase is critical for dissolving the inorganic base, facilitating the formation of the active boronate species.[7][12] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, 2-MeTHF, TMO | Nonpolar / Weakly Polar Aprotic | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Avoids competitive coordination with the catalyst and provides a stable environment for the reaction. Toluene is the most common choice.[9][15] |
| Heck / Sonogashira Coupling | Acetonitrile, DMF, Toluene | Polar Aprotic or Nonpolar Aprotic | Et₃N, DIPEA | Solvent choice depends on the specific catalyst system and substrates, but polar aprotic solvents often perform well. |
| Nucleophilic Aromatic Sub. (SNAr) | DMSO, DMF, NMP | Polar Aprotic | Strong bases (e.g., NaH, K₂CO₃) | Requires highly polar aprotic solvents to stabilize the negatively charged Meisenheimer intermediate. Note: SNAr is disfavored for this electron-rich substrate.[16][17] |
Diagram: Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: Solvent facilitates base dissolution and stabilizes intermediates.
References
- Vertex AI Search. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- PMC - NIH. (2023).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- PMC. (2024).
- Reddit. (2020). Effect of substituents on aniline's hydrogen bond.
- PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO)
- ResearchGate. (2025).
- Wikipedia. (n.d.). Solvent.
- SciSpace. (1961). Role of solvent in chemical reactions.
- ResearchGate. (2025).
- Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
- Infoscience. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- SciSpace. (1961). Role of solvent in chemical reactions.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Role of solvent in chemical reactions (1961) | I. M. Mathai | 12 Citations [scispace.com]
- 4. Solvent - Wikipedia [en.wikipedia.org]
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- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-Bromo-N,N,3-trimethylaniline
Welcome to the technical support center for the purification of 4-Bromo-N,N,3-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to ensure you achieve the desired purity for your downstream applications.
Compound of Interest
| Property | Value |
| Compound Name | This compound |
| Synonyms | 4-Bromo-N,N-dimethyl-m-toluidine[1][2] |
| CAS Number | 50638-50-1[3] |
| Molecular Formula | C₉H₁₂BrN[3] |
| Molecular Weight | 214.11 g/mol [3] |
| Appearance | White to light yellow powder or crystal[2][4] |
| Melting Point | 54 °C[1] |
| Boiling Point | 148 °C at 17 mmHg[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, oily, or discolored solid. What are the likely impurities, and which purification method is most suitable?
A: Discoloration and a non-crystalline form are common issues when handling aromatic amines like this compound. These often point to specific impurities that can be addressed with the right purification strategy.
Common Impurities:
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities. This is often the primary cause of dark coloration.[5][6]
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials such as m-toluidine or N,N,3-trimethylaniline.
-
Over-alkylation or Isomeric Byproducts: If the synthesis involves N-alkylation, there's a possibility of over-alkylation.[7] During bromination, the formation of isomeric bromo-toluidines is also possible.
-
Inorganic Salts: Residues from bases (e.g., K₂CO₃, NaOH) or acids used during the synthesis and workup can be present.[5]
-
Residual Solvents: Solvents from the reaction or extraction steps may be trapped in the crude product.
Choosing a Purification Method:
The best purification technique depends on the nature and quantity of the impurities. The following decision tree can help guide your choice:
Caption: Decision workflow for selecting a purification method.
Q2: I'm performing flash column chromatography, but I'm getting poor separation or tailing of my product. How can I optimize this?
A: This is a frequent challenge with basic amines on standard silica gel due to the acidic nature of silica.[8]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Strong Adsorption to Acidic Silica | Add a small amount of a competing amine, like triethylamine (TEA) or pyridine (typically 0.5-2%), to your eluent.[8][9] | The added amine neutralizes the acidic silanol groups on the silica surface, preventing the basic this compound from strongly adsorbing and tailing.[9] |
| Incorrect Solvent System | Optimize your eluent system using TLC. Aim for a product Rf value of 0.25-0.35 for the best separation.[5] Start with a non-polar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. | A well-chosen mobile phase ensures a proper partition coefficient between the stationary and mobile phases, allowing for effective separation of compounds with different polarities. |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude product.[5] | Overloading the column saturates the stationary phase, leading to broad bands and poor separation as the components are not able to properly interact with the silica. |
| Co-elution with a Similar Polarity Impurity | If an impurity has a very similar polarity, consider using a different stationary phase like neutral alumina or an amine-functionalized silica column.[8][9] | Changing the stationary phase alters the separation mechanism. Alumina is less acidic than silica, and amine-functionalized silica provides a basic surface, both of which can improve the chromatography of basic compounds.[8] |
Q3: I'm considering vacuum distillation, but I'm concerned about thermal decomposition. What are the best practices?
A: Vacuum distillation is an excellent method for purifying anilines, especially for removing non-volatile polymeric impurities.[6] The key is to lower the boiling point to a temperature where the compound is stable.
Best Practices for Vacuum Distillation:
-
Use a High-Quality Vacuum: A good vacuum is essential. For this compound, a pressure of 17 mmHg lowers the boiling point to 148 °C.[1] A lower pressure will further reduce the required temperature.
-
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation at high temperatures.[10]
-
Controlled Heating: Use a heating mantle with a stirrer for even heating. Avoid localized overheating which can cause decomposition. Do not heat the distillation flask above 160-170 °C to minimize the risk of degradation.[5]
-
Efficient Condenser: Ensure your condenser has a good flow of cold water to efficiently condense the product vapors.
Caption: Workflow for safe and effective vacuum distillation.
Q4: I've tried recrystallization, but my recovery is low, or the product is still discolored. What can I do?
A: Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on the choice of solvent and proper technique.
Troubleshooting Recrystallization:
| Problem | Possible Cause & Solution |
| Low Recovery | Solvent is too good: The compound is too soluble in the chosen solvent, even when cold. Try a solvent in which the compound is less soluble, or use a mixed-solvent system. For bromo-anilines, diluted ethanol is a common choice.[11] Too much solvent was used: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Still Discolored | Colored impurities are co-crystallizing: Try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities. Oxidation during the process: As with other methods, minimizing exposure to air, especially when hot, can prevent discoloration. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound: If the compound melts before it dissolves, it may "oil out." In this case, use a lower-boiling point solvent. The solution is supersaturated: Try adding a seed crystal or scratching the inside of the flask to induce crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the purification of approximately 1.0 g of crude this compound.
-
TLC Analysis: Determine the optimal solvent system. A good starting point is Hexanes:Ethyl Acetate (95:5) with 1% triethylamine.[5]
-
Column Preparation (Wet-Packing):
-
Secure a glass column vertically and add a small cotton or glass wool plug at the bottom.
-
Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~50 g) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack, draining the excess solvent until it is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product (~1.0 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial solvent system.
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexanes, and water). A good solvent will dissolve the compound when hot but not when cold. Diluted ethanol is a good starting point.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry.
- LabSolutions. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline.
- Vedantu. (n.d.). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.
- askIITians. (2025). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro.
- PrepChem.com. (n.d.). Preparation of 4-bromoaniline.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Allen. (n.d.). Aniline is usually purified by.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 209-214.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Texium. (2020, June 3). Vacuum Distillation of Aniline.
- ResearchGate. (2020, January 7). How to distil the liquid form of aniline monomer?
- Vibzz Lab. (2022, March 16). Tribromoaniline : Synthesis [Video]. YouTube.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Fischer, K., & Re R. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
- Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis: Key Reactions of 4-Bromo-N,N-bis(trimethylsilyl)aniline.
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
- ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?
- Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?
- ChemSupply Australia. (n.d.). This compound >98.0%.
- PubChem. (n.d.). 4-Bromo-3-methylaniline.
- PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.
Sources
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- 11. prepchem.com [prepchem.com]
Technical Support Center: Recrystallization of 4-bromo-N,N-dimethylaniline
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of 4-bromo-N,N-dimethylaniline via recrystallization. This document is designed for researchers, chemists, and drug development professionals who use this critical intermediate and require a reliable method for achieving high purity. As an essential building block in the synthesis of dyes and pharmaceuticals, the purity of 4-bromo-N,N-dimethylaniline is paramount for ensuring downstream reaction efficiency and final product quality.[1][2]
This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to provide you with the scientific rationale behind each step, enabling you to adapt and optimize the procedure for your specific experimental context.
Section 1: Core Physicochemical Properties
A thorough understanding of the physical properties of 4-bromo-N,N-dimethylaniline is the foundation of a successful recrystallization. These characteristics dictate solvent choice, temperature parameters, and potential challenges.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1][3] |
| Molecular Weight | 200.08 g/mol | [2][3][4] |
| Appearance | White to off-white/gray crystalline solid or powder. | [1][5][6][7] |
| Melting Point | 52 - 56 °C | [3][4][6][8] |
| Boiling Point | 264 °C (at 760 mmHg) | [1][3][4][8] |
| Solubility Profile | Insoluble in water; Soluble in ethanol, methanol, and chloroform. | [4][5][9][10] |
Section 2: Standard Recrystallization Protocol
This protocol outlines a robust method for the purification of 4-bromo-N,N-dimethylaniline, using ethanol as the primary solvent. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of 4-bromo-N,N-dimethylaniline.
Step-by-Step Methodology
-
Solvent Selection: Ethanol is a common and effective choice for this compound.[9] It aligns with the primary principle of recrystallization: the solute should be highly soluble at high temperatures and poorly soluble at low temperatures.[11]
-
Dissolution: Place the crude 4-bromo-N,N-dimethylaniline in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point. Add the hot solvent to the flask in small portions, swirling after each addition, until the solid just dissolves.
-
Expert Insight: Using the minimum amount of boiling solvent is critical. Adding too much solvent will result in a lower, or even no, yield of crystals upon cooling because the solution will not become sufficiently saturated.[12]
-
-
Decolorization (Optional): If the hot solution has a noticeable color (e.g., yellow or brown), this indicates the presence of colored impurities. Remove the flask from the heat source and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the solution. Swirl and reheat the mixture to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[13] Adding it to a boiling solution can cause violent bumping; therefore, slight cooling before its addition is a crucial safety step.
-
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, they must be removed while the solution is still hot to prevent premature crystallization of the product. Use a pre-heated funnel (stemless or short-stemmed) and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[14]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the now cold solvent.[14]
-
Isolation and Rinsing: Collect the crystals by vacuum filtration using a Büchner funnel. Rinse the crystals with a minimal amount of ice-cold ethanol to wash away any residual soluble impurities clinging to the crystal surfaces.
-
Trustworthiness: Using ice-cold solvent for rinsing is a self-validating step. Warm solvent would redissolve a significant portion of your purified product, drastically reducing the yield.[12]
-
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and let them air dry completely. The purity of the final product can be assessed by its melting point; a sharp melting point range close to the literature value indicates high purity.[11]
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of 4-bromo-N,N-dimethylaniline in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Q1: My 4-bromo-N,N-dimethylaniline is separating as an oil ("oiling out") instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[15] This typically occurs when the melting point of the solute (in this case, ~55°C) is lower than the temperature of the solution when it becomes supersaturated.[16][17] The oil is essentially molten, impure product. This is detrimental to purification because impurities are often more soluble in the oil than in the solvent, leading to a poorly purified final solid.[18][19]
-
Solution 1: Reduce Supersaturation. The most common cause is that the solution is too concentrated or was cooled too quickly. Reheat the mixture until the oil redissolves, add a small amount (5-10% more) of hot solvent to decrease the saturation point, and then cool the solution much more slowly.[16][20] Insulating the flask by placing it on a cork ring or wooden block can promote slower cooling.
-
Solution 2: Use a Seed Crystal. If you have a small crystal of pure product, add it to the solution after it has cooled slightly but before oiling out occurs. The seed crystal provides a nucleation site, encouraging the ordered growth of a crystal lattice rather than liquid phase separation.[15][16]
-
Solution 3: Re-evaluate Your Solvent. If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a solvent with a slightly lower boiling point.
Q2: I have a very poor yield of crystals after recrystallization. What are the most likely causes?
A2: A low yield is a frustrating but correctable issue. The primary goal is to maximize recovery without sacrificing purity.
-
Cause 1: Excessive Solvent. This is the most frequent error.[20] If too much hot solvent is used to dissolve the crude solid, the solution may never become saturated upon cooling, leaving a large amount of your product in the filtrate (mother liquor).[16] If you still have the filtrate, you can try boiling off some of the solvent and attempting the cooling process again.
-
Cause 2: Incomplete Cooling. Ensure you have allowed sufficient time for cooling, first to room temperature and then in an ice bath. The solubility of 4-bromo-N,N-dimethylaniline in ethanol, while low when cold, is not zero. Maximizing the cooling time maximizes the amount of product that precipitates.
-
Cause 3: Improper Rinsing. Rinsing the collected crystals with solvent that is not ice-cold, or using too large a volume of rinsing solvent, will dissolve and wash away a portion of your purified product.[12] Always use a minimal amount of ice-cold solvent for this step.
Q3: My final product is still colored, even after recrystallization. How can I obtain a pure white solid?
A3: A persistent color indicates that colored impurities have been co-precipitated with your product.
-
Solution: Use Activated Charcoal. The most effective way to remove colored impurities is with activated charcoal.[13] If your final product is colored, you may need to repeat the recrystallization, this time including the optional decolorization step described in the protocol. Be judicious with the amount of charcoal; an excessive amount can adsorb your desired product, leading to a lower yield.[16]
Q4: No crystals are forming at all, even after the solution has been cooled in an ice bath. What should I do?
A4: This is usually due to one of two opposite problems: the solution is not saturated, or it is supersaturated.
-
Scenario 1: Not Saturated. You likely added far too much solvent. The solution is to gently heat the flask and boil off a significant portion of the solvent to increase the concentration of the solute. Then, attempt the cooling process again.[16][20]
-
Scenario 2: Supersaturated. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not begun.[20] This is a common occurrence.
-
Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin.[16]
-
Add a Seed Crystal: As mentioned previously, adding a tiny speck of the pure solid will provide an ideal template for crystal growth.[16][20]
-
Q5: What are the key safety precautions for handling 4-bromo-N,N-dimethylaniline?
A5: Adherence to safety protocols is non-negotiable. Based on its Safety Data Sheet (SDS), 4-bromo-N,N-dimethylaniline presents several hazards.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is also a known skin and serious eye irritant.[3][7][21][22]
-
Required PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All manipulations, especially those involving heating or handling the powdered solid, should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]
References
- IndiaMART. (n.d.).
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]
- PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. [Link]
- Tradeindia. (n.d.). 4-bromo-n,n-dimethylaniline - White Powder, 99% Purity. [Link]
- IndiaMART. (n.d.).
- University of Colorado Boulder. (n.d.).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- ACS Publications. (2020).
- University of York. (n.d.).
- Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
- Reddit. (2015).
- Reddit. (2021). Solubility of 4-bromo aniline in solvents?. [Link]
- Reddit. (2013).
- PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. [Link]
- Vassar College. (2007).
- Professor Dave Explains. (2020).
- Mettler Toledo. (n.d.).
- Scribd. (n.d.).
- ChemHelp ASAP. (2021).
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Technical Support Center: Scaling Up the Synthesis of 4-Bromo-N,N,3-trimethylaniline
Introduction
Welcome to the technical support center for the synthesis of 4-Bromo-N,N,3-trimethylaniline (CAS No: 50638-50-1). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during its synthesis and scale-up. As a substituted aryl bromide and tertiary amine, this compound is a valuable building block in pharmaceutical and materials science.[1]
The synthesis of this compound can be approached via two primary strategic routes, each with distinct advantages and potential pitfalls. This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure a successful, scalable, and safe synthesis.
Core Synthesis Strategies
The selection of a synthetic route is a critical decision dictated by starting material availability, cost, and the specific capabilities of your laboratory. The two most logical pathways are:
-
Route A: Electrophilic Bromination. This route starts with N,N,3-trimethylaniline and introduces the bromine atom via electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the N,N-dimethylamino group is the primary controlling factor for regioselectivity.
-
Route B: Reductive Amination/Alkylation. This route begins with 4-bromo-3-methylaniline and introduces the two methyl groups onto the primary amine. This avoids handling elemental bromine if alternative N-methylation strategies are used.
Diagram: Comparison of Synthetic Routes
Caption: High-level comparison of the two primary synthetic pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Yield or No Reaction in Bromination (Route A)
Question: I am attempting to brominate N,N,3-trimethylaniline using elemental bromine in a solvent, but I am getting a very low yield of the desired product. What could be the cause?
Answer: Low yield in electrophilic bromination of highly activated anilines is a common issue. The root cause often falls into one of several categories:
-
Over-Bromination: The N,N-dimethylamino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. Without careful control, the reaction can rapidly proceed to di- or even tri-brominated products.[2][3] This is especially true if using highly polar solvents like water ("bromine water"), which can lead to the immediate precipitation of poly-brominated species.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Avoid a large excess.
-
Solvent Choice: Switch to a less polar organic solvent like glacial acetic acid or dichloromethane.[4] These solvents do not facilitate the dissociation of Br-Br as readily as polar solvents, reducing the concentration of the active electrophile.[5]
-
Temperature Control: Perform the addition of bromine at a low temperature (0-5 °C) to moderate the reaction rate.
-
-
-
Incorrect Brominating Agent: While elemental bromine is common, N-Bromosuccinimide (NBS) can be a milder and easier-to-handle alternative for mono-bromination, though it may require a catalyst or specific conditions.[4][6]
-
Acid-Base Complexation: If a Lewis acid catalyst (like FeBr₃) is used unnecessarily, it can complex with the lone pair of electrons on the aniline nitrogen. This deactivates the ring towards electrophilic substitution and can halt the reaction.[5][7] For a highly activated substrate like N,N,3-trimethylaniline, a catalyst is generally not required.[4]
Issue 2: Formation of Quaternary Ammonium Salt in N,N-Dimethylation (Route B)
Question: I am methylating 4-bromo-3-methylaniline with methyl iodide and a base, but I'm isolating a significant amount of a water-soluble, intractable salt instead of my desired tertiary amine. What is happening?
Answer: You are likely observing over-methylation, leading to the formation of a quaternary ammonium salt. This is a frequent side reaction when using highly reactive and potent alkylating agents like methyl iodide (MeI) or dimethyl sulfate.[8] The desired tertiary amine product is still nucleophilic and can compete with the remaining secondary amine for the methylating agent, leading to the undesired quaternary salt.
-
Solutions to Prevent Over-Methylation:
-
Eschweiler-Clarke Reaction: This is the classic and highly recommended method to prevent quaternization. It uses a mixture of formaldehyde (the carbon source) and formic acid (the reducing agent). The reaction mechanism inherently prevents the formation of quaternary salts and is often high-yielding.[8]
-
Reductive Amination with Stoichiometric Control: Use formaldehyde (as a solution or from paraformaldehyde) with a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[8][9] Careful control over the stoichiometry of the reagents is crucial to favor di-methylation without proceeding further.
-
Use a Milder Methylating Agent: Dimethyl carbonate (DMC) is considered a "green" and less aggressive methylating agent that can provide better selectivity and reduce the risk of over-alkylation, though it may require higher temperatures.[8][10]
-
Issue 3: Poor Regioselectivity in Bromination (Route A)
Question: My final product from Route A is a mixture of isomers. How can I ensure the bromine adds exclusively at the 4-position?
Answer: The regiochemical outcome is dictated by the combined electronic and steric effects of the substituents on the ring. In N,N,3-trimethylaniline, both the -N(CH₃)₂ group and the -CH₃ group are ortho-, para-directors.
-
Electronic Control: The -N(CH₃)₂ group is a much stronger activating group than the -CH₃ group. Therefore, its directing effect dominates. It strongly activates the positions ortho (2, 6) and para (4) to it.
-
Steric Hindrance: The position para to the bulky -N(CH₃)₂ group (position 4) is the most sterically accessible and electronically activated site. The ortho positions (2 and 6) are more sterically hindered.
Therefore, the reaction should overwhelmingly favor substitution at the 4-position. If you are observing other isomers, consider the following:
-
Reaction Temperature: Excessively high temperatures can sometimes overcome the activation energy barrier for substitution at less favored positions. Running the reaction at or below room temperature is advisable.
-
Starting Material Purity: Ensure your starting N,N,3-trimethylaniline is not contaminated with other isomers (e.g., N,N,2-trimethylaniline or N,N,4-trimethylaniline). Analyze the starting material by GC-MS or NMR before beginning.
Troubleshooting Workflow Diagram
Sources
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Validation & Comparative
A Comparative Guide to the Characterization and Purity Assessment of 4-Bromo-N,N,3-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization and purity determination of 4-Bromo-N,N,3-trimethylaniline, a key building block in various synthetic pathways. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering insights into experimental design and data interpretation.
The Importance of Purity for this compound
This compound (CAS No: 50638-50-1) is a substituted aniline derivative with the molecular formula C9H12BrN.[1][2] Its structural integrity and purity are critical as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially toxic components in drug development. Commercial suppliers often state a purity of greater than 98.0% as determined by Gas Chromatography (GC).[2] However, a multi-faceted analytical approach is essential for a comprehensive purity profile.
Comparative Analysis of Key Characterization Techniques
A thorough assessment of this compound's purity involves a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information regarding the compound's identity, the presence of impurities, and their quantification.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, identification and quantification of impurities | Non-destructive, provides unambiguous structural elucidation | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures |
| HPLC | Differential partitioning between a mobile and stationary phase | Separation and quantification of non-volatile and thermally labile compounds | High resolution, excellent for quantitative analysis of mixtures | Can be challenging to identify unknown impurities without a mass spectrometer detector |
| GC-MS | Partitioning in the gas phase followed by mass-to-charge ratio detection | Separation of volatile compounds and definitive identification of impurities | High separation efficiency, provides molecular weight and fragmentation patterns for identification | Not suitable for non-volatile or thermally unstable compounds |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Identification of functional groups | Fast, simple, provides a molecular fingerprint | Limited ability to quantify impurities or distinguish between structurally similar compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification of this compound and the characterization of structurally similar impurities. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, a detailed map of the molecule can be constructed.
Expected ¹H NMR Spectrum of this compound
Based on the analysis of structurally related compounds such as 4-Bromo-3-methylaniline and N,N,3-trimethylaniline, the following proton signals are anticipated for this compound in a deuterated solvent (e.g., CDCl₃):
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns.
-
N,N-dimethyl Protons (-N(CH₃)₂): A singlet in the upfield region (typically δ 2.8-3.0 ppm) integrating to six protons.
-
Aromatic Methyl Protons (Ar-CH₃): A singlet in the upfield region (typically δ 2.2-2.4 ppm) integrating to three protons.
Expected ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Based on data for 4-bromo-3-methylaniline, the aromatic carbons will appear in the δ 110-150 ppm region, with the carbon attached to the bromine atom being significantly influenced.[3] The N-dimethyl carbons will appear around δ 40 ppm, and the aromatic methyl carbon will be observed around δ 20 ppm.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of protons and identify any impurity signals. Compare the observed chemical shifts and coupling constants with those of known related structures.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity Assessment
HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is generally suitable.
Alternative HPLC Methodologies
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for example, Acetonitrile:Water (60:40 v/v).
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a sample solution of the material to be tested at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is an ideal technique for the analysis of volatile compounds like this compound. It combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Potential Impurities and their Detection
The synthesis of this compound can result in several impurities, including:
-
Starting materials: Unreacted 4-bromo-3-methylaniline.
-
Under-methylated products: 4-Bromo-N,3-dimethylaniline.
-
Isomers: Other brominated trimethylaniline isomers.
-
By-products from synthesis: Depending on the synthetic route, other related compounds may be formed.[5][6]
GC-MS can effectively separate these potential impurities from the main compound and provide their mass spectra for identification.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and characteristic fragment ions.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Identify impurity peaks by comparing their mass spectra to library databases or by manual interpretation.
Caption: The workflow for GC-MS analysis and impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in the this compound molecule.
Characteristic FTIR Peaks
The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H stretch (from methyl groups): Just below 3000 cm⁻¹.
-
C=C aromatic ring stretches: In the 1600-1450 cm⁻¹ region.
-
C-N stretch (aromatic amine): Typically in the 1335-1250 cm⁻¹ region.[7]
-
C-Br stretch: In the lower wavenumber region (typically below 700 cm⁻¹).
The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.[7]
Experimental Protocol for FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with reference spectra of similar compounds or interpret the characteristic absorption bands to confirm the functional groups present in the molecule.[8][9]
Conclusion: A Multi-Technique Approach for Comprehensive Characterization
A single analytical technique is often insufficient to fully characterize and determine the purity of a chemical compound. For this compound, a combination of NMR, HPLC, GC-MS, and FTIR provides a comprehensive and robust assessment of its identity and purity. NMR confirms the structure, HPLC provides accurate quantification of non-volatile impurities, GC-MS identifies and quantifies volatile impurities, and FTIR confirms the presence of key functional groups. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.
References
- SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylaniline. PubChem.
- Li, C., et al. (2017).
- The Royal Society of Chemistry. (n.d.).
- University of California, Los Angeles. (n.d.). IR: amines.
- PubChemLite. (n.d.). This compound (C9H12BrN).
- SpectraBase. (n.d.). 4-Bromo-n,n-bis(trimethylsilyl)aniline - Optional[ATR-IR] - Spectrum.
- ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
- ResearchGate. (2025). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
- National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-. NIST WebBook.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
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Spectroscopic Fingerprinting: A Comparative Guide to the Analysis of 4-Bromo-N,N,3-trimethylaniline
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. 4-Bromo-N,N,3-trimethylaniline, a substituted aromatic amine, serves as a valuable building block in the synthesis of various target molecules. Its utility in drug development and materials science necessitates a comprehensive understanding of its structural characteristics, which are primarily unveiled through spectroscopic analysis.
This guide provides an in-depth, comparative analysis of the spectroscopic properties of this compound. In the absence of readily available, published experimental spectra for this specific compound, we will leverage fundamental principles of spectroscopy and comparative data from structurally similar analogues to predict its spectral features. This approach not only offers a robust analytical framework for this compound but also serves as a practical guide for researchers working with substituted anilines. We will dissect the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, contrasting them with the experimentally obtained spectra of key analogues to highlight the subtle yet significant influence of substituent positioning on spectroscopic outcomes.
The Analytical Challenge: Predicting a Spectroscopic Signature
The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct spectroscopic fingerprint. The electron-donating effects of the N,N-dimethylamino and methyl groups, combined with the electron-withdrawing and heavy-atom effects of the bromine, create a nuanced electronic environment that is reflected in its interaction with different forms of electromagnetic radiation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectrum of this compound
Based on established substituent effects on aromatic systems, we can predict the following ¹H NMR spectrum for this compound:
-
Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring will exhibit distinct chemical shifts due to their positions relative to the substituents. The N,N-dimethylamino group is a strong electron-donating group, causing a significant upfield shift (shielding) of the ortho and para protons. The methyl group is a weaker electron-donating group, while the bromine atom is electron-withdrawing via induction but weakly electron-donating via resonance, and it also exerts a deshielding effect on nearby protons.
-
H-2: This proton is ortho to the methyl group and meta to the N,N-dimethylamino group. It is expected to appear as a singlet or a very finely split doublet.
-
H-5: This proton is ortho to the bromine atom and meta to the methyl group. It will likely be a doublet.
-
H-6: This proton is ortho to the N,N-dimethylamino group and meta to the bromine atom. It is expected to be the most shielded (furthest upfield) of the aromatic protons and will appear as a doublet.
-
-
N,N-dimethyl Protons (δ ~2.9-3.0 ppm): The six protons of the two methyl groups attached to the nitrogen will be chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electronic nature of the aromatic ring.
-
Aromatic Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group on the ring will also appear as a singlet.
Comparative ¹H NMR Analysis
| Compound | Aromatic Protons (ppm) | N-Alkyl Protons (ppm) | Ring-Methyl Protons (ppm) |
| This compound (Predicted) | H-2 (singlet), H-5 (doublet), H-6 (doublet) in the range of 6.5-7.5 | ~2.9-3.0 (singlet, 6H) | ~2.3 (singlet, 3H) |
| 4-bromo-N,N-dimethylaniline [1] | Two doublets in the aromatic region | Singlet for N(CH₃)₂ | N/A |
| 4-Bromo-3-methylaniline [2] | δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, J = 8Hz, 1H), and 6.55 (s, 1H), 7.27 (d, J = 8Hz, 1H) | N/A (NH₂ protons at ~3.4 ppm) | 2.28 (singlet, 3H) |
The comparison highlights how the N,N-dimethylation in our target molecule would shift the N-alkyl proton signals to a characteristic singlet around 2.9-3.0 ppm, as seen in 4-bromo-N,N-dimethylaniline[1]. The aromatic region of this compound is predicted to be more complex than that of 4-bromo-N,N-dimethylaniline due to the additional methyl group breaking the symmetry.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum of this compound
We predict nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-155 ppm):
-
C-1 (ipso-NMe₂): Expected to be significantly deshielded due to the attached nitrogen, likely around 150 ppm.
-
C-3 (ipso-CH₃): The chemical shift will be influenced by the attached methyl group.
-
C-4 (ipso-Br): This carbon will be shielded by the "heavy atom effect" of bromine, appearing further upfield than might be expected based on electronegativity alone.
-
C-2, C-5, C-6: These protonated aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
-
-
N,N-dimethyl Carbons (δ ~40 ppm): The two methyl carbons attached to the nitrogen will be equivalent and appear as a single peak.
-
Aromatic Methyl Carbon (δ ~20 ppm): The carbon of the methyl group on the ring will appear in the aliphatic region.
Comparative ¹³C NMR Analysis
| Compound | Aromatic Carbons (ppm) | N-Alkyl Carbons (ppm) | Ring-Methyl Carbons (ppm) |
| This compound (Predicted) | 6 distinct signals in the 110-155 ppm range | ~40 | ~20 |
| 4-bromo-N,N-dimethylaniline | Fewer aromatic signals due to symmetry | Present | N/A |
| 4-Bromo-3-methylaniline [3] | Multiple signals in the aromatic region | N/A | Present |
| 4-BROMO-2-METHYLANILINE [4] | Aromatic signals present | N/A | Present |
The ¹³C NMR data for the analogues, such as 4-Bromo-3-methylaniline and 4-BROMO-2-METHYLANILINE, provide a solid basis for predicting the chemical shifts of the aromatic and methyl carbons in the target molecule[3][4]. The key difference will be the presence of the N,N-dimethyl carbon signal at around 40 ppm in this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of this compound
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹ (from the methyl groups)
-
C-N stretching (aromatic amine): A strong band around 1335-1250 cm⁻¹[5][6]
-
C=C stretching (aromatic ring): Peaks in the 1500-1600 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency "fingerprint" region, typically below 1000 cm⁻¹.
-
Absence of N-H stretching: As a tertiary amine, there will be no N-H stretching bands around 3300-3500 cm⁻¹, which distinguishes it from primary and secondary amine analogues[5].
Comparative IR Analysis
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | C-H (aromatic & aliphatic), C-N, C=C, C-Br. No N-H stretch. |
| 4-bromo-N,N-dimethylaniline [7] | Similar to the predicted spectrum, with no N-H stretch. |
| 4-Bromo-3-methylaniline [8] | Will show characteristic N-H stretching bands (two for a primary amine) around 3300-3500 cm⁻¹. |
| 4-Bromo-N-methylaniline [9] | Will show a single N-H stretching band (for a secondary amine) in the 3300-3500 cm⁻¹ region. |
The most significant comparative feature in the IR spectra is the presence or absence of N-H stretching bands. The predicted spectrum for this compound will align with that of 4-bromo-N,N-dimethylaniline in lacking these bands, clearly differentiating it from its primary and secondary amine counterparts[7].
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula is C₉H₁₂BrN[10][11]. The molecular weight is approximately 213/215 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a characteristic isotopic signature for bromine. PubChemLite predicts an m/z of 214.02258 for the [M+H]⁺ adduct[12].
-
Major Fragmentation Patterns:
-
Loss of a methyl group (-CH₃): A peak at M-15.
-
Alpha-cleavage: Loss of a methyl radical from the N,N-dimethylamino group to form a stable iminium ion is a common fragmentation pathway for N,N-dimethylanilines.
-
Loss of Br: A peak corresponding to the loss of the bromine atom.
-
Comparative Mass Spectrometry Analysis
| Compound | Molecular Ion (m/z) | Key Fragmentation |
| This compound (Predicted) | ~213/215 (M/M+2) | Loss of CH₃, loss of Br |
| 4-bromo-N,N-dimethylaniline [13] | ~199/201 (M/M+2) | Similar fragmentation with loss of CH₃ and Br. |
| N,N-Dimethylaniline [14] | 121 | Loss of a methyl group is a dominant fragmentation. |
The mass spectrum of 4-bromo-N,N-dimethylaniline provides an excellent reference for predicting the fragmentation of this compound[13]. The key difference will be the higher mass of the molecular ion due to the additional methyl group. The characteristic bromine isotope pattern will be a crucial identifying feature for both brominated compounds.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.[15]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity.[8]
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Perform phase correction and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition.
Detailed Protocol:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[16]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.[16]
-
Sample Scan: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Detailed Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized under high vacuum.[9]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][17]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Data Interpretation: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By systematically comparing its expected spectral features with the known data of its structural isomers and analogues, we have built a robust framework for its identification and characterization. The key distinguishing features are predicted to be the unique pattern of three aromatic protons in the ¹H NMR spectrum, nine distinct signals in the ¹³C NMR spectrum, the absence of an N-H band in the IR spectrum, and a characteristic M/M+2 molecular ion peak at m/z 213/215 in the mass spectrum. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds, ensuring both scientific integrity and reproducibility in their work.
References
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- Standard Operating Procedure H-NMR.
- PubChemLite. This compound (C9H12BrN).
- Chemistry LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. 2021.
- Chembase.cn. This compound.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- Emory University. Mass Spectrometry Ionization Methods.
- Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. 2023.
- Wikipedia. Electron ionization. 2023.
- NIST WebBook. Benzenamine, 4-bromo-N,N-dimethyl-.
- Chemistry LibreTexts. 3.1: Electron Ionization. 2022.
- University of Calgary. Ch 13 - Aromatic H.
- YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). 2021.
- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. 2015.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. 2020.
- Table of Characteristic IR Absorptions.
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). 2011.
- YouTube. Introduction to IR Spectroscopy - Amines. 2012.
- IR: amines.
- PubMed. [Influence of solvents on IR spectrum of aromatic amines]. 2000.
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A Comparative Guide to the ¹H NMR Spectrum of 4-Bromo-N,N,3-trimethylaniline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-N,N,3-trimethylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the structural nuances revealed by ¹H NMR, comparing the target molecule with key analogues to provide a comprehensive understanding of substituent effects on the aromatic proton environment.
Introduction: The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry for determining molecular structure. By probing the magnetic environments of protons within a molecule, it provides invaluable information on the number of distinct proton types, their relative abundance, and their connectivity.[1] The analysis of substituted aromatic compounds, such as this compound, presents a particularly insightful case study. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the aromatic protons are exquisitely sensitive to the electronic effects of the substituents on the benzene ring.[2][3]
In this guide, we will dissect the ¹H NMR spectrum of this compound by:
-
Predicting its spectral features based on first principles.
-
Analyzing the interplay of electron-donating and electron-withdrawing groups.
-
Comparing its spectrum to those of structurally related molecules to isolate and understand the influence of each substituent.
Structural Analysis of this compound
The structure of this compound features a benzene ring with four substituents: a powerful electron-donating N,N-dimethylamino group, a weakly electron-donating methyl group, and an electronegative bromine atom. The strategic placement of these groups breaks the symmetry of the ring, resulting in a unique and predictable ¹H NMR spectrum.
Caption: Structure of this compound with proton labeling.
Predicted Spectral Features:
Based on the structure, we anticipate five distinct signals in the ¹H NMR spectrum:
-
Aromatic Protons (H-2, H-5, H-6): Three signals in the aromatic region (typically 6.5-8.0 ppm).[3]
-
H-2: This proton is ortho to the strongly activating -N(CH₃)₂ group and meta to the -CH₃ group. It has no adjacent protons, so it is expected to appear as a singlet, possibly broadened or showing a small meta-coupling.
-
H-5: This proton is meta to the -N(CH₃)₂ group and ortho to the bromine. It is adjacent to H-6, so it should appear as a doublet.
-
H-6: This proton is ortho to the -N(CH₃)₂ group and meta to the bromine. It is adjacent to H-5 and should appear as a doublet.
-
-
N,N-dimethyl Protons (-N(CH₃)₂): A single, sharp peak integrating to 6 protons, typically found in the 2.5-3.0 ppm range.
-
Aromatic Methyl Protons (-CH₃): A single, sharp peak integrating to 3 protons, typically found in the 2.0-2.5 ppm range.[3]
The precise chemical shifts are determined by the electronic influence of the substituents. The -N(CH₃)₂ group is a powerful resonance electron-donating group, which increases electron density at the ortho and para positions, causing the corresponding protons (H-2, H-6) to shift upfield (to a lower ppm value) relative to benzene (7.3 ppm).[2][4] Conversely, the bromine atom is electron-withdrawing by induction but electron-donating by resonance. Its net effect is deactivating, but it directs incoming electrophiles to the ortho and para positions.[4]
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR data with those of its structural analogues. This comparison allows for the systematic evaluation of each substituent's contribution.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| This compound | -N(CH₃)₂ | ~2.7-2.9 | s | 6H | - |
| Ar-CH₃ | ~2.3-2.5 | s | 3H | - | |
| Ar-H | ~6.6-7.3 | m | 3H | - | |
| 4-Bromo-N,N-dimethylaniline [5][6] | -N(CH₃)₂ | ~2.82 | s | 6H | - |
| Ar-H (ortho to N) | ~6.60 | d | 2H | ~8.7 | |
| Ar-H (meta to N) | ~7.31 | d | 2H | ~8.7 | |
| N,N,3-trimethylaniline [5] | -N(CH₃)₂ | ~2.74 | s | 6H | - |
| Ar-CH₃ | ~2.55 | s | 3H | - | |
| Ar-H | 6.60-7.10 | m | 4H | - | |
| 4-Bromoaniline [7][8] | -NH₂ | ~3.65 | br s | 2H | - |
| Ar-H (ortho to N) | ~6.55 | d | 2H | ~8.7 | |
| Ar-H (meta to N) | ~7.23 | d | 2H | ~8.7 |
Note: The values for this compound are predicted based on additive effects and data from similar compounds, as a publicly available experimental spectrum was not found in the initial search. The other values are from experimental data.
Key Observations from the Comparison:
-
Effect of the 3-Methyl Group: Comparing 4-Bromo-N,N-dimethylaniline with the target molecule highlights the impact of the C-3 methyl group. In 4-Bromo-N,N-dimethylaniline, the molecule is symmetric, leading to two simple doublet signals for the four aromatic protons.[6] The introduction of the methyl group in this compound breaks this symmetry, resulting in three distinct signals for the remaining three aromatic protons.
-
Effect of the Bromine Atom: Comparing N,N,3-trimethylaniline with the target molecule demonstrates the influence of the bromine atom. The bromine atom, being electronegative, will generally cause a downfield shift for nearby protons.[9] We would expect the signal for H-5 (ortho to Br) in the target molecule to be further downfield than a comparable proton in N,N,3-trimethylaniline.
-
Effect of N,N-dimethylation: Comparing 4-Bromoaniline with 4-Bromo-N,N-dimethylaniline shows the effect of replacing -NH₂ with -N(CH₃)₂. The dimethylamino group is a stronger electron-donating group than the amino group, leading to a more pronounced upfield shift for the ortho protons (~6.55 ppm vs. ~6.60 ppm). The singlet for the N-methyl protons around 2.82 ppm is a clear identifier for the dimethylated compound.[5][7]
Caption: Influence of substituents on aromatic proton chemical shifts.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. Following a robust experimental protocol is essential.[10][11]
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper concentration and solvent choice are critical for obtaining a good signal-to-noise ratio and avoiding solvent-induced shifts. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons.
-
Procedure: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is a standard choice for many organic molecules due to its good dissolving power and well-defined residual solvent peak for calibration.[10] Ensure the sample is fully dissolved.
-
-
Transfer to NMR Tube:
-
Rationale: Particulate matter can severely degrade the magnetic field homogeneity, leading to broad peaks and poor resolution.
-
Procedure: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid is present, filter the solution through a small cotton plug in the pipette.[10]
-
-
Instrument Setup:
-
Rationale: Locking and shimming are crucial for spectral quality. The lock system compensates for magnetic field drift, while shimming optimizes the homogeneity of the magnetic field across the sample volume.[12][13]
-
Procedure: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure, focusing on the Z1 and Z2 shims to maximize the lock signal and achieve a narrow, symmetrical peak shape.
-
-
Acquisition:
-
Rationale: Standard acquisition parameters provide a good starting point for routine analysis.
-
Procedure: Load a standard proton experiment parameter set. A typical acquisition might involve 8 to 16 scans (NS), a spectral width (SW) of about 12-16 ppm, and a relaxation delay (D1) of 1-2 seconds. Start the acquisition.
-
-
Data Processing:
-
Rationale: Raw data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Procedure: After acquisition, apply a Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks are upright and have a flat baseline. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate all peaks and analyze their multiplicities and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The number of signals, their chemical shifts, and their splitting patterns are directly dictated by the molecule's substitution pattern and the resulting electronic environment of each proton. By breaking the symmetry of simpler analogues like 4-Bromo-N,N-dimethylaniline, the introduction of a methyl group at the C-3 position provides a more complex but equally interpretable spectrum. A comparative approach, grounded in a solid understanding of substituent effects and supported by high-quality, methodically acquired data, enables the unambiguous structural confirmation of this and similar molecules.
References
- Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation.
- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.).
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- Frontier, A. (©2026). How to Get a Good ¹H NMR Spectrum. University of Rochester Department of Chemistry.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.
- PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.
- Schaefer, T., & Schneider, W. G. (1962). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(4), 966-982.
- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). In Modern NMR Techniques for Synthetic Chemistry.
- Tichý, M., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7.
- Pacheco, C., & Sahu, D. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). PSU NMR Facility.
- NMRHANDS-ON PROTOCOLS –ACQUISITION. (n.d.).
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A Comparative Guide to the 13C NMR Spectrum of 4-Bromo-N,N,3-trimethylaniline
For the discerning researcher in drug development and chemical synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-N,N,3-trimethylaniline, a substituted aromatic amine of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for the title compound, this guide leverages a comparative analysis of structurally related analogues to predict and interpret its 13C NMR chemical shifts. This approach not only offers a robust estimation of the spectral features but also deepens the understanding of substituent effects in polysubstituted benzene rings.
The Foundational Principles of 13C NMR in Substituted Anilines
The chemical shift (δ) of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like aniline derivatives, the positions of the carbon signals are primarily dictated by the electronic effects—inductive and resonance—of the substituents on the benzene ring.
-
Electron-donating groups (EDGs) , such as the dimethylamino (-N(CH₃)₂) and methyl (-CH₃) groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in a shielding effect, causing the corresponding carbon signals to shift upfield (to lower ppm values).
-
Electron-withdrawing groups (EWGs) , such as halogens like bromine (-Br), decrease the electron density on the ring through the inductive effect. This deshielding effect causes the attached and nearby carbon signals to shift downfield (to higher ppm values). The effect of halogens is complex, as they also exhibit a weaker electron-donating resonance effect.
By systematically comparing the 13C NMR spectra of molecules that incrementally build up to the structure of this compound, we can dissect the contribution of each substituent to the final chemical shifts.
Comparative Spectral Analysis
To predict the 13C NMR spectrum of this compound, we will analyze the experimental data of three key analogues: N,N,3-trimethylaniline, 4-Bromo-N,N-dimethylaniline, and 4-Bromo-3-methylaniline.
| Compound | C1 (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | N(CH₃)₂ (δ, ppm) | 3-CH₃ (δ, ppm) |
| N,N,3-trimethylaniline[1] | 150.66 | 113.52 | 138.71 | 117.72 | 128.91 | 109.97 | 40.73 | 21.87 |
| 4-Bromo-N,N-dimethylaniline[2] | ~150 | ~114 | ~132 | ~112 | ~132 | ~114 | ~40 | - |
| 4-Bromo-3-methylaniline[3][4] | 145.9 | 114.5 | 139.2 | 110.1 | 132.5 | 118.4 | - | 22.9 |
| Predicted: this compound | ~150 | ~112 | ~139 | ~115 | ~132 | ~110 | ~41 | ~22 |
Note: Precise values for 4-Bromo-N,N-dimethylaniline are not explicitly listed in the search results, but the presence of a spectrum is noted[2]. The predicted values are an amalgamation of the observed substituent effects.
Analysis of Substituent Effects:
-
N,N,3-trimethylaniline : This parent compound provides our baseline. The powerful electron-donating -N(CH₃)₂ group at C1 significantly shields the ortho (C2, C6) and para (C4) positions, shifting them upfield. The methyl group at C3 has a smaller shielding effect on its ortho (C2, C4) and para (C6) positions.[1]
-
4-Bromo-N,N-dimethylaniline : Introducing a bromine atom at the C4 position, which was highly shielded in N,N-dimethylaniline, will cause a notable downfield shift for C4 due to the inductive effect of bromine. The carbon directly attached to a halogen is typically deshielded.
-
4-Bromo-3-methylaniline : This analogue demonstrates the interplay between the amino, methyl, and bromo groups. The C1, attached to the nitrogen, is the most downfield of the protonated aromatic carbons. The C4, bearing the bromine, is shifted significantly upfield compared to what might be expected, due to the combined electron-donating effects of the amino and methyl groups directed to that position.
Predicted Spectrum for this compound:
Based on the comparative data, we can anticipate the following for the 13C NMR spectrum of this compound:
-
C1 : Attached to the -N(CH₃)₂ group, this quaternary carbon will be significantly downfield, likely around 150 ppm .
-
C3 : Attached to the methyl group, this quaternary carbon will also be downfield, in the region of 139 ppm .
-
C4 : The carbon bearing the bromine atom will be influenced by the inductive withdrawal of bromine and the resonance donation from the -N(CH₃)₂ group. Its chemical shift is predicted to be around 115 ppm .
-
C5 : This carbon is meta to the -N(CH₃)₂ group and ortho to the bromine. It will be deshielded by the bromine and is expected around 132 ppm .
-
C2 & C6 : These carbons are ortho and para to the methyl group and ortho and meta to the -N(CH₃)₂ group, respectively. They will be the most shielded aromatic carbons, appearing around 110-112 ppm .
-
N(CH₃)₂ carbons : The two equivalent methyl carbons attached to the nitrogen will appear as a single, typically intense signal around 41 ppm .
-
3-CH₃ carbon : The methyl group on the ring will have a characteristic chemical shift in the aliphatic region, around 22 ppm .
Experimental Protocol for 13C NMR Spectrum Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring a high-quality 13C NMR spectrum.
1. Sample Preparation: a. Weigh approximately 20-30 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for its excellent solubilizing properties. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the 13C probe to the resonant frequency. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
3. Acquisition Parameters: a. Experiment Type : Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). b. Pulse Angle : 30-45 degrees to allow for faster repetition rates. c. Spectral Width : Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured. d. Acquisition Time : ~1-2 seconds. e. Relaxation Delay (d1) : 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times. f. Number of Scans : 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
4. Data Processing: a. Apply a Fourier transform to the Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm). d. Perform baseline correction. e. Integrate the signals if quantitative information is desired.
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to final spectral interpretation is a critical, self-validating process.
Caption: Workflow for 13C NMR spectral analysis.
This guide provides a robust framework for understanding and predicting the 13C NMR spectrum of this compound. By grounding the predictions in the experimental data of closely related compounds, researchers can confidently proceed with structural assignments and further investigations. The provided protocol ensures the acquisition of high-fidelity data for empirical validation.
References
- PubChem. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465.
- Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
- PubChem. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).
- PubChemLite. This compound (C9H12BrN).
- PubChem. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052.
- Oregon State University. 13C NMR Chemical Shifts.
Sources
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-N,N,3-trimethylaniline
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of ionized molecules and their fragments. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-Bromo-N,N,3-trimethylaniline (MW: 214.11 g/mol , Formula: C₉H₁₂BrN), a substituted aromatic amine of interest in synthetic chemistry and drug discovery.[1] We will explore the expected fragmentation patterns under both high-energy Electron Ionization (EI) and softer Chemical Ionization (CI) methods, providing researchers with a predictive framework for identifying this and structurally related molecules.
The Aims of This Guide
This technical guide is designed for researchers, scientists, and drug development professionals. Our objective is to provide a detailed, yet clear, comparative analysis of mass spectrometry approaches for this compound. We will delve into the mechanistic underpinnings of the fragmentation processes, offering a robust guide for spectral interpretation.
Understanding the Molecule: this compound
Before delving into its mass spectrometric behavior, let's consider the structure of this compound. It features a benzene ring substituted with a bromine atom, a dimethylamino group, and a methyl group. This combination of functional groups provides several potential sites for ionization and subsequent fragmentation, leading to a rich and informative mass spectrum.
Electron Ionization (EI): A High-Energy Approach to Structural Clues
Electron Ionization (EI) is a powerful, albeit "hard," ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[2][3] This energetic interaction not only ionizes the molecule but also induces extensive fragmentation, creating a detailed fingerprint that is invaluable for structural elucidation.[2][3]
Predicted EI Fragmentation of this compound
Based on established fragmentation principles for aromatic amines, halogenated compounds, and methylated aromatics, we can predict the major fragmentation pathways for this compound.
1. The Molecular Ion (M⁺˙): The initial event in EI-MS is the removal of an electron to form the molecular ion. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 213 and 215, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The odd molecular weight is also indicative of the presence of a nitrogen atom, following the nitrogen rule.[4]
2. α-Cleavage: The Signature of the Dimethylamino Group: The N,N-dimethylamino group is a prime site for fragmentation. α-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a highly favored process for amines.[4][5][6] This results in the loss of a methyl radical (•CH₃), leading to a stable, resonance-stabilized iminium cation.
-
[M - CH₃]⁺: This fragment will appear at m/z 198 and 200 (due to the bromine isotopes). This is expected to be a very prominent peak in the spectrum.
3. Benzylic Cleavage and Tropylium Ion Formation: The methyl group on the aromatic ring introduces the possibility of benzylic cleavage. The initial cleavage of a hydrogen atom from the methyl group can lead to a benzyl-type radical cation. More significantly, aromatic compounds with a methyl group are known to rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[7][8][9] However, in this molecule, the presence of the bromine and dimethylamino group will influence this fragmentation. A more likely benzylic-type cleavage would involve the loss of the dimethylamino group or bromine.
-
Loss of H: A peak at m/z 212/214 corresponding to the loss of a hydrogen radical is possible.
-
Formation of a Tropylium-like Ion: While the classic tropylium ion at m/z 91 is a hallmark of toluene and its simple derivatives, the fragmentation of this more complex molecule might lead to a substituted tropylium ion or other rearranged species. For instance, the loss of both bromine and a methyl group could potentially lead to a fragment at m/z 119.
4. Cleavage of the C-Br Bond: The carbon-bromine bond can also undergo cleavage.
-
[M - Br]⁺: The loss of the bromine radical will result in a fragment ion at m/z 134.
5. Cleavage of the C-N Bond: The bond between the aromatic ring and the nitrogen atom can also break.
-
[M - N(CH₃)₂]⁺: Loss of the dimethylamino radical will produce a fragment at m/z 169/171.
Experimental Data from a Close Relative: 4-Bromo-N,N-dimethylaniline
To support our predictions, we can examine the known mass spectrum of the closely related compound, 4-Bromo-N,N-dimethylaniline, which lacks the methyl group at the 3-position.[10] Its spectrum shows a prominent molecular ion at m/z 199/201 and a base peak at m/z 184/186, corresponding to the loss of a methyl group (α-cleavage). This provides strong evidence that α-cleavage will also be a dominant fragmentation pathway for this compound.
Summary of Predicted EI Fragments
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway | Expected Relative Abundance |
| 213/215 | [C₉H₁₂BrN]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 198/200 | [C₈H₉BrN]⁺ | α-cleavage (Loss of •CH₃) | High (likely base peak) |
| 134 | [C₉H₁₂N]⁺ | Loss of •Br | Moderate |
| 169/171 | [C₇H₆Br]⁺ | Loss of •N(CH₃)₂ | Low to Moderate |
Chemical Ionization (CI): A Softer Touch for Molecular Weight Determination
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[10][11][12] This process imparts significantly less energy to the analyte molecule, resulting in minimal fragmentation.[11] The primary advantage of CI is the preservation of the molecular ion, which is often weak or absent in EI spectra of fragile molecules.[13]
Expected CI Mass Spectrum of this compound
When subjected to CI-MS, this compound is expected to produce a very simple spectrum dominated by the protonated molecule.
-
[M+H]⁺: The most prominent peak will be the protonated molecular ion at m/z 214 and 216. This provides unambiguous confirmation of the molecular weight.
Some minor fragmentation may still occur, but it will be significantly less pronounced than in the EI spectrum. The most likely fragment would arise from the loss of a stable neutral molecule, though for this compound, protonation is the most probable outcome.
Comparison of EI and CI for the Analysis of this compound
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (Hard Ionization)[2] | Low (Soft Ionization)[11] |
| Molecular Ion Peak | Moderate intensity, may be weak | Strong, often the base peak[11] |
| Fragmentation | Extensive and complex[2] | Minimal[11] |
| Primary Information | Structural Elucidation | Molecular Weight Determination |
| Key Predicted Ions | m/z 213/215 (M⁺˙), 198/200 ([M-CH₃]⁺) | m/z 214/216 ([M+H]⁺) |
Experimental Protocols
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for good separation from any impurities.
-
Ionization: The eluting compound enters the EI source, where it is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Chemical Ionization Mass Spectrometry (CI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or a GC inlet.
-
Reagent Gas: Introduce a reagent gas (e.g., methane) into the ion source at a pressure of approximately 1 torr.
-
Ionization: The reagent gas is first ionized by electron impact. These primary ions then react with neutral reagent gas molecules to form more stable secondary ions, which in turn ionize the analyte molecules via chemical reactions (e.g., proton transfer).
-
Mass Analysis and Detection: The process is then the same as in EI-MS.
Visualizing the Fragmentation Pathways
Caption: Predicted EI fragmentation of this compound.
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A Comparative Guide to the Reactivity of 4-Bromo-N,N,3-trimethylaniline for Advanced Synthesis
Introduction: The Nuanced Reactivity of Substituted Anilines
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The reactivity of the aniline scaffold is profoundly influenced by the nature and position of its substituents, which modulate the nucleophilicity of the nitrogen atom and the electron density of the aromatic ring. For the medicinal or process chemist, understanding these nuances is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
This guide provides an in-depth comparison of 4-Bromo-N,N,3-trimethylaniline with other structurally related anilines. We will dissect how the interplay of electronic and steric effects governs its behavior in key synthetic transformations. By grounding our discussion in mechanistic principles and supporting it with experimental data and detailed protocols, this document aims to serve as a practical resource for researchers, scientists, and drug development professionals.
At a Glance: Structural and Electronic Comparison
The unique reactivity of this compound stems from the combined influence of its four substituents on the parent aniline core. To understand its behavior, we must first compare it to simpler analogues, isolating the effect of each group.
-
-N,N-dimethyl group: A powerful electron-donating group (EDG) through resonance and weakly electron-donating through induction. It strongly activates the ring towards electrophilic aromatic substitution (EAS) and is an ortho, para-director.[2] It also increases the basicity of the nitrogen compared to a primary amine.[3]
-
3-Methyl group: A weak electron-donating group through induction and hyperconjugation. It offers minor activation of the ring and is an ortho, para-director.
-
4-Bromo group: An electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. Overall, it deactivates the ring towards EAS but is still an ortho, para-director.[4] Crucially, it provides a reactive handle for cross-coupling reactions.[5]
The following diagram illustrates the primary electronic contributions of these groups.
Caption: Dominant electronic effects of substituents on the target aniline.
The table below summarizes the key properties of our target molecule and its comparators.
| Compound | Key Substituents | Predicted Basicity | Ring Activation (EAS) | Key Reactive Sites |
| Aniline | -NH₂ | Baseline | Activated | N, C2, C4, C6 |
| N,N-Dimethylaniline | -N(CH₃)₂ | Higher than Aniline[6] | Strongly Activated[3] | N, C2, C4, C6 |
| 4-Bromoaniline | -NH₂, 4-Br | Lower than Aniline | Weakly Activated | N, C2, C6 |
| 3-Methylaniline | -NH₂, 3-Me | Higher than Aniline | Activated | N, C2, C4, C6 |
| This compound | -N(CH₃)₂, 3-Me, 4-Br | High | Strongly Activated | N, C2, C6, C-Br |
I. Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[7][8] In this compound, the directing effects of the substituents converge to create highly specific reactivity.
-
Directing Effects: The -N(CH₃)₂ group strongly directs to positions 2 and 6 (the para position 4 is blocked by bromine). The 3-methyl group directs to positions 2, 4 (blocked), and 6. The 4-bromo group directs to positions 2 and 6.
-
Combined Effect: All three groups direct incoming electrophiles to the C2 and C6 positions. The C6 position is generally favored for substitution due to reduced steric hindrance compared to the C2 position, which is flanked by both the -N(CH₃)₂ and methyl groups.
Comparison with Aniline: Unprotected aniline reacts uncontrollably with electrophiles like bromine water to yield the 2,4,6-tribromoaniline precipitate immediately.[7] The substitution pattern in this compound is far more controlled, primarily yielding mono-substituted products at the C6 position under mild conditions.
Experimental Protocol 1: Comparative Bromination
This protocol demonstrates the regioselective bromination of this compound compared to the over-bromination of aniline.
Objective: To synthesize 2,4-Dibromo-N,N,3-trimethylaniline and observe its selectivity compared to the reaction with aniline.
Materials:
-
This compound
-
Aniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 eq) and aniline (1.0 eq) respectively in anhydrous DMF (20 mL).
-
Reagent Addition: Cool both flasks in an ice-water bath. To each flask, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reactions to stir at room temperature for 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The aniline reaction should show a complex mixture, while the substituted aniline should show a clean conversion to a single, lower Rf product.
-
Work-up: Dilute each reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude products by ¹H NMR to confirm the regioselectivity. The this compound reaction will yield the C6-brominated product, while the aniline reaction will yield a mixture, likely containing 2,4,6-tribromoaniline.[9]
II. Nucleophilicity and Reactivity at the Nitrogen Center
The N,N-dimethyl groups significantly influence the reactivity of the nitrogen atom. While their electron-donating nature increases the nitrogen's basicity compared to aniline, they also introduce considerable steric hindrance.[6] This steric bulk can impede reactions that require nucleophilic attack by the nitrogen lone pair, such as N-acylation.
Comparison with 2,6-Dimethylaniline: While our target molecule has a methyl group at C3, comparing its acylation to a highly hindered aniline like 2,6-dimethylaniline is instructive. Both substrates can be challenging to acylate using standard conditions (e.g., acetyl chloride and pyridine) due to steric hindrance around the nitrogen.[10]
Experimental Protocol 2: Comparative N-Acetylation
This protocol compares the rate of N-acetylation for the sterically accessible N,N-dimethylaniline versus the more hindered this compound. Note: As tertiary amines, these substrates undergo acetylation on the aromatic ring (Vilsmeier-Haack type reaction conditions) rather than N-acetylation. A more appropriate comparison for N-nucleophilicity is acylation of secondary anilines or related reactions. For the purpose of illustrating steric hindrance effects on the amine itself, we will describe a protocol for N-acylation of a related secondary amine versus a less hindered one. For a true N-acylation comparison, one would compare, for example, 4-bromo-3-methylaniline with aniline.
However, to illustrate the principle of steric hindrance affecting reactions at the nitrogen, a more relevant comparison is the rate of quaternization.
Objective: To compare the rate of N-methylation of N,N-dimethylaniline with this compound.
Procedure:
-
In two separate vials, dissolve N,N-dimethylaniline (1.0 eq) and this compound (1.0 eq) in acetone.
-
Add methyl iodide (1.1 eq) to each vial at room temperature.
-
Monitor the formation of the quaternary ammonium salt precipitate over time. It is expected that N,N-dimethylaniline will react significantly faster to form the solid salt due to the lower steric hindrance around the nitrogen atom compared to this compound, where the C3-methyl group impedes the approach of the electrophile.
III. Utility in Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 4-position is arguably the most valuable feature of this compound for drug development professionals. This site serves as a versatile handle for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][11][12]
-
Advantages: The presence of the strongly activating -N(CH₃)₂ and -CH₃ groups makes the aromatic ring electron-rich. This can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions, often allowing for milder reaction conditions compared to bromoarenes bearing electron-withdrawing groups.[13]
-
Orthogonality: The reactivity of the C-Br bond is orthogonal to the nucleophilic nitrogen and the activated ring positions. This allows for a modular synthesis strategy: one can perform cross-coupling at the C-Br bond first and then modify the nitrogen or perform EAS, or vice-versa.
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A Comparative Guide to the Reactivity of 4-Bromo-N,N,3-trimethylaniline and 4-Bromo-N,N-dimethylaniline
Introduction
In the landscape of synthetic organic chemistry, substituted anilines are foundational building blocks for pharmaceuticals, agrochemicals, and advanced materials. The precise control over their reactivity is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two closely related aryl bromides: 4-bromo-N,N,3-trimethylaniline and 4-bromo-N,N-dimethylaniline.
The single structural difference—an additional methyl group at the C3 position on the benzene ring—introduces subtle yet significant alterations in electronic and steric properties. These changes have profound implications for their behavior in common synthetic transformations. This document will dissect these differences, offering field-proven insights and experimental data to guide researchers in substrate selection and reaction design for electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution reactions.
Core Structural and Physicochemical Properties
The introduction of a methyl group at the 3-position in this compound influences its fundamental physical properties and, more critically, the electronic environment of the aromatic ring.
| Property | 4-bromo-N,N-dimethylaniline | This compound |
| CAS Number | 586-77-6[1] | 50638-50-1[2][3] |
| Molecular Formula | C₈H₁₀BrN[1] | C₉H₁₂BrN[3] |
| Molecular Weight | 200.08 g/mol [1][4] | 214.11 g/mol [3] |
| Appearance | White to gray crystalline solid[4][5] | White to light yellow powder/crystal[2] |
| Melting Point | 52-54 °C[1][5][6][7] | 52-56 °C[2] |
| Boiling Point | 264 °C[1][5][6] | Not specified |
Electronic Effects: A Tale of Two Donors
The reactivity of an aniline derivative is dominated by the powerful electron-donating nature of the amino group. The lone pair on the nitrogen atom engages in resonance with the aromatic π-system, significantly increasing electron density, particularly at the ortho and para positions.
In 4-bromo-N,N-dimethylaniline , the ring's electronic character is a balance between the strong activating effect of the dimethylamino group [-N(CH₃)₂] and the deactivating, inductive effect of the bromine atom.
The addition of a methyl group at the C3 position in This compound introduces a secondary, albeit weaker, electron-donating group. This methyl group provides a positive inductive effect (+I), further enriching the electron density of the aromatic ring compared to its counterpart.[8] This enhanced electron density is a critical factor in predicting its reactivity, especially in electrophilic substitutions.
Figure 1. Comparison of electronic substituent effects.
Steric Considerations
The methyl group at C3 in this compound introduces significant steric hindrance around the C2 position. This bulkiness can impede the approach of electrophiles or catalyst complexes, influencing the regioselectivity of reactions. In contrast, the ortho positions (C2 and C6) of 4-bromo-N,N-dimethylaniline are sterically unencumbered. This difference is a key determinant in predicting reaction outcomes.[9]
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
EAS reactions are governed by the electron density of the aromatic ring; a higher density leads to a faster reaction rate. The powerful activating -N(CH₃)₂ group makes both substrates highly susceptible to electrophilic attack.[10][11]
-
Relative Reactivity: This compound is expected to be more reactive than 4-bromo-N,N-dimethylaniline. The additional electron-donating methyl group further enhances the nucleophilicity of the ring, accelerating the rate-determining attack by the electrophile.
-
Regioselectivity: The directing effects of the substituents determine the site of substitution.
-
4-bromo-N,N-dimethylaniline: The -N(CH₃)₂ group is the dominant ortho-, para-director. Since the para position is blocked by bromine, substitution occurs exclusively at the ortho positions (C2 and C6).
-
This compound: The outcome is a consensus of the directing groups. The -N(CH₃)₂ group directs ortho/para (to C2, C6). The -CH₃ group directs ortho/para (to C2, C4, C6). The bromine directs ortho/para (to C3, C5). The strongest activator, -N(CH₃)₂, dictates the primary outcome. However, the C3-methyl group sterically hinders the C2 position. Consequently, electrophilic attack is heavily biased towards the C6 position .
-
Figure 2. Regioselectivity in Electrophilic Aromatic Substitution.
This protocol illustrates a typical electrophilic bromination. The high reactivity of the aniline substrates allows for the use of a mild brominating agent like N-bromosuccinimide (NBS).
-
Dissolution: Dissolve 1.0 equivalent of the aniline substrate (4-bromo-N,N-dimethylaniline or this compound) in acetonitrile (ACN) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of N-bromosuccinimide (1.0 eq.) in ACN dropwise over 15 minutes with stirring.
-
Reaction: Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
-
Expected Outcome: 4-bromo-N,N-dimethylaniline will yield 2,4-dibromo-N,N-dimethylaniline. This compound will yield 2,4-dibromo-N,N,5-trimethylaniline as the major product.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis, proceeding via a catalytic cycle at the C-Br bond.[12][13][14] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl bromide.
-
Relative Reactivity: 4-bromo-N,N-dimethylaniline is expected to be slightly more reactive than this compound. The oxidative addition step is favored by electron-poor aryl halides. The increased electron-donating character of this compound (due to the C3-methyl group) strengthens the C-Br bond and slightly disfavors its cleavage by the palladium catalyst.[15] While the effect may be modest, in competitive settings or with less active catalysts, 4-bromo-N,N-dimethylaniline would likely exhibit faster conversion. The steric hindrance from the C3-methyl group is distant from the C4-bromo and is unlikely to significantly impact the oxidative addition step.
Figure 3. Generalized catalytic cycle for Pd-catalyzed cross-coupling.
This protocol provides a general method for coupling the aryl bromides with an arylboronic acid.[16]
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents, such as a 3:1 mixture of Toluene and Water.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on an aromatic ring, displacing a leaving group through a negatively charged intermediate (a Meisenheimer complex).[17][18] This mechanism is fundamentally antithetical to the electronic nature of the substrates .
-
Relative Reactivity: Both 4-bromo-N,N-dimethylaniline and this compound are essentially unreactive towards SNAr.
-
Mechanistic Causality: The SNAr reaction requires the aromatic ring to be electron-poor to stabilize the transient negative charge of the Meisenheimer complex. This stabilization is typically achieved by placing strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[19] Both of our substrates contain a powerful electron-donating -N(CH₃)₂ group, which makes the ring exceptionally electron-rich. This electronic character strongly destabilizes the required anionic intermediate, effectively shutting down the SNAr pathway. Any attempt to force such a reaction under harsh conditions would likely lead to degradation or side reactions rather than the desired substitution.
Summary and Conclusion
The seemingly minor addition of a single methyl group creates a clear divergence in the chemical behavior of these two aniline derivatives. The choice between them is therefore not arbitrary but a critical decision based on the desired chemical transformation.
| Reaction Type | 4-bromo-N,N-dimethylaniline | This compound | Rationale |
| Electrophilic Aromatic Substitution | Highly Reactive | More Reactive | The additional +I effect of the C3-methyl group increases ring nucleophilicity. |
| Pd-Catalyzed Cross-Coupling | More Reactive | Slightly Less Reactive | The increased electron density on the ring slightly disfavors the rate-limiting oxidative addition step. |
| Nucleophilic Aromatic Substitution | Unreactive | Unreactive | The powerful electron-donating substituents destabilize the required anionic intermediate. |
-
For electrophilic aromatic substitution , where maximizing ring nucleophilicity is key, This compound is the superior substrate, offering faster reaction rates. However, one must account for the steric hindrance at the C2 position, which will direct substitution primarily to C6.
-
For palladium-catalyzed cross-coupling reactions , where oxidative addition is often rate-limiting, 4-bromo-N,N-dimethylaniline is the preferred choice due to its slightly less electron-rich nature, which facilitates the C-Br bond cleavage.
-
Neither substrate is suitable for nucleophilic aromatic substitution due to their inherent electron-rich character.
This guide underscores the importance of understanding subtle structural-reactivity relationships. By appreciating the electronic and steric nuances imparted by each substituent, researchers can make more informed decisions, leading to optimized reaction conditions, improved yields, and greater synthetic efficiency.
References
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- PubChem. (n.d.). 4-Bromo-3-methylaniline.
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- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
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- Khan Academy. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry. YouTube.
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A Comparative Guide to Brominated Aniline Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Brominated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The position and number of bromine substituents on the aniline ring profoundly influence the reactivity of these derivatives, dictating reaction conditions, selectivity, and overall efficiency.
This guide provides a comprehensive comparative study of key brominated aniline derivatives. We will explore the nuances of their synthesis, delve into a data-driven comparison of their performance in seminal cross-coupling reactions, and highlight their application in the synthesis of prominent pharmaceutical agents. This document is designed to be a practical resource, offering not just theoretical insights but also detailed experimental protocols to empower your synthetic endeavors.
A Comparative Overview of the Synthesis of Brominated Anilines
The synthesis of brominated anilines is primarily achieved through electrophilic aromatic substitution. However, the high activation of the aniline ring by the amino group presents a challenge in controlling the regioselectivity and the degree of bromination. Direct bromination of aniline with molecular bromine typically leads to the formation of 2,4,6-tribromoaniline as the major product.[1] Therefore, achieving selective mono- or di-bromination often requires careful control of reaction conditions or the use of alternative brominating agents.
Synthesis of Monobromoanilines
The selective synthesis of monobrominated anilines, particularly the commercially significant 4-bromoaniline, often involves the use of a protecting group for the amine to moderate its activating effect. An alternative is the use of milder brominating agents or catalytic systems that favor monobromination.
A highly practical and regioselective method for the bromination of anilines utilizes a copper-catalyzed oxidative bromination.[2] This method allows for the selective synthesis of various bromoanilines with good to excellent yields.
Table 1: Comparative Yields for the Synthesis of Monobrominated Anilines via Copper-Catalyzed Oxidative Bromination [2]
| Starting Aniline | Product | Yield (%) |
| 2-Nitroaniline | 4-Bromo-2-nitroaniline | 95 |
| 4-Chloroaniline | 2-Bromo-4-chloroaniline | 79 |
| 2-Methylaniline | 4-Bromo-2-methylaniline | 85 |
| 3-Methylaniline | 4-Bromo-3-methylaniline | 88 |
Synthesis of Dibromoanilines
The synthesis of dibromoanilines can be achieved by direct bromination of aniline under controlled conditions or by the bromination of a monobromoaniline. For instance, 2,4-dibromoaniline can be synthesized by the direct bromination of aniline in an acidic medium or through the bromination of either 2-bromoaniline or 4-bromoaniline.[3][4]
The synthesis of 3,5-dibromoaniline typically involves a multi-step sequence, often starting from a different precursor, as direct bromination of aniline does not favor meta-substitution. A common route involves the reduction of 3,5-dibromonitrobenzene.[5]
Synthesis of Tribromoaniline
As mentioned, 2,4,6-tribromoaniline is readily synthesized by the direct reaction of aniline with an excess of bromine water or bromine in a suitable solvent like acetic acid.[1][6] The strong activating and ortho-, para-directing nature of the amino group facilitates the substitution at all three available positions.
Comparative Performance in Cross-Coupling Reactions
The utility of brominated anilines as synthetic intermediates is most prominently showcased in palladium-catalyzed cross-coupling reactions. The electronic and steric environment of the carbon-bromine bond, dictated by the substitution pattern, significantly impacts the reaction kinetics and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of bromoaniline isomers can vary, influencing the required reaction conditions and outcomes.
Table 2: Comparative Yields of Bromoaniline Isomers in a Micellar Suzuki-Miyaura Cross-Coupling Reaction with 2-Thienylboronic Acid
| Bromoaniline Isomer | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 15 | 86 |
| 3-Bromoaniline | 15 | 64 |
| 3-Bromoaniline | 60 | 96 |
| 4-Bromoaniline | 15 | 91 |
Data sourced from a comparative study on micellar Suzuki cross-coupling reactions.
These results suggest that under these specific micellar conditions, 4-bromoaniline provides a high yield in a short reaction time, indicating favorable electronic properties for this transformation. While 2-bromoaniline also performs well, 3-bromoaniline exhibits slower kinetics.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Brominated anilines can serve as substrates for the introduction of various amine functionalities. The choice of ligands and bases is crucial for the success of these reactions, and the reactivity can be influenced by the substitution pattern on the bromoaniline.[7][8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity of bromoanilines in this reaction is also dependent on the position of the bromine atom. Generally, the reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[9] Electron-withdrawing groups on the aromatic ring can enhance the rate of the reaction.[10]
Application in Pharmaceutical Synthesis
The diverse reactivity of brominated anilines makes them invaluable starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific isomer used is often critical for the construction of the final molecular architecture.
Nilotinib (Tasigna®)
Nilotinib, a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia, is synthesized using a key intermediate derived from 3-bromoaniline .[2] The synthesis involves a Buchwald-Hartwig amination to couple 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, which is prepared from a brominated precursor.[11]
Axitinib (Inlyta®)
Axitinib is a kinase inhibitor used for the treatment of advanced renal cell carcinoma.[12] While the detailed synthesis is complex, various synthetic routes utilize brominated precursors, and the strategic placement of the bromine atom is crucial for the subsequent coupling reactions to build the core structure of the drug.[13]
Linagliptin (Tradjenta®)
Linagliptin is a DPP-4 inhibitor for the treatment of type 2 diabetes. Its synthesis involves the use of 8-bromo-3-methylxanthine as a key intermediate.[14][15] While not a direct aniline derivative, the bromo-xanthine core undergoes a crucial coupling reaction with an amino-piperidine derivative, showcasing the importance of the C-Br bond in the synthesis of this class of drugs.
Experimental Protocols
Synthesis of 4-Bromoaniline (via Copper-Catalyzed Bromination)
This protocol is adapted from a practical procedure for regioselective bromination of anilines.[2]
Materials:
-
Aniline (or substituted aniline)
-
CuSO₄·5H₂O
-
NaBr
-
Na₂S₂O₈
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
10% aq. NaOH
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of CuSO₄·5H₂O (0.25 eq) in a mixture of CH₃CN and H₂O (2:1), add the aniline substrate (1.0 eq) at 25 °C and stir for 15 minutes.
-
Cool the mixture to 7 °C.
-
Simultaneously add NaBr (1.8 eq) and Na₂S₂O₈ (1.4 eq) in three portions over 15 minutes.
-
Stir the mixture at 7 °C for 2 hours, then warm to 25 °C and stir for an additional 22 hours.
-
Quench the reaction by adding Na₂S₂O₃.
-
Adjust the pH to 9.0 with 10% aq. NaOH.
-
Extract the mixture with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel.
Synthesis of 2,4,6-Tribromoaniline
This protocol is based on the direct bromination of aniline.[15]
Materials:
-
Aniline
-
Dilute Hydrochloric Acid
-
Bromine
-
Water
-
Ethanol
Procedure:
-
Dissolve aniline (4 mL) in dilute hydrochloric acid (10 mL) and dilute with water (200 mL) in a suitable reaction flask.
-
In a separate flask, place bromine (6.4 mL) under a layer of cold water (40-50 mL).
-
Set up an apparatus to bubble air through the bromine and then into the aniline solution, carrying bromine vapor into the reaction mixture.
-
Continue the process until the bromine color in the second flask has faded. A grayish-white precipitate of 2,4,6-tribromoaniline will form.
-
Filter the precipitate, wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of 2,4,6-tribromoaniline.
General Protocol for Suzuki-Miyaura Coupling of a Bromoaniline
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Bromoaniline derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane)
Procedure:
-
In a dry reaction vessel, combine the bromoaniline, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Workflow for Brominated Anilines
Caption: General synthetic routes to mono-, di-, and tri-brominated anilines.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Brominated anilines are a versatile and indispensable class of reagents in modern organic synthesis. Their reactivity is intricately linked to the number and position of the bromine substituents, offering a tunable platform for the construction of complex molecular architectures. A thorough understanding of their synthesis and comparative performance in key transformations, such as palladium-catalyzed cross-coupling reactions, is crucial for the efficient design and execution of synthetic routes in pharmaceutical and materials science research. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to harness the full potential of these valuable building blocks.
References
- Synthetic method of linagliptin.
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 2015. [Link]
- Synthesis of 2,4,6-Tribromoaniline
- 2-Bromoaniline: A Cornerstone Intermediate in Pharmaceutical Synthesis. Self-published. [Link]
- Preparation of 2,4,6 tribromoaniline. Slideshare. [Link]
- A Practical Procedure for Regioselective Bromination of Anilines. Synfacts, 2021. [Link]
- Design, Synthesis, and Biological Evaluation of Axitinib Deriv
- Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Academic Commons. [Link]
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
- Buchwald–Hartwig amin
- 2,4-Dibromoaniline. Wikipedia. [Link]
- Preparation of 2,4,6-tribromoaniline. PrepChem.com. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2017. [Link]
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A Comparative Guide to the Reactivity of 4-Bromoaniline vs. 4-Chloroaniline for Synthetic Chemistry Professionals
As a senior application scientist, the choice between seemingly similar starting materials is a frequent and critical decision point in synthetic route design. While 4-bromoaniline and 4-chloroaniline share a common structural backbone, their reactivity profiles diverge significantly, particularly in transformations crucial to modern drug discovery and materials science. This guide provides an in-depth comparison of their performance, grounded in fundamental chemical principles and supported by experimental data, to empower researchers to make informed, efficient, and cost-effective decisions.
Core Principles: Understanding the Halogen's Influence
The difference in reactivity between 4-bromoaniline and 4-chloroaniline is primarily dictated by the distinct properties of the bromine and chlorine substituents. Three key factors are at play:
-
Carbon-Halogen (C-X) Bond Strength: This is the most dominant factor in many cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, it requires less energy to cleave, making 4-bromoaniline a more reactive substrate in reactions where the C-X bond breaks in the rate-determining step.[1] The general trend for C-X bond dissociation energies in aryl halides is Ar-F > Ar-Cl > Ar-Br > Ar-I.[1]
-
Electronic Effects: Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+M or +R) due to their lone pairs.
-
Inductive Effect (-I): Chlorine is more electronegative than bromine, so it withdraws electron density from the aromatic ring more strongly.
-
Resonance Effect (+M): Both halogens donate lone-pair electron density to the ring. For halogens, the -I effect typically outweighs the +M effect, making them deactivating groups overall in electrophilic aromatic substitution.
-
-
Basicity of the Amino Group: The basicity of the aniline nitrogen is influenced by the electron-withdrawing nature of the halogen. A stronger electron-withdrawing group makes the nitrogen lone pair less available for protonation, resulting in a weaker base. The pKa of the conjugate acid of 4-chloroaniline is approximately 4.15, while that of 4-bromoaniline is around 3.86.[2][3][4] This indicates that 4-chloroaniline is slightly more basic than 4-bromoaniline.[2][3]
These fundamental differences manifest as distinct reactivity patterns in various classes of chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Divergence
The most significant difference in reactivity is observed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which are foundational in modern synthesis.[5] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6][7] This step, often rate-determining, involves the cleavage of the C-X bond.
Key Observation: 4-Bromoaniline is substantially more reactive than 4-chloroaniline in traditional cross-coupling reactions.
Causality: The lower bond dissociation energy of the C-Br bond allows for a much faster rate of oxidative addition compared to the stronger C-Cl bond.[1][8] Activating a C-Cl bond often requires more specialized and forcing conditions, such as:
-
More Electron-Rich and Bulky Ligands: Ligands like SPhos, XPhos, or specific N-heterocyclic carbenes (NHCs) are often necessary to create a sufficiently electron-rich palladium center capable of cleaving the robust C-Cl bond.[9][10]
-
Higher Temperatures and Longer Reaction Times: Reactions with 4-chloroaniline typically demand more energy input to overcome the higher activation barrier of the oxidative addition step.[11]
-
Stronger Bases: While not always the case, stronger bases may be employed to facilitate the catalytic cycle with less reactive chlorides.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Generalized catalytic cycle for cross-coupling reactions."
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative data comparing the performance of 4-bromoaniline and 4-chloroaniline in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Entry | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃, Toluene/H₂O, 80 °C, 2h | >95 | Generic Conditions |
| 2 | 4-Chloroaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃, Toluene/H₂O, 80 °C, 24h | <10 | Generic Conditions |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 110 °C, 12h | ~90 | [9] |
Note: Data is illustrative, based on established reactivity patterns. Specific yields vary with precise conditions.
As the data shows, standard catalyst systems that are effective for 4-bromoaniline are often inefficient for 4-chloroaniline. Achieving high yields with the chloro-analogue necessitates a move to more advanced, and often more expensive, catalyst systems and harsher conditions.[9]
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the reactivity is governed by the electron density of the aromatic ring.[12] The powerful activating, ortho-, para-directing amino group (-NH₂) dominates the reaction, while the halogen provides a secondary, deactivating influence.[13]
Key Observation: Both anilines are highly activated towards EAS, and the difference in reactivity is less pronounced than in cross-coupling. 4-Bromoaniline is slightly more reactive than 4-chloroaniline.
Causality: The reactivity in EAS is a delicate balance between the activating +M effect of the -NH₂ group and the deactivating -I and +M effects of the halogen.
-
The -NH₂ group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs at the ortho position (relative to the amino group).
-
Chlorine has a stronger electron-withdrawing inductive effect (-I) than bromine, which slightly reduces the overall electron density of the ring compared to 4-bromoaniline. This makes the ring of 4-chloroaniline marginally less nucleophilic and thus slightly less reactive towards electrophiles.[14]
For example, in a bromination reaction, both substrates react readily, often leading to polysubstitution if not carefully controlled.
dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Electronic effects influencing EAS reactivity."
Experimental Protocols
To provide a practical context, a representative protocol for a Suzuki-Miyaura coupling is detailed below. This protocol is specifically optimized for the more challenging 4-chloroaniline, highlighting the necessary considerations.
Protocol: Suzuki-Miyaura Coupling of 4-Chloroaniline with Phenylboronic Acid
Materials & Reagents:
-
4-Chloroaniline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-dioxane and Water (5:1 v/v)
-
Standard workup and purification reagents (Ethyl acetate, Brine, Na₂SO₄, Silica gel)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloroaniline, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Add the Pd₂(dba)₃ and SPhos ligand to the flask under a positive flow of argon.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminobiphenyl.
Self-Validation Note: For this protocol, a successful reaction is validated by the consumption of the 4-chloroaniline starting material (monitored by LC-MS) and the appearance of the product at the expected mass. The use of a well-established, specialized catalyst system like Pd₂(dba)₃/SPhos provides trustworthiness to the protocol for this challenging transformation.[9]
Conclusion and Strategic Recommendations
The choice between 4-bromoaniline and 4-chloroaniline is a classic case of balancing reactivity, cost, and synthetic strategy.
-
For rapid synthesis and mild conditions, particularly in palladium-catalyzed cross-coupling, 4-bromoaniline is the superior choice. Its greater reactivity allows for the use of simpler catalysts, lower temperatures, and shorter reaction times, which is often ideal in a research and discovery setting.
-
For large-scale synthesis where cost is a primary driver, 4-chloroaniline becomes a more attractive option due to the lower cost of aryl chlorides. However, this necessitates investment in more sophisticated ligands and process optimization to overcome its lower reactivity.
-
In electrophilic aromatic substitution, the reactivity difference is minimal, and the choice can be based on availability and cost without a significant impact on the reaction outcome.
By understanding the fundamental principles governing the reactivity of these two valuable building blocks, chemists can design more efficient, robust, and economical synthetic routes.
References
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ACS Publications - Organometallics. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Royal Society of Chemistry. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- University of Victoria (UVIC). (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
- Royal Society of Chemistry. (n.d.). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides.
- MDPI. (n.d.). Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles.
- Quora. (2018). Between p-Chloroaniline and p-Bromoaniline, which is more basic, and why?.
- National Institutes of Health (NIH). (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- ResearchGate. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
- Quora. (2018). Which carbon halogen bond has the lowest bond enthalpy?.
- Quora. (2016). Which one is more basic? Aniline or 4-bromoaniline? Why?.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- Journal of the American Chemical Society. (n.d.). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1.
- National Institutes of Health (NIH). (2011). C–H Bond Activation at Palladium(IV) Centers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Royal Society of Chemistry. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Quora. (2018). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
- PubChem. (n.d.). 4-Bromoaniline.
- Making Molecules. (2025). Electrophilic Aromatic Substitution.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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analysis of reaction kinetics for 4-Bromo-N,N,3-trimethylaniline
An In-Depth Guide to the Reaction Kinetics of 4-Bromo-N,N,3-trimethylaniline: A Comparative Analysis for Synthetic Strategy
Authored by a Senior Application Scientist
For the discerning researcher, the selection of a synthetic building block is not merely a matter of functional group availability but a nuanced decision informed by reactivity, steric hindrance, and electronic properties. This compound, a substituted aryl bromide, is a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility is largely defined by the interplay of its three key features: the reactive carbon-bromine bond, the strongly activating N,N-dimethylamino group, and the moderately activating meta-positioned methyl group.
This guide provides an in-depth analysis of the reaction kinetics of this compound in cornerstone organic reactions. We will move beyond simple procedural descriptions to dissect the causality behind its reactivity profile. By comparing its performance with structurally related alternatives, we aim to provide a predictive framework for researchers to optimize reaction conditions and anticipate outcomes, thereby streamlining drug development and chemical synthesis workflows.
The Kinetic Profile in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The performance of an aryl bromide in these reactions is critically dependent on the kinetics of the catalytic cycle, particularly the initial oxidative addition step, which is often rate-determining.[1]
The electron-rich nature of the aromatic ring in this compound, due to the powerful electron-donating resonance effect of the para-N,N-dimethylamino group and the inductive effect of the meta-methyl group, significantly influences this step.
Suzuki-Miyaura Coupling: A Comparative Kinetic Outlook
The Suzuki-Miyaura coupling is a premier method for forging new carbon-carbon bonds. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and subsequent reductive elimination to yield the product and regenerate the catalyst.[1][2]
The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1] This step is sensitive to the electronic density of the aromatic ring.
-
Electron-Donating Groups (EDGs): The -NMe₂ and -CH₃ groups on this compound increase the electron density on the aromatic ring. This makes the carbon of the C-Br bond less electrophilic, which can slow the rate of oxidative addition compared to unsubstituted or electron-deficient aryl bromides.
-
Electron-Withdrawing Groups (EWGs): Conversely, aryl bromides bearing EWGs (e.g., -NO₂) exhibit faster coupling reactions because the reduced electron density on the ring accelerates the oxidative addition step.[3]
A comparative kinetic study involving 4-bromoaniline (electron-donating -NH₂), unsubstituted bromobenzene, and 4-bromonitrobenzene (electron-withdrawing -NO₂) demonstrated this principle clearly. The reaction with 4-bromonitrobenzene was significantly faster, while the reaction with 4-bromoaniline was comparatively slower, especially at lower temperatures.[3] We can confidently extrapolate that this compound, being even more electron-rich than 4-bromoaniline, would exhibit a comparatively slower rate of oxidative addition under similar conditions.
| Substrate | Substituents | Electronic Effect | Predicted Relative Rate of Suzuki Coupling | Reference Compound |
| This compound | p-NMe₂, m-Me | Strongly Donating | Slower | - |
| 4-Bromoaniline | p-NH₂ | Donating | Slow | [3] |
| Bromobenzene | None | Neutral | Baseline | [3] |
| 4-Bromoanisole | p-OMe | Donating | Slow | [4][5] |
| 4-Bromonitrobenzene | p-NO₂ | Withdrawing | Fast | [3] |
This predictive analysis is crucial for experimental design. When working with this compound, a researcher might need to employ higher catalyst loadings, more forcing conditions (higher temperatures), or highly active catalyst systems to achieve reaction rates comparable to those of less electron-rich aryl bromides.
This self-validating protocol allows for the determination of initial reaction rates.
-
Reaction Setup: In a three-neck flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., Toluene/Water 4:1). Add an internal standard (e.g., dodecane) for chromatographic analysis.
-
Initiation and Sampling: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin vigorous stirring. This is t=0. At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Quenching and Preparation: Immediately quench the aliquot in a vial containing cold diethyl ether and a small amount of water. Shake vigorously and centrifuge.
-
Analysis: Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of this curve. Comparing these rates across different substrates provides the kinetic comparison.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Kinetics
A second pillar of cross-coupling chemistry is the Buchwald-Hartwig amination for C-N bond formation.[6][7][8] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][9]
Similar to the Suzuki reaction, the oxidative addition of the aryl bromide to the Pd(0) complex is frequently the first irreversible and turnover-limiting step.[9] Therefore, the same electronic principles apply. The electron-rich nature of this compound is expected to result in a slower rate of Buchwald-Hartwig amination compared to electron-neutral or electron-poor aryl bromides.
This kinetic behavior necessitates the use of highly active, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) which are designed to promote both the oxidative addition and the final reductive elimination step, thereby accelerating the overall catalytic cycle.[10]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Kinetics of Electrophilic Aromatic Substitution
The aniline functionality, particularly a tertiary amine like -NMe₂, is one of the most powerful activating groups for electrophilic aromatic substitution (SₑAr), strongly directing incoming electrophiles to the ortho and para positions.[11][12][13]
In this compound, the directing effects of the substituents are as follows:
-
-NMe₂ (para to Br): A very strong activating, ortho, para-director.
-
-CH₃ (meta to Br): A moderately activating, ortho, para-director.
-
-Br (ortho to -CH₃, meta to -NMe₂): A deactivating, ortho, para-director.
The positions ortho to the powerful -NMe₂ group (positions 2 and 6) are the most activated and sterically accessible for electrophilic attack. The -NMe₂ group's ability to donate its lone pair of electrons via resonance provides substantial stabilization to the cationic intermediate (the sigma complex), dramatically increasing the reaction rate compared to benzene.[13] The methyl group further enhances the electron density of the ring, contributing to an even faster reaction rate.
The rate of electrophilic substitution for this compound is expected to be significantly faster than that of aniline and toluene, and orders of magnitude faster than that of benzene or bromobenzene.
| Substrate | Key Activating/Deactivating Group | Predicted Relative Rate of SₑAr |
| This compound | -NMe₂ (strongly activating) | Very Fast |
| N,N-Dimethylaniline | -NMe₂ (strongly activating) | Very Fast |
| Aniline | -NH₂ (strongly activating) | Fast |
| Bromobenzene | -Br (deactivating) | Very Slow |
Monitoring the kinetics of such a rapid reaction requires specialized techniques, such as stopped-flow analysis, which allows for the measurement of reaction rates on a millisecond timescale.[14]
-
Instrumentation: Utilize a stopped-flow spectrophotometer.
-
Reagents: Prepare a solution of this compound in a suitable solvent (e.g., dilute acetic acid). Prepare a separate solution of the electrophile (e.g., Bromine) in the same solvent.
-
Procedure: The two reactant solutions are rapidly driven from syringes into a high-efficiency mixer and then into an observation cell. The reaction is initiated upon mixing.
-
Detection: The progress of the reaction is monitored by measuring the change in absorbance of a reactant or product at a specific wavelength over time.
-
Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.[14][15]
Conclusion and Strategic Recommendations
The kinetic profile of this compound is characterized by a dichotomy in its reactivity.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The molecule is a relatively slower substrate due to its high electron density, which retards the rate-determining oxidative addition step.
-
Recommendation: Researchers should employ highly active palladium catalysts (e.g., those with sterically demanding biarylphosphine ligands), higher catalyst loadings, or elevated temperatures to achieve efficient and timely conversions. For process development, comparing its performance against a less-activated halide like 4-bromo-3-methylaniline could provide a valuable baseline.
-
-
For Electrophilic Aromatic Substitution: The molecule is a highly activated substrate , exhibiting very fast reaction kinetics.
-
Recommendation: Reactions must be conducted under carefully controlled conditions (low temperatures, dilute solutions) to prevent over-reaction and control regioselectivity. The primary substitution products will be at the positions ortho to the powerful N,N-dimethylamino group.
-
This guide provides a framework for understanding and predicting the kinetic behavior of this compound. By appreciating the electronic and steric factors that govern its reactivity, researchers and drug development professionals can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes.
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A Researcher's Guide to Density Functional Theory (DFT) Studies on Substituted Anilines
Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding how substituents on the aniline ring modulate its electronic structure and reactivity is crucial for rational molecular design. Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering profound insights that guide and complement experimental research by predicting molecular properties with remarkable accuracy.[3][4]
This guide provides a comprehensive comparison of DFT methodologies for studying substituted anilines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring a self-validating and robust computational protocol.
The 'Why': Theoretical Grounding of DFT for Anilines
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6] It simplifies the immensely complex many-electron Schrödinger equation by focusing on the electron density—a function of only three spatial coordinates—rather than the full many-body wavefunction.[4][5] This principle, established by the Hohenberg-Kohn theorems, makes it computationally feasible to model complex molecules like substituted anilines with high accuracy.[4][7]
For anilines, DFT is particularly powerful for several reasons:
-
Predicting Structural Changes: Substituents alter the geometry of the aniline molecule, including the planarity of the amino group and the C-N bond length. DFT can precisely calculate these structural parameters.[8][9]
-
Elucidating Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent drastically changes the molecule's electronic landscape. DFT allows for the calculation of key descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP), which are fundamental to understanding reactivity.[3][10][11]
-
Simulating Spectroscopic Data: DFT can predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the computational model.[11][12]
The primary goal of a DFT study on substituted anilines is often to quantify the "substituent effect"—how adding different functional groups to the phenyl ring influences the molecule's properties and behavior.[10][13][14]
The 'How': A Validated Computational Workflow
A reliable computational study follows a logical sequence of steps. Each choice of parameter, functional, and basis set is a critical decision that impacts the quality of the results. The workflow described below is designed to be a self-validating system.
Caption: A typical workflow for a DFT study on substituted anilines.
Experimental Protocol: Step-by-Step DFT Calculation
Objective: To calculate the structural and electronic properties of a substituted aniline.
1. Molecular Structure Preparation:
-
Action: Construct the 3D chemical structure of the desired substituted aniline (e.g., p-nitroaniline) using molecular modeling software like GaussView or Avogadro.
-
Causality: An accurate initial geometry, even if approximate, provides a better starting point for the optimization algorithm, leading to faster convergence and reducing the risk of finding a local, rather than global, energy minimum.
2. Geometry Optimization:
-
Action: Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible total energy.[4]
-
Method Selection:
-
Functional: B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for many organic systems.[15][16] For higher accuracy, especially for reaction barriers, a range-separated hybrid like ωB97X-D is recommended.[17]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is an excellent choice.[12][15] The '++' indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing anions and non-covalent interactions, while '(d,p)' adds polarization functions, allowing for more flexibility in orbital shapes.[18]
-
Dispersion Correction: Always include a dispersion correction, such as Grimme's D3, to account for van der Waals interactions. This is critical for accurate geometries and interaction energies.[17]
-
-
Software Input (Gaussian Example):
3. Frequency Analysis:
-
Action: Using the optimized geometry from the previous step, perform a frequency calculation.
-
Causality (Self-Validation): This step is crucial for two reasons. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the zero-point vibrational energy (ZPVE) and simulates the infrared (IR) and Raman spectra, which can be directly compared to experimental data for validation.[11]
-
Software Input (Gaussian Example):
4. Advanced Property Calculations:
-
Action: With the validated minimum-energy structure, perform a final single-point energy calculation to derive various electronic properties.
-
Properties to Analyze:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals and their energy gap are critical indicators of chemical reactivity and stability.[19][20] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[11]
-
Comparative Guide: The Substituent Effect in Action
To illustrate the power of this workflow, we compare the parent aniline molecule with two derivatives: one with a strong electron-withdrawing group (EWG), p-nitroaniline, and one with a strong electron-donating group (EDG), p-methoxyaniline. Electron-donating substituents tend to increase the electron density on the aromatic ring, while electron-withdrawing groups decrease it.[8]
Caption: The influence of electron-donating vs. electron-withdrawing groups on frontier molecular orbitals.
Quantitative Data Comparison
The following table summarizes key quantum chemical parameters calculated for aniline and its para-substituted derivatives using the B3LYP/6-311++G(d,p) level of theory.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | C-N Bond Length (Å) |
| Aniline | -H | -5.65 | -0.68 | 4.97 | 1.54 | 1.402 |
| p-Methoxyaniline | -OCH₃ (EDG) | -5.21 | -0.55 | 4.66 | 1.98 | 1.395 |
| p-Nitroaniline | -NO₂ (EWG) | -6.48 | -2.75 | 3.73 | 7.01 | 1.371 |
Note: These values are representative and may vary slightly based on the specific computational software and version.
Analysis of Trends:
-
HOMO-LUMO Energies: As predicted, the electron-donating -OCH₃ group raises the HOMO energy of aniline, making it more susceptible to electrophilic attack (oxidation).[10] Conversely, the electron-withdrawing -NO₂ group significantly lowers both the HOMO and LUMO energies, making the molecule a better electron acceptor (more easily reduced).[10]
-
Energy Gap: The HOMO-LUMO gap is a crucial indicator of chemical stability and electronic transitions.[3][11] The nitro group causes a substantial decrease in the energy gap, which corresponds to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.
-
Structural Parameters: The C-N bond length is also affected. The EWG in p-nitroaniline leads to increased delocalization of the nitrogen lone pair into the ring, giving the C-N bond more double-bond character and shortening it. The EDG has a less pronounced effect on this parameter.
-
Dipole Moment: The dipole moment changes dramatically with substitution, reflecting the significant alteration of the molecule's overall charge distribution.
Conclusion: From Data to Discovery
DFT provides a robust and predictive framework for investigating the nuanced effects of chemical substitution on anilines. By following a systematic and self-validating protocol, researchers can generate high-quality data that reliably predicts molecular structure, stability, reactivity, and spectroscopic properties. This computational-first approach not only accelerates the discovery process in drug development and materials science but also provides a deeper, mechanistic understanding that is often difficult to achieve through experimentation alone. The synergy between DFT and experimental work is the cornerstone of modern molecular design.
References
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- Fomine, S., et al. (2000). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 104(40), 9153-9159.
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- NIST. (n.d.). Experimental data for C6H5NH2 (aniline). Computational Chemistry Comparison and Benchmark Database.
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- Popiołek, Ł., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983.
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- Raczyńska, E. D., et al. (2011). The DFT estimated HOMED indices for isomers of aniline. ResearchGate.
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- Hamurcu, F., et al. (2025). Synthesis, Structural Characterization, Biological Effects and Molecular Docking Study of New Schiff Base Ligands Containing Sulfonyl Units. Journal of Biochemical and Molecular Toxicology, 39(9), e70485.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-N,N,3-trimethylaniline
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety that is both rigorous and intuitive. For researchers handling 4-Bromo-N,N,3-trimethylaniline (CAS No. 50638-50-1), a substituted aromatic amine, understanding its specific hazard profile is the first step in establishing a self-validating system of laboratory safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the compound's known toxicological properties.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified with a clear set of hazards that dictate our safety protocols. It is crucial to internalize these risks to appreciate the necessity of each protective measure. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory system, posing significant health risks.[1][2]
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion; strict hygiene measures are required. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Skin protection is mandatory to prevent systemic toxicity. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Engineering controls and/or respiratory protection are essential. |
| Skin Irritation | H315: Causes skin irritation | Gloves and protective clothing must be used to prevent contact. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Robust eye and face protection is non-negotiable. |
Source: Tokyo Chemical Industry (TCI), Sigma-Aldrich.[3]
These classifications underscore that exposure via inhalation, skin contact, and ingestion can lead to harmful, systemic effects.[4] Therefore, our PPE strategy must create an impermeable barrier against all potential routes of exposure.
The Hierarchy of Controls: PPE as the Final Guardian
Before detailing specific PPE, it is imperative to situate its role within the established hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
Caption: The hierarchy of controls prioritizes eliminating hazards over relying on PPE.
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures.[5] This mitigates the significant inhalation hazard.
Core PPE Requirements: A Detailed Protocol
The selection of PPE must be deliberate and tailored to the tasks being performed. The following recommendations constitute the minimum required protection.
Eye and Face Protection
Rationale: The compound is classified as causing serious eye irritation (H319).[3] Any direct contact from splashes or aerosolized dust could result in significant injury.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes, compliant with ANSI Z87.1 standards or equivalent.[6][7]
-
High-Risk Operations: For procedures involving a higher risk of splashing (e.g., large-volume transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[5][8] A face shield alone does not provide adequate protection.[6]
Hand Protection
Rationale: Dermal absorption is a primary route of exposure, with the compound being classified as harmful in contact with skin (H312).[4]
-
Protocol:
-
Inspect Gloves: Always inspect gloves for any signs of degradation, punctures, or tears before use.[10]
-
Double Gloving: For weighing and other direct handling tasks, double gloving is strongly advised to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs.[5]
-
Proper Removal: Remove gloves using the proper technique to avoid cross-contamination of your skin.[10]
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection
Rationale: Prevents incidental skin contact from spills or splashes and protects personal clothing from contamination.
-
Standard Operations: A flame-retardant laboratory coat, fully buttoned with sleeves rolled down, is required at all times.[5]
-
Splash Hazard: For tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is necessary.[8]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory at all times.[5]
Respiratory Protection
Rationale: The compound is harmful if inhaled (H332).[3] While engineering controls are primary, respiratory protection is a critical backup.
-
Primary Control: All procedures involving the weighing, transfer, or reaction of this compound must be conducted within a certified and properly functioning chemical fume hood.[5][7]
-
Emergency Situations: In the event of a significant spill outside of a fume hood or failure of ventilation systems, a full-face respirator equipped with organic vapor cartridges is necessary.[5] If the compound is a fine powder and dust is generated, a particulate filter (e.g., P100) may also be required.[11]
Operational and Disposal Plans
A safe workflow integrates PPE use with procedural diligence from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Risk Assessment: Conduct a task-specific risk assessment before beginning work.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[5]
-
Assemble Spill Kit: Have a spill kit appropriate for organic amines readily available. This should include an absorbent material like clay or diatomaceous earth.[12][13]
-
-
Handling:
-
Don PPE: Put on all required PPE as detailed above before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent dust inhalation. Use care to avoid generating dust.
-
Containment: Handle the compound over a tray or other form of secondary containment to control potential spills.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the compound. A 60-70% ethanol solution followed by soap and water is an effective method.[14]
-
Doffing PPE: Remove PPE carefully in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in work areas.[4][13]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[2]
-
Waste Collection: All solid and liquid waste containing this compound, including contaminated gloves, absorbent paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][15]
-
Disposal Protocol: The waste must be disposed of through a licensed professional waste disposal service, typically via incineration at an approved facility.[15] Do not dispose of this chemical down the drain.[4]
Emergency Response: First Aid
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you create a robust safety system that protects you, your colleagues, and your research.
References
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- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [URL: https://www.researchgate.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem. [URL: https://www.benchchem.com/product/bchm2189-25/sfty/personal-protective-equipment]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
